2,4,6,6-Tetramethyl-3(6H)-pyridinone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2,4,6,6-tetramethylpyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(3,4)10-7(2)8(6)11/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOMTDIVYXTJET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N=C(C1=O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617915 | |
| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203524-64-5 | |
| Record name | 2,4,6,6-Tetramethylpyridin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Marine Origins of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural product source, isolation, and characterization of the pyridinone derivative, 2,4,6,6-tetramethyl-3(6H)-pyridinone. This document provides a comprehensive overview based on available scientific literature, tailored for professionals in the fields of natural product chemistry, marine biology, and drug discovery.
Executive Summary
This compound is a novel natural product that has been successfully isolated from a marine source. Specifically, its origins have been traced to the tropical marine sponge, Agelas oroides.[1][2] The initial discovery and structural elucidation of this compound were reported in a 1998 study by König and Wright, published in Planta Medica.[1] While this foundational study identified the natural source, detailed quantitative data regarding the isolation yield from the sponge biomass remains largely unreported in publicly accessible literature. Similarly, specific biological activities and associated signaling pathways for this particular pyridinone are not extensively documented, paving the way for future research endeavors. This guide will synthesize the available information on its isolation and characterization, and provide a broader context on the biological significance of related compounds from its source organism and the pyridinone chemical class.
Natural Product Source and Isolation
The sole reported natural source of this compound is the tropical marine sponge Agelas oroides. Sponges of the genus Agelas are well-documented producers of a diverse array of bioactive secondary metabolites.[3][4][5][6]
General Experimental Protocol for Isolation from Marine Sponges
While the specific, detailed protocol for the isolation of this compound from Agelas oroides is not fully available in the public domain, a general methodology for the extraction and purification of small molecules from marine sponges can be outlined. The original study by König and Wright indicates that the compound was isolated from the dichloromethane (B109758) solubles of the sponge extract.[7]
A representative workflow for such an isolation is as follows:
-
Collection and Preparation: Specimens of Agelas oroides are collected from their marine habitat. To preserve the chemical integrity of the metabolites, the collected biomass is typically frozen or extracted immediately. The sponge material is then homogenized to increase the surface area for efficient extraction.
-
Extraction: The homogenized sponge tissue is subjected to solvent extraction. A common approach involves sequential extraction with solvents of increasing polarity to fractionate the metabolites based on their solubility. Given that this compound was found in the dichloromethane fraction, a non-polar solvent extraction would be the primary step.
-
Fractionation: The crude dichloromethane extract is then subjected to further fractionation. This is often achieved using techniques such as vacuum liquid chromatography (VLC) or column chromatography over a solid phase like silica (B1680970) gel. A solvent gradient is typically employed to separate the components of the extract into fractions of decreasing polarity.
-
Purification: The fractions containing the target compound, as identified by analytical methods like thin-layer chromatography (TLC), are then subjected to final purification. High-performance liquid chromatography (HPLC), often using a reversed-phase column, is a standard method for obtaining the pure compound.
The following diagram illustrates a generalized workflow for the isolation of a natural product from a marine sponge.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques. The original publication by König and Wright reports the use of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry (MS) to determine the chemical structure.[7]
Table 1: Spectroscopic Data for Structural Elucidation
| Spectroscopic Technique | Purpose in Structural Elucidation |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental formula. |
| ¹H and ¹³C NMR | Provides information on the carbon-hydrogen framework of the molecule. |
| 2D NMR (e.g., COSY, HMBC) | Establishes the connectivity between protons and carbons, revealing the complete bonding structure. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl group in the pyridinone ring. |
| Ultraviolet (UV) Spectroscopy | Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems. |
Biological Activity and Therapeutic Potential
As of the latest literature review, there is no specific biological activity data published for this compound. However, the pyridinone scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.
Known Activities of Pyridinone Derivatives
Pyridinone-containing molecules have demonstrated a broad spectrum of pharmacological activities, including:
The diverse biological activities of pyridinones make this compound an interesting candidate for future bioactivity screening.
Bioactive Compounds from Agelas oroides
The sponge Agelas oroides is a rich source of other bioactive secondary metabolites, primarily brominated pyrrole (B145914) alkaloids. Some of these compounds have been shown to possess:
-
Antimicrobial activity[10]
-
Inhibition of enoyl reductases in Plasmodium falciparum, Mycobacterium tuberculosis, and Escherichia coli[10]
-
Cytotoxic activity against pancreatic cancer cell lines[11]
The presence of diverse bioactive compounds in Agelas oroides underscores the potential for discovering novel therapeutic agents from this marine organism.
The following diagram illustrates the potential areas for bioactivity screening of this compound based on the known activities of the pyridinone class of compounds.
Conclusion and Future Directions
This compound is a unique natural product isolated from the marine sponge Agelas oroides. While its discovery and structure have been established, there remains a significant opportunity for further research. Key areas for future investigation include:
-
Quantitative Isolation: A detailed study to determine the yield of this compound from Agelas oroides would be valuable for assessing the feasibility of its natural sourcing.
-
Total Synthesis: The development of a synthetic route to this molecule would provide a sustainable supply for research and potential development, bypassing the need for harvesting from the marine environment.
-
Biological Screening: A comprehensive evaluation of the biological activities of this compound is warranted, given the known therapeutic potential of the pyridinone chemical class. Screening against a panel of cancer cell lines, pathogenic microbes, and viral targets could reveal novel therapeutic applications.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies to elucidate the mechanism of action and any involved signaling pathways will be crucial for its development as a potential drug lead.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The untapped potential of this marine-derived natural product makes it a compelling subject for future scientific exploration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Secondary metabolites from marine sponges of the genus Agelas : a comprehensive update insight on structural diversity and bioactivity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08765G [pubs.rsc.org]
- 7. An unprecedented compound from the dichloromethane solubles of the tropical marine sponge Agelas oroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 9. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine natural products from the Turkish sponge Agelas oroides that inhibit the enoyl reductases from Plasmodium falciparum, Mycobacterium tuberculosis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
In-Depth Technical Guide: 2,4,6,6-Tetramethyl-3(6H)-pyridinone
CAS Number: 203524-64-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6,6-Tetramethyl-3(6H)-pyridinone is a natural product first identified in the tropical marine sponge Agelas oroides.[1][2] It has also been reported as a constituent of the herb Sophora viciifolia. As a member of the pyridinone class of heterocyclic compounds, it represents a scaffold of interest in medicinal chemistry due to the diverse biological activities exhibited by other pyridinone derivatives. This document provides a comprehensive overview of the available technical information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 203524-64-5 | [1] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| Natural Sources | Agelas oroides (marine sponge), Sophora viciifolia (herb) | [1][3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in the public domain. However, the initial isolation and structural elucidation provides foundational methodological information.
Isolation from Agelas oroides
The isolation of this compound was first reported from the dichloromethane (B109758) solubles of the tropical marine sponge Agelas oroides.[1][2] The general workflow for such an isolation from a natural source is depicted below.
Caption: Generalized workflow for the isolation of a natural product.
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques.[2] These methods are standard for the characterization of novel chemical entities.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.
-
Ultraviolet (UV) Spectroscopy: To identify the presence of chromophores.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
Biological Activity and Mechanism of Action
Currently, there is a notable absence of publicly available data on the specific biological activities, mechanism of action, or associated signaling pathways for this compound. While the broader class of pyridinone derivatives has been investigated for various therapeutic applications, including antimicrobial and anticancer properties, specific quantitative data (e.g., IC₅₀, MIC) for this particular compound is not documented in the accessible literature.
Data Presentation
Due to the lack of quantitative experimental data regarding the biological activity of this compound, a tabular summary of such data cannot be provided at this time.
Conclusion and Future Directions
This compound is a structurally characterized natural product. However, its biological potential remains largely unexplored. Future research should focus on:
-
Total Synthesis: Development of a robust synthetic route to enable further investigation without reliance on natural product isolation.
-
Biological Screening: Comprehensive in vitro and in vivo screening to identify any potential therapeutic activities (e.g., antimicrobial, cytotoxic, anti-inflammatory).
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by the compound upon identification of any significant biological activity.
The logical progression of research for this compound is outlined in the following diagram.
Caption: Logical workflow for the future investigation of the compound.
References
The Biological Frontier of Tetramethyl-Pyridinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinone scaffolds are a cornerstone in medicinal chemistry, recognized for their versatile biological activities. Among these, tetramethyl-pyridinone derivatives are emerging as a significant subclass with a wide spectrum of pharmacological potential. Their unique structural features allow them to interact with various biological targets, leading to profound effects on cellular signaling pathways. This technical guide provides an in-depth exploration of the biological activities of tetramethyl-pyridinone derivatives and their analogs, focusing on their anticancer, anti-inflammatory, and antiviral properties. The guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular mechanisms to aid in future research and drug development endeavors. While specific quantitative data for tetramethyl-substituted pyridinones is limited in publicly available literature, this guide incorporates data from closely related di-methylated and other substituted pyridinone derivatives to provide a representative overview of the therapeutic potential of this compound class.
Anticancer Activity
Pyridinone derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyridinone derivatives exert their anticancer effects is through the inhibition of various protein kinases.[1] These enzymes play a critical role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyridinone-containing compounds have been explored as inhibitors for a range of kinases, including Met kinase, mitogen-activated protein kinase-interacting kinase, and Bruton's tyrosine kinase.[1]
One of the key signaling cascades often targeted by kinase inhibitors is the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is a central regulator of cell proliferation, survival, and differentiation. The inhibition of key kinases within this pathway can halt the uncontrolled growth of cancer cells.
Signaling Pathway: MAPK/ERK Cascade
The MAPK/ERK pathway is a highly conserved signaling module that transduces extracellular signals to the nucleus, culminating in the regulation of gene expression and cellular responses. The pathway is initiated by the activation of cell surface receptors, which triggers a cascade of phosphorylation events involving RAS, RAF, MEK, and ERK. Activated ERK can then phosphorylate a multitude of downstream targets, including transcription factors, leading to changes in gene expression that promote cell proliferation and survival.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative dimethyl-pyridinone derivatives against a human leukemia cell line (MV4-11) and their inhibitory activity against the BRD4 protein, a key transcriptional regulator implicated in cancer.[2]
| Compound ID | Target | Assay | IC50 (µM) | Cell Line | Reference |
| 11d | BRD4 | Biochemical Assay | 0.55 | - | [2] |
| MV4-11 | Cell Viability Assay | 0.19 | MV4-11 | [2] | |
| 11e | BRD4 | Biochemical Assay | 0.86 | - | [2] |
| MV4-11 | Cell Viability Assay | 0.32 | MV4-11 | [2] | |
| 11f | BRD4 | Biochemical Assay | 0.80 | - | [2] |
| MV4-11 | Cell Viability Assay | 0.12 | MV4-11 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell line (e.g., MV4-11)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Tetramethyl-pyridinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the tetramethyl-pyridinone derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Pyridinone derivatives have also shown promise as anti-inflammatory agents, primarily by inhibiting key enzymes and mediators involved in the inflammatory response.
Mechanism of Action: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of pyridinone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is typically achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX).
Experimental Protocol: Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide by macrophages, a key event in the inflammatory response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
LPS (Lipopolysaccharide)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
Cell culture medium
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of tetramethyl-pyridinone derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antiviral Activity
Several pyridinone derivatives have been identified as potent antiviral agents, particularly against HIV-1.[1]
Mechanism of Action: Reverse Transcriptase Inhibition
The primary antiviral mechanism of many pyridinone derivatives against HIV-1 is the inhibition of the viral enzyme reverse transcriptase (RT).[1] This enzyme is essential for the replication of the virus as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome.
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This is a cell-free assay to determine the direct inhibitory effect of compounds on the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Biotin- and DIG-labeled dNTPs
-
Streptavidin-coated microplates
-
Anti-DIG-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
Procedure:
-
Reaction Setup: In a reaction tube, mix the recombinant HIV-1 RT with serially diluted tetramethyl-pyridinone derivatives.
-
Enzymatic Reaction: Initiate the reaction by adding the reaction buffer containing the template, primer, and labeled dNTPs. Incubate at 37°C for 1 hour.
-
Capture: Transfer the reaction mixture to streptavidin-coated microplate wells and incubate to allow the biotinylated DNA to bind.
-
Detection: Wash the wells and add the Anti-DIG-POD antibody, followed by the substrate solution. Stop the reaction and measure the absorbance.
-
Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value.
Experimental Workflow: Drug Screening Cascade
The following diagram illustrates a typical workflow for screening and evaluating the biological activity of novel chemical compounds like tetramethyl-pyridinone derivatives.
Conclusion
Tetramethyl-pyridinone derivatives and their analogs represent a promising class of compounds with a diverse range of biological activities. Their potential as anticancer, anti-inflammatory, and antiviral agents warrants further investigation. The experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future studies should focus on synthesizing and evaluating a broader range of tetramethyl-pyridinone derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The continued exploration of these compounds could lead to the discovery of novel and effective therapies for a variety of diseases.
References
2,4,6,6-Tetramethyl-3(6H)-pyridinone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and isolation of 2,4,6,6-Tetramethyl-3(6H)-pyridinone, a volatile natural product. The information is presented to support research and development activities in the fields of natural product chemistry, pharmacology, and drug discovery.
Core Compound Data
The fundamental chemical properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Weight | 151.21 g/mol | [1][2] |
| Molecular Formula | C₉H₁₃NO | [1][2][3] |
| CAS Number | 203524-64-5 | [3] |
| Class | Pyridinone | N/A |
| Natural Source | Tropical Marine Sponge Agelas oroides | [1] |
Natural Source and Isolation
This compound was first identified as a natural product isolated from the tropical marine sponge Agelas oroides. The structure of this novel compound was elucidated through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet (UV) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.[1]
Experimental Protocol: Isolation from Agelas oroides
The following is a generalized workflow for the isolation of this compound from its natural source, based on standard practices in marine natural product chemistry.
Caption: Workflow for the isolation and identification of this compound.
Logical Relationship of Analytical Techniques
The structural determination of this compound relies on the synergistic application of various analytical techniques. Each method provides unique and complementary information, which, when combined, leads to an unambiguous structural assignment.
Caption: Interrelation of analytical methods for structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. Secondary metabolites from marine sponges of the genus Agelas: a comprehensive update insight on structural diversity and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An unprecedented compound from the dichloromethane solubles of the tropical marine sponge Agelas oroides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of 2,4,6,6-Tetramethyl-3(6H)-pyridinone in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the solubility of 2,4,6,6-Tetramethyl-3(6H)-pyridinone in dimethyl sulfoxide (B87167) (DMSO). Due to a lack of specific quantitative solubility data in publicly accessible literature, this document outlines general solubility information, presents a standardized experimental protocol for determining solubility based on methodologies for similar compounds, and provides a logical workflow for such a determination.
Introduction to this compound
This compound is a natural product.[1][2] Chemical suppliers indicate that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, acetone, and notably, DMSO.[3] It is often supplied as a stock solution in DMSO for research purposes, typically at concentrations such as 10 mM.[3] However, the maximum solubility or saturation point in DMSO is not specified in the available literature.
Quantitative Solubility Data
A thorough review of scientific literature and chemical supplier databases did not yield specific quantitative solubility data for this compound in DMSO. The table below summarizes the current status of available data.
| Solvent | Temperature | Concentration | Method | Source |
| DMSO | Not Specified | Soluble (qualitative) | Not Specified | [3] |
| DMSO | Not Specified | 10 mM solution available | Not Specified | [3] |
Researchers are encouraged to determine the empirical solubility for their specific experimental needs.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in DMSO. This protocol is adapted from standard isothermal shake-flask methods used for other pyridazinone derivatives.[4][5][6]
Objective: To determine the saturation solubility of this compound in DMSO at a specific temperature.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of DMSO. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibration.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 298.2 K, 310.2 K). Allow the solutions to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to sediment the excess undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of DMSO.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve of the compound in DMSO should be prepared beforehand for accurate quantification.
-
Calculation: Calculate the solubility of the compound in DMSO at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound in DMSO.
Conclusion
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:203524-64-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic and Structural Elucidation of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6,6-tetramethyl-3(6H)-pyridinone, a novel natural product. The information herein is targeted towards researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Compound Overview
This compound (FEMA number 4390) is a volatile compound first isolated from the tropical marine sponge Agelas oroides. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), Infrared (IR), and mass spectrometry. The detailed experimental data for this compound, as reported in the primary literature, is not publicly available. This guide, therefore, presents the fundamental properties and expected spectroscopic characteristics based on its determined structure.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| CAS Number | 203524-64-5 |
| Natural Source | Agelas oroides (marine sponge) |
Spectroscopic Data Summary
While the specific, quantitative spectroscopic data from the original isolation study is not accessible, the expected spectral features can be inferred from the known structure of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the vinyl proton, two distinct methyl groups on the ring, and the gem-dimethyl groups. The chemical shifts would be influenced by the conjugated system and the carbonyl group. |
| ¹³C NMR | Resonances for nine carbon atoms, including a carbonyl carbon, sp² hybridized carbons of the pyridine (B92270) ring, and sp³ hybridized carbons of the methyl and gem-dimethyl groups. |
| IR Spectroscopy | Characteristic absorption bands for a C=O stretch (conjugated ketone), C=C and C=N stretches of the pyridinone ring, and C-H stretches of the methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (151.21 g/mol ) and characteristic fragmentation patterns resulting from the loss of methyl groups or other small fragments. |
Experimental Protocols
The following sections describe generalized experimental protocols for the spectroscopic techniques typically employed in the structural elucidation of novel natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, providing a single peak for each unique carbon atom.
-
2D NMR Experiments: To establish connectivity and spatial relationships, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) is taken and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS), or via direct infusion.
-
Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate charged molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values, allowing for the determination of the molecular weight and fragmentation patterns.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product from a marine source, such as the discovery of this compound from Agelas oroides.
Isolation of 2,4,6,6-Tetramethyl-3(6H)-pyridinone from Marine Sponges: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of the natural product 2,4,6,6-tetramethyl-3(6H)-pyridinone from its marine sponge source. While the existing scientific literature confirms its origin, detailed experimental protocols for its extraction and purification are limited. This document synthesizes the available information, presenting the confirmed source, methods of structural elucidation, and a generalized workflow for the isolation of marine natural products.
Introduction
Marine sponges are a prolific source of novel and biologically active secondary metabolites. Among the diverse chemical entities isolated from these organisms, pyridinone alkaloids have garnered significant interest due to their potential pharmacological activities. This compound is a pyridinone derivative that has been identified as a natural product from a specific marine sponge.
Natural Source
This compound has been isolated from the tropical marine sponge Agelas oroides.[1][2][3][4][5] This finding is based on the investigation of the chemical constituents of the dichloromethane (B109758) extract of this sponge species. Alongside the target compound, another volatile compound, 2,2,6,6-tetramethyl-4-piperidone, was also identified.[1]
Structural Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques. The primary methods employed for its characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial in establishing the carbon skeleton and the connectivity of the atoms within the molecule.[1]
-
Mass Spectrometry (MS): Mass spectral data provided information on the molecular weight and fragmentation pattern of the compound, further confirming its elemental composition.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule, such as the carbonyl group of the pyridinone ring.[1]
-
Ultraviolet (UV) Spectroscopy: UV spectral data provided information about the electronic transitions within the molecule, which is characteristic of the pyridinone chromophore.[1]
Quantitative Data
Detailed quantitative data regarding the isolation yield of this compound from Agelas oroides is not extensively reported in the primary literature. However, the spectroscopic data used for its characterization are summarized in the table below.
| Spectroscopic Data for this compound | |
| Technique | Observed Data |
| ¹H NMR | Data not available in the abstract |
| ¹³C NMR | Data not available in the abstract |
| Mass Spectrometry | Data not available in the abstract |
| IR Spectroscopy | Data not available in the abstract |
| UV Spectroscopy | Data not available in the abstract |
Note: The primary scientific literature confirming the isolation of this compound is a short communication, and as such, the detailed, publicly available quantitative spectroscopic data is limited. Researchers would need to consult the full original publication for this information.
Experimental Protocols
While the specific, step-by-step experimental protocol for the isolation of this compound from Agelas oroides is not detailed in the available literature, a generalized workflow for the isolation of natural products from marine sponges can be described. This process typically involves collection, extraction, and chromatographic purification.
5.1. Collection and Preparation of Marine Sponge
The initial step involves the collection of the marine sponge, in this case, Agelas oroides, from its natural habitat. The collected sponge material is then typically frozen or preserved in a solvent such as ethanol (B145695) to prevent degradation of the secondary metabolites. Prior to extraction, the sponge material is often freeze-dried and ground into a fine powder to increase the surface area for efficient extraction.
5.2. Extraction
The powdered sponge material is subjected to extraction with a suitable organic solvent. Based on the initial report, dichloromethane was used to obtain the extract containing this compound.[1] A common procedure is maceration or Soxhlet extraction, where the solvent is repeatedly passed through the sponge material to dissolve the target compounds.
5.3. Chromatographic Purification
The crude extract obtained is a complex mixture of various compounds. Therefore, a series of chromatographic techniques are employed to isolate the pure compound. A typical purification sequence may include:
-
Liquid-Liquid Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.
-
Column Chromatography: The resulting fractions are then subjected to column chromatography using a stationary phase like silica (B1680970) gel or alumina, and a mobile phase of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which offers high resolution and allows for the isolation of pure compounds.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of a natural product from a marine sponge.
Caption: Generalized workflow for the isolation of this compound.
Conclusion
This compound is a confirmed natural product isolated from the marine sponge Agelas oroides. Its structure was elucidated using a suite of modern spectroscopic techniques. While the publicly available information on its isolation is not exhaustive, this guide provides a foundational understanding for researchers interested in this compound and the general principles of marine natural product chemistry. Further investigation into the full experimental details from the primary literature is recommended for those seeking to replicate this isolation. The potential biological activities of this and other pyridinone alkaloids from marine sources remain a promising area for future drug discovery and development.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Secondary Metabolites from the Marine Sponge Genus Agelas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. This compound | TargetMol [targetmol.com]
Structural Elucidation of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Technical Guide
Introduction
2,4,6,6-Tetramethyl-3(6H)-pyridinone is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is crucial for confirming its synthesis and understanding its chemical properties. This guide outlines a comprehensive approach to its characterization using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.85 | s | 1H | H-5 |
| ~ 2.05 | s | 3H | 4-CH₃ |
| ~ 1.85 | s | 3H | 2-CH₃ |
| ~ 1.25 | s | 6H | 6,6-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 198.0 | C | C=O (C-3) |
| ~ 165.0 | C | C=N (C-2) |
| ~ 125.0 | C | C-4 |
| ~ 118.0 | CH | C-5 |
| ~ 60.0 | C | C-6 |
| ~ 28.0 | CH₃ | 6,6-(CH₃)₂ |
| ~ 22.0 | CH₃ | 2-CH₃ |
| ~ 18.0 | CH₃ | 4-CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 151 | 80 | [M]⁺ |
| 136 | 100 | [M - CH₃]⁺ |
| 108 | 40 | [M - CH₃ - CO]⁺ |
| 94 | 30 | [M - C(CH₃)₃]⁺ |
| 79 | 50 | [C₅H₅N]⁺ |
Table 4: Predicted IR and UV-Vis Data
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λₘₐₓ, nm) | Assignment |
| IR | ~ 1680 | C=O stretching |
| IR | ~ 1620 | C=N stretching |
| UV-Vis | ~ 280 | n → π* transition |
| UV-Vis | ~ 230 | π → π* transition |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 500 MHz NMR spectrometer.
-
¹H NMR: Acquire with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
-
¹³C NMR: Acquire with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.
-
2D NMR: Use standard pulse programs for COSY, HSQC, and HMBC experiments to establish connectivity.
Mass Spectrometry (MS)
-
Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography.
-
Acquisition Parameters: Use an ionization energy of 70 eV and scan a mass range of m/z 40-500.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a KBr plate by dissolving a small amount in a volatile solvent (e.g., chloroform) and allowing the solvent to evaporate.
-
Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a solution of the compound in a UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and structural elucidation.
Predicted ¹H-¹³C HMBC Correlations
Caption: Key predicted HMBC correlations for structural assignment.
The Ascendant Role of Pyridinone Scaffolds in Modern Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridinone core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its versatile biological activities. This technical guide delves into the burgeoning therapeutic applications of pyridinone compounds, with a particular focus on their anticancer, antiviral, and anti-inflammatory potential. Through a comprehensive review of current literature, this document provides quantitative data, detailed experimental methodologies, and elucidates key signaling pathways to empower researchers in the pursuit of novel pyridinone-based therapeutics.
Anticancer Applications of Pyridinone Compounds
Pyridinone derivatives have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors.[1] Their ability to mimic peptide bonds and form hydrogen bonds with the kinase hinge region makes them ideal candidates for targeting these crucial enzymes in cancer signaling.[1]
Quantitative Data: Anticancer and Kinase Inhibitory Activities
The following tables summarize the in vitro efficacy of various pyridinone derivatives against cancer cell lines and their inhibitory activity against specific kinases.
Table 1: Anticancer Activity of Pyridinone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinone-quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [2] |
| Pyridinone-urea derivative (8e) | MCF-7 | 0.22 (48h), 0.11 (72h) | [3] |
| Pyridinone-urea derivative (8n) | MCF-7 | 1.88 (48h), 0.80 (72h) | [3] |
| Pyranopyridine derivative (3b) | Huh-7, A549, MCF-7 | 6.54, 15.54, 6.13 | [4] |
| Pyridinone-pyrrolopyridine derivatives | GTL-16 | Various | [2] |
Table 2: Kinase Inhibitory Activity of Pyridinone Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| Pyridinone-thienopyrimidine derivatives | MNKs | Moderate to Potent | [2] |
| Pyridinone-pyrrolopyridine derivatives | Met kinase | Various | [2] |
| Pyridinone-urea derivative (8b) | VEGFR-2 | 5.0 ± 1.91 µM | [3] |
| Pyridinone-urea derivative (8e) | VEGFR-2 | 3.93 ± 0.73 µM | [3] |
| Imidazol-5-yl pyridine (B92270) derivative (11d) | p38α | 45 nM | [5] |
| N-aryl pyridinone (85a) | p38α | 12 nM | [6] |
Key Signaling Pathways in Pyridinone-Mediated Anticancer Activity
Pyridinone compounds exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the key pathways targeted by these compounds.
Experimental Protocols
-
Preparation of Substituted Quinazoline (B50416): Start with the synthesis of the quinazoline precursor from 2-amino-5-methylbenzoic acid.
-
Condensation Reaction: Condense the substituted quinazoline with either malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a suitable catalyst.
-
Purification: Purify the resulting pyridinone-quinazoline derivatives using column chromatography or recrystallization.
-
Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyridinone compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Assay Setup: In a microplate, combine the target kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the pyridinone compound to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C or room temperature) for a defined period.
-
Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric Assay: Measuring the incorporation of ³²P-ATP into the substrate.
-
Luminescence-based Assay: Measuring the amount of ATP remaining after the reaction (e.g., Kinase-Glo® assay).
-
Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody to detect phosphorylation.
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Antiviral Applications of Pyridinone Compounds
Pyridinone derivatives have demonstrated significant potential as antiviral agents, most notably as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[8]
Quantitative Data: Anti-HIV-1 Activity
The following table summarizes the antiviral efficacy of representative pyridinone-based HIV-1 reverse transcriptase inhibitors.
Table 3: Anti-HIV-1 Activity of Pyridinone Derivatives
| Compound | Target | IC50 | EC50 (in cell culture) | Reference |
| L-697,639 | HIV-1 RT | 19 nM (rC.dG) | 25-50 nM | [8] |
| L-697,661 | HIV-1 RT | 19 nM (rC.dG) | 25-50 nM | [8] |
| 4-cycloalkyloxypyridin-2(1H)-ones | HIV-1 | 0.2 - 0.7 µM | N/A |
Experimental Protocols
-
Scaffold Synthesis: Synthesize the core 3-aminopyridin-2(1H)-one scaffold through a series of reactions, often starting from simple precursors.
-
Side Chain Introduction: Introduce various side chains, such as substituted benzoxazolyl)methyl]amino or pyridylmethyl)amino groups, at the 3-position of the pyridinone ring.
-
Purification and Characterization: Purify the final compounds using chromatographic techniques and confirm their structures using spectroscopic analysis.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)•oligo(dT)), dNTPs (including a radiolabeled or fluorescently labeled dNTP), and the HIV-1 reverse transcriptase enzyme in an appropriate buffer.
-
Inhibitor Addition: Add serial dilutions of the pyridinone compounds to the reaction mixture.
-
Enzyme Reaction: Initiate the reaction and incubate at 37°C for a specified time.
-
Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. This can be achieved by precipitating the DNA and measuring the incorporated radioactivity or fluorescence.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory Applications of Pyridinone Compounds
Pyridinone derivatives exhibit promising anti-inflammatory properties by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[9] Inhibition of p38 MAP kinase is another important mechanism.[6]
Quantitative Data: Anti-inflammatory Activity
The following table presents the inhibitory activity of pyridinone and related derivatives against key inflammatory targets.
Table 4: Anti-inflammatory Activity of Pyridinone and Related Derivatives
| Compound Class/Derivative | Target | IC50 | Reference |
| Pyridazinone derivative (5a) | COX-2 | 0.77 µM | [3][7] |
| Pyridazinone derivative (5f) | COX-2 | 1.89 µM | [3][7] |
| Pyridazine-based derivative (9a) | COX-2 | 15.50 nM | [10] |
| Imidazo[1,2-a]pyridine derivative (3b) | TNF-α production (Jurkat T cells) | 3.6 µM | [8] |
| Imidazo[1,2-a]pyridine derivative (1i) | TNF-α production | Potent | [11] |
| Imidazol-5-yl pyridine derivative (11d) | PGE2 production | 0.29 µM | [5] |
| Imidazol-5-yl pyridine derivative (11d) | NO production | 0.61 µM | [5] |
| N-aryl pyridinone (85a) | p38α | 12 nM | [6] |
Experimental Protocols
-
Animal Preparation: Acclimatize rats or mice to the experimental conditions.
-
Compound Administration: Administer the pyridinone compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the pyridinone compounds.
-
Enzymatic Reaction: Initiate the reaction by adding arachidonic acid and incubate for a specific duration.
-
Quantification of Prostaglandin E2 (PGE2): Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.
-
Data Analysis: Determine the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the compound concentration. The selectivity index (SI = IC50(COX-1)/IC50(COX-2)) can then be calculated.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Seed the cells in a 96-well plate and pre-treat with different concentrations of the pyridinone compounds for a specified time. Then, stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.
-
Supernatant Collection: After an incubation period, collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.
Conclusion
The pyridinone scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, antiviral, and anti-inflammatory effects, underscore the importance of this heterocyclic core in modern drug discovery. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of pyridinone compounds. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel mechanisms of action will undoubtedly lead to the development of next-generation pyridinone-based drugs for a wide range of diseases.
References
- 1. COX inhibition assay [bio-protocol.org]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Pyridinone Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridinone alkaloids, a diverse class of heterocyclic natural products and synthetic compounds, have garnered significant attention in the scientific community for their broad spectrum of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, with a focus on their interactions with key cellular signaling pathways. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular processes to serve as a comprehensive resource for researchers in drug discovery and development.
Modulation of Insulin (B600854) Signaling Pathways by Asperpyridone A
Asperpyridone A, a pyridinone alkaloid isolated from the endophytic fungus Aspergillus sp., has demonstrated potent hypoglycemic activity. Its mechanism of action is primarily attributed to the activation of the insulin signaling pathway, with Fibroblast Growth Factor 21 (FGF21) identified as a key molecular target.
Asperpyridone A enhances glucose uptake in hepatocytes, a critical process for maintaining glucose homeostasis.[1] The proposed mechanism involves the interaction of Asperpyridone A with the FGF21 signaling axis. FGF21 requires the transmembrane protein β-klotho as a co-receptor to bind to and activate FGF receptors (FGFRs). This complex formation initiates a downstream signaling cascade that ultimately leads to improved insulin sensitivity and increased glucose uptake.
Signaling Pathway: Asperpyridone A and Insulin Signaling
Experimental Protocol: Glucose Uptake Assay in HepG2 Cells
A common method to assess the hypoglycemic effect of compounds like Asperpyridone A is the 2-NBDG glucose uptake assay in human liver cancer (HepG2) cells.
Methodology:
-
Cell Culture: HepG2 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Asperpyridone A or a positive control (e.g., metformin) for a specified period (e.g., 24 hours).[2][3]
-
Glucose Starvation: Prior to the assay, the culture medium is replaced with glucose-free DMEM for a short period to deplete intracellular glucose stores.
-
2-NBDG Incubation: Cells are then incubated with a medium containing the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) for approximately 1-2 hours.[3][4]
-
Fluorescence Measurement: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular 2-NBDG. The intracellular fluorescence is then measured using a fluorescence microplate reader or visualized by fluorescence microscopy. An increase in fluorescence intensity indicates enhanced glucose uptake.[3][4]
Kinase Inhibition: A Prevalent Mechanism of Action
Many pyridinone alkaloids exert their biological effects, particularly their anticancer properties, by inhibiting the activity of various protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival.
Janus Kinase (JAK) Inhibition
Pyridinone-based compounds have been identified as potent inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).[2][5] The JAK-STAT signaling pathway is a primary target, as it is crucial for mediating the effects of numerous cytokines and growth factors involved in immunity and inflammation.[6] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[7] Pyridinone inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins.[8] This blockade of STAT phosphorylation prevents their dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in inflammation and cell proliferation.[6]
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key regulators of cell growth, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers, making it an attractive therapeutic target. Certain pyridinone derivatives have been developed as potent c-Met inhibitors.[9][10] These compounds typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways.[11][12] Inhibition of these pathways leads to decreased cell proliferation, survival, and metastasis.[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of pyridinone alkaloids against specific kinases is typically determined using in vitro kinase assays. A common method is a fluorescence- or luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.
Methodology:
-
Reagent Preparation: Prepare solutions of the purified kinase, a specific substrate peptide, ATP, and the pyridinone inhibitor at various concentrations.[3]
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Allow the reaction to proceed for a defined period at an optimal temperature.[3]
-
Detection: Stop the kinase reaction and add a detection reagent. For example, in the ADP-Glo™ assay, the remaining ATP is depleted, and the newly formed ADP is converted to ATP, which is then used to generate a luminescent signal. The intensity of the signal is inversely proportional to the kinase activity.[3]
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a dose-response curve.[3]
Interaction with the Endocannabinoid System
Certain pyridinone alkaloids have been shown to interact with components of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. These interactions can occur through direct binding to cannabinoid receptors (CB1 and CB2) or by inhibiting the enzymes responsible for endocannabinoid degradation.
Some synthetic pyridinone analogs exhibit moderate affinity for the CB2 receptor.[14] Additionally, some derivatives have been shown to inhibit Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[15] By inhibiting FAAH, these compounds can increase the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors and potential therapeutic effects in pain and inflammation.[16]
Experimental Protocol: FAAH Inhibition Assay
The inhibitory effect of pyridinone alkaloids on FAAH activity can be assessed using a fluorescence-based assay that measures the hydrolysis of a fluorogenic substrate.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution of purified FAAH enzyme and a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[16][17]
-
Inhibitor Incubation: In a microplate, pre-incubate the FAAH enzyme with various concentrations of the pyridinone alkaloid.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate.[17]
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as FAAH hydrolyzes AAMCA to release the fluorescent product, 7-amino-4-methylcoumarin (B1665955) (AMC). The fluorescence is measured at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[17]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
Induction of Neurite Outgrowth
Several pyridinone alkaloids, including the militarinones, have demonstrated neuritogenic activity, promoting the growth of neurites from neuronal cells. This property makes them interesting candidates for the development of therapies for neurodegenerative diseases. The underlying mechanism for this effect has been linked to the inhibition of the stress-activated protein kinase MAP4K4. By inhibiting MAP4K4, these compounds can modulate downstream signaling pathways, such as the JNK pathway, which are involved in regulating neuronal development and survival.[8][12]
Experimental Protocol: Neurite Outgrowth Assay
The neuritogenic potential of pyridinone alkaloids can be evaluated using an in vitro neurite outgrowth assay with a suitable neuronal cell line (e.g., PC12 or SH-SY5Y).
Methodology:
-
Cell Plating: Seed neuronal cells onto culture plates coated with an appropriate substrate (e.g., poly-L-lysine and laminin) to promote cell attachment.[18][19]
-
Compound Treatment: Treat the cells with various concentrations of the pyridinone alkaloid for a specified period (e.g., 24-72 hours).[18]
-
Cell Fixation and Staining: Fix the cells with paraformaldehyde and then permeabilize them. Stain the cells with an antibody against a neuronal marker, such as β-III tubulin, to visualize the neurites. A nuclear stain (e.g., DAPI) is also used to identify the cell bodies.[20]
-
Image Acquisition and Analysis: Acquire images of the stained cells using a high-content imaging system. Analyze the images using specialized software to quantify various parameters of neurite outgrowth, such as the number of neurites per cell, the total neurite length, and the number of branch points.[1][18]
Quantitative Data Summary
The following tables summarize the reported in vitro activities of various pyridinone alkaloids against their respective targets and in cellular assays.
Table 1: Inhibitory Activity of Pyridinone Alkaloids against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pyridone 6 | JAK1 | 15 | [2] |
| JAK2 | 1 | [2] | |
| JAK3 | 5 | [2] | |
| TYK2 | 1 | [2] | |
| Pyrrolopyridine-pyridone 2 | c-Met | 1.8 | [9] |
| Flt-3 | 4 | [9] | |
| VEGFR-2 | 27 | [9] | |
| Compound 36 | c-Src | 12,500 | [21] |
Table 2: Cytotoxic Activity of Pyridinone Alkaloids against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Spirolaxine | CAL-27 (Oral Cancer) | 10.62 | [22] |
| Phanerosporic acid | MCF-7 (Breast Cancer) | 9.86 | [22] |
| A549 (Lung Cancer) | 6.66 | [22] | |
| Pyrano-pyridine derivative 3b | Huh-7 (Liver Cancer) | 6.54 | [17] |
| A549 (Lung Cancer) | 15.54 | [17] | |
| MCF-7 (Breast Cancer) | 6.13 | [17] | |
| Pyridazinone Pyr-1 | HL60 (Leukemia) | 25.93 µg/mL | [17] |
| K562 (Leukemia) | 10.42 µg/mL | [17] |
Table 3: Activity of Pyridinone Alkaloids on the Endocannabinoid System
| Compound | Target | Activity | Ki (nM) | Reference |
| Pyridone Analogue 5 | CB1 Receptor | Low Affinity | > 970 | [14] |
| CB2 Receptor | Moderate Affinity | < 60 | [14] | |
| Pyridone Analogue 21 | CB1 Receptor | Low Affinity | > 970 | [14] |
| CB2 Receptor | Moderate Affinity | < 60 | [14] |
This guide provides a comprehensive overview of the known mechanisms of action of pyridinone alkaloids, supported by experimental evidence and methodologies. The diverse biological activities of these compounds, stemming from their ability to interact with multiple key signaling pathways, highlight their potential as lead structures for the development of novel therapeutics for a range of diseases, including diabetes, cancer, inflammatory disorders, and neurodegenerative conditions. Further research is warranted to fully elucidate the intricate molecular interactions and to explore the full therapeutic potential of this promising class of compounds.
References
- 1. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 8. Effects of MAP4K inhibition on neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 11. Inhibition of phosphorylated c-Met in rhabdomyosarcoma cell lines by a small molecule inhibitor SU11274 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. researchgate.net [researchgate.net]
- 16. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo verbana - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrevlett.com [chemrevlett.com]
- 19. medium.com [medium.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
Unveiling 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Technical Guide to its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and origin of the natural product 2,4,6,6-tetramethyl-3(6H)-pyridinone. It details the initial isolation, structural elucidation, and the limited current knowledge regarding its synthesis and biological activities. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this unique pyridinone derivative.
Discovery and Origin
This compound, with the Chemical Abstracts Service (CAS) registry number 203524-64-5, was first reported in 1998 by König and Wright.[1] It was isolated as a novel, volatile compound from the dichloromethane (B109758) extract of the tropical marine sponge Agelas oroides.[1] In the same study, 2,2,6,6-tetramethyl-4-piperidone was also identified.[1]
While initially discovered in a marine sponge, this pyridinone has also been listed as a constituent of the herbs of Sophora viciifolia. The biosynthesis of this compound in these organisms has not been elucidated.
Beyond its natural occurrence, the formation of pyridinone derivatives is known to occur during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. However, the specific formation of this compound through this process has not been documented.
Physicochemical and Spectroscopic Data
The structure of this compound was determined through the interpretation of its 1D and 2D Nuclear Magnetic Resonance (NMR), Ultraviolet (UV), Infrared (IR), and mass spectral data.[1] A summary of the key spectroscopic data is presented in the table below.
| Analytical Technique | Data |
| Molecular Formula | C₉H₁₃NO |
| Molecular Weight | 151.21 g/mol |
| 1D & 2D NMR | Data used for structural elucidation[1] |
| UV Spectroscopy | Data used for structural elucidation[1] |
| IR Spectroscopy | Data used for structural elucidation[1] |
| Mass Spectrometry | Data used for structural elucidation[1] |
Experimental Protocols
Isolation from Agelas oroides
The following is a detailed methodology for the isolation of this compound from the marine sponge Agelas oroides, as described by König and Wright (1998).[1]
Experimental Workflow for Isolation
Caption: Workflow for the isolation of this compound.
Protocol:
-
Extraction: The sponge material is extracted with dichloromethane (CH₂Cl₂).
-
Solvent Partitioning: The resulting crude extract is subjected to solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The fraction containing the target compound is further purified using chromatographic techniques to yield the pure this compound.
Note: The specific details of the chromatographic conditions were reported in the original publication but are not available in the publicly accessible abstract.
Synthesis and Biological Activity
To date, there are no published reports detailing the chemical synthesis of this compound. While general methods for the synthesis of pyridinone scaffolds are well-established, a specific route for this tetramethylated derivative has not been described.
Similarly, the biological activity of this compound remains largely unexplored. The initial discovery paper did not report any bioassays.[1] The broader class of pyridinones is known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects, suggesting that this compound could be a candidate for future biological screening and drug discovery efforts.
Logical Relationship of Current Knowledge
Caption: Current state of research on this compound.
Conclusion and Future Directions
This compound is a unique natural product whose full potential is yet to be realized. The foundational work by König and Wright has provided the initial discovery and structural characterization. However, significant knowledge gaps remain concerning its synthesis and biological properties. Future research should focus on developing a synthetic route to enable further investigation into its pharmacological profile. Such studies could reveal novel therapeutic applications for this intriguing pyridinone derivative, making it a person of interest for drug development professionals.
References
Methodological & Application
Application Notes & Protocols: Synthesis of 2,4,6-Trisubstituted Pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2,4,6-trisubstituted pyridine (B92270) scaffold is a privileged structural motif integral to medicinal chemistry, materials science, and agrochemicals.[1][2] Its derivatives are found in numerous natural products, vitamins, and coenzymes and form the core of many therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antitumor, and enzyme-inhibitory properties.[2][3][4] The π-stacking ability of 2,4,6-triarylpyridines also makes them valuable building blocks in supramolecular chemistry. Consequently, the development of efficient, sustainable, and versatile synthetic methodologies for accessing this scaffold is of paramount importance. This document provides an overview of modern synthetic strategies, detailed experimental protocols, and comparative data to aid researchers in this field.
Overview of Synthetic Strategies
The synthesis of 2,4,6-trisubstituted pyridines has evolved from classical condensation reactions to modern catalytic and metal-free approaches. Key strategies include:
-
Multi-Component Reactions (MCRs): These reactions, often employing a one-pot approach, combine three or more starting materials to form the pyridine ring, offering high atom economy and operational simplicity.[5] A common MCR involves the condensation of aldehydes, ketones (or their precursors), and an ammonium (B1175870) source like ammonium acetate (B1210297).[6]
-
Visible-Light Photoredox Catalysis: This strategy utilizes organic dyes like Eosin Y as a photocatalyst, activated by visible light, to drive the synthesis under ambient temperature, offering a green and metal-free alternative.[7]
-
Heterogeneous Catalysis: The use of recyclable catalysts, such as metal-organic frameworks (MOFs) or functionalized magnetic nanoparticles, addresses challenges of catalyst separation and reusability, aligning with green chemistry principles.[5]
-
Classical Named Reactions: The Hantzsch pyridine synthesis remains a foundational method, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, followed by an oxidation step to yield the aromatic pyridine.[1][8]
Comparative Data for Synthetic Methods
The selection of a synthetic route often depends on factors like yield, reaction time, conditions, and catalyst cost. The following table summarizes and compares various methods for the synthesis of 2,4,6-triphenylpyridine, a common model compound.
Table 1: Comparison of Catalytic Methods for 2,4,6-Triphenylpyridine Synthesis
| Catalyst | Starting Materials | Oxidant / Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PET@UiO-66 | Benzyl (B1604629) alcohol, Acetophenone (B1666503), NH₄OAc | TBHP | THF | 60 | 24 | 89 | [5] |
| Eosin Y (photocatalyst) | Benzyl amine, Acetophenone | O₂ (air) | CH₃CN | RT | 24 | 85 | [7] |
| Fe₃O₄/HT-Co (magnetic) | Benzaldehyde, Acetophenone, NH₄OAc | Air | Solvent-free | 140 | 1 | 95 | |
| Cerium (IV) Amm. Nitrate | Benzaldehyde, Dehydroacetic acid, NH₄OAc | - | Water | 100 | 2 | 94 | [6] |
| Iodine (I₂) | Phenyl methyl ketone, Benzylamine | - | Neat | 120 | 12 | 94 | [9] |
Note: NH₄OAc = Ammonium Acetate; TBHP = tert-Butyl hydroperoxide; THF = Tetrahydrofuran; RT = Room Temperature.
Experimental Protocols
Protocol 1: Sustainable Multi-Component Synthesis Using a PET@UiO-66 Heterogeneous Catalyst
This protocol details a sustainable method using a reusable, surface-modified PET vial as the catalyst for a one-pot synthesis.[5]
Materials:
-
Benzyl alcohol derivative (1.0 mmol)
-
Acetophenone derivative (2.0 mmol)
-
Ammonium acetate (NH₄OAc, 1.5 mmol)
-
tert-Butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 equiv)
-
Tetrahydrofuran (THF, 2 mL)
-
PET@UiO-66 modified vial (as catalyst)
Equipment:
-
Magnetic stirrer with heating
-
Reaction vials/flasks
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To the PET@UiO-66 modified vial, add the acetophenone derivative (2.0 mmol), benzyl alcohol derivative (1.0 mmol), ammonium acetate (1.5 mmol), and THF (2 mL).
-
Add TBHP (3.0 equiv) to the reaction mixture.
-
Seal the vial and place it on a magnetic stirrer hotplate.
-
Heat the reaction mixture to 60 °C and stir for the time specified (typically 24 hours).
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separate flask. The PET@UiO-66 vial can be washed, sonicated in DMF, and reused.[5]
-
Add water (10 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,4,6-trisubstituted pyridine.
Protocol 2: Visible-Light Photoredox Catalysis with Eosin Y
This protocol describes a metal-free synthesis at room temperature using an organic dye as a photocatalyst.[7]
Materials:
-
Aryl ketone (0.5 mmol)
-
Benzyl amine (0.25 mmol)
-
Eosin Y (2 mol%)
-
Acetonitrile (B52724) (CH₃CN, 1 mL)
Equipment:
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
Visible light source (e.g., 24W blue LED lamp)
-
Standard laboratory glassware
Procedure:
-
In a Schlenk tube, combine the aryl ketone (0.5 mmol), benzyl amine (0.25 mmol), and Eosin Y (0.005 mmol, 2 mol%).
-
Add acetonitrile (1 mL) as the solvent.
-
Seal the tube and place it approximately 5-6 cm from the blue LED lamp.
-
Stir the reaction mixture at room temperature under an air atmosphere for 24 hours.
-
Monitor the reaction progress using TLC.
-
After completion, remove the solvent under reduced pressure.
Purification:
-
Purify the resulting crude residue by column chromatography on silica gel (100-200 mesh) with a hexane/ethyl acetate gradient eluent to yield the pure 2,4,6-triarylpyridine. Yields typically range from 52-87%.[7]
Visualizations: Workflows and Mechanisms
Diagrams are provided to illustrate the general experimental workflow, a plausible reaction mechanism, and the role of these compounds in a biological signaling pathway.
Caption: General experimental workflow for the synthesis of 2,4,6-trisubstituted pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2,4,6-Trisubstituted pyridines: Synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4,6,6-Tetramethyl-3(6H)-pyridinone as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6,6-Tetramethyl-3(6H)-pyridinone is a natural product, notably isolated from the tropical marine sponge Agelas oroides. While the pyridinone scaffold is a well-established privileged structure in medicinal chemistry, valued for its ability to engage in hydrogen bonding and act as a bioisostere, the specific synthetic utility of this compound is not extensively documented in current scientific literature.
These application notes, therefore, are based on the predicted reactivity of its core structure, drawing parallels from the well-established chemistry of 3-pyridinones and cyclic enones. The protocols provided are generalized and intended to serve as a starting point for researchers to explore the synthetic potential of this compound. The gem-dimethyl group at the 6-position may introduce unique steric and electronic effects that could influence reactivity and selectivity, making this a promising yet underexplored building block.
Predicted Synthetic Transformations
The chemical structure of this compound features several reactive sites: an α,β-unsaturated ketone (enone) system, a secondary amine (lactam), and allylic methyl groups. This functionality suggests a range of potential chemical transformations.
Application Note 1: Michael Addition for C-C and C-Heteroatom Bond Formation
The enone moiety is an excellent Michael acceptor, allowing for the 1,4-conjugate addition of a wide variety of nucleophiles. This reaction is fundamental for introducing diverse substituents at the 5-position, which can be crucial for modulating the pharmacological properties of the resulting derivatives.
-
Carbon Nucleophiles: Organocuprates (Gilman reagents), soft enolates, and enamines can be used to form new carbon-carbon bonds. This allows for the introduction of alkyl, aryl, and other carbon-based fragments.
-
Heteroatom Nucleophiles: Thiols, amines, and phosphines can also serve as effective nucleophiles, leading to the formation of C-S, C-N, and C-P bonds, respectively. These derivatives are of interest in drug discovery for their potential to interact with biological targets.
Application Note 2: Epoxidation of the Enone Double Bond
The electron-deficient double bond can be readily epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or other epoxidizing agents. The resulting epoxide is a versatile intermediate. It can be opened by various nucleophiles under either acidic or basic conditions, leading to a range of functionalized products with new stereocenters. This opens a pathway to di-functionalized pyridinone derivatives.
Application Note 3: [2+2] Photocycloaddition Reactions
Enones are classic substrates for photochemical [2+2] cycloaddition reactions with alkenes. Irradiation of this compound in the presence of an alkene could lead to the formation of novel cyclobutane-fused pyridinone systems. These rigid, bicyclic structures are of significant interest in medicinal chemistry for their potential to explore new regions of chemical space and create conformationally constrained analogues of known drugs.
Application Note 4: Selective Reduction
The carbonyl and the carbon-carbon double bond can be selectively reduced to access different scaffolds.
-
Double Bond Reduction: Catalytic hydrogenation (e.g., using H₂ with Pd/C) is expected to selectively reduce the C=C double bond to yield the corresponding saturated piperidinone.
-
Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) may selectively reduce the carbonyl group to a hydroxyl group, affording an allylic alcohol. This new functional group can then be used for further derivatization.
Application Note 5: N-Functionalization
The nitrogen atom of the lactam is a site for substitution. Deprotonation with a suitable base followed by reaction with an electrophile can introduce a variety of substituents.
-
N-Alkylation: Reaction with alkyl halides or other alkylating agents can be used to introduce alkyl groups, which can influence solubility and lipophilicity.
-
N-Acylation: Acylation with acyl chlorides or anhydrides can be used to introduce acyl groups, potentially altering the electronic properties and hydrogen bonding capacity of the molecule.
Hypothetical Quantitative Data
The following tables present hypothetical data for the proposed reactions. These are illustrative and intended to provide a general expectation for yields and key analytical data. Actual results will depend on optimized reaction conditions.
Table 1: Hypothetical Michael Addition Reactions
| Nucleophile | Product | Expected Yield (%) | Key ¹³C NMR Shift (C5, ppm) |
| (CH₃)₂CuLi | 5-methyl-2,4,6,6-tetramethyl-piperidin-3-one | 70-90 | ~45 |
| PhSH | 5-(phenylthio)-2,4,6,6-tetramethyl-piperidin-3-one | 80-95 | ~55 |
| Morpholine | 5-morpholino-2,4,6,6-tetramethyl-piperidin-3-one | 60-80 | ~60 |
Table 2: Hypothetical Epoxidation and Reduction Reactions
| Reaction | Reagent | Product | Expected Yield (%) | Key ¹H NMR Signal |
| Epoxidation | m-CPBA | 4,5-epoxy-2,4,6,6-tetramethyl-piperidin-3-one | 75-90 | Doublet for epoxide proton (~3.5 ppm) |
| C=C Reduction | H₂, Pd/C | 2,4,6,6-tetramethyl-piperidin-3-one | 90-99 | Absence of vinyl proton signal |
| C=O Reduction | NaBH₄ | 2,4,6,6-tetramethyl-1,2,5,6-tetrahydropyridin-3-ol | 85-95 | Broad singlet for OH proton |
Experimental Protocols
Protocol 1: General Procedure for Michael Addition of a Thiol
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) is added the thiol nucleophile (1.1 eq).
-
Initiation: A catalytic amount of a non-nucleophilic base, such as triethylamine (B128534) (0.1 eq), is added to the mixture.
-
Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 5-thio-substituted piperidinone.
Protocol 2: General Procedure for Epoxidation
-
Reaction Setup: this compound (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane in an ice bath.
-
Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.
-
Workup: The reaction mixture is cooled again in an ice bath and the precipitated meta-chlorobenzoic acid is removed by filtration. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
Purification: The crude epoxide can be purified by flash chromatography if necessary.
Protocol 3: General Procedure for N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in an aprotic polar solvent like dimethylformamide (DMF) is added a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The mixture is stirred at 0 °C for 30 minutes to allow for complete deprotonation.
-
Electrophile Addition: The alkylating agent (e.g., an alkyl halide, 1.1 eq) is added dropwise to the reaction mixture.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC.
-
Quenching and Workup: The reaction is carefully quenched by the slow addition of water. The mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine.
-
Isolation and Purification: The organic layer is dried, concentrated, and the resulting crude product is purified by column chromatography to yield the N-alkylated pyridinone.
protocol for dissolving 2,4,6,6-Tetramethyl-3(6H)-pyridinone for in vivo studies
Application Note & Protocol: Formulation for Preclinical In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized protocol for the solubilization of 2,4,6,6-Tetramethyl-3(6H)-pyridinone for in vivo research purposes based on common laboratory practices for poorly water-soluble compounds. No specific validated protocol for this exact molecule has been identified in the public domain. Researchers must independently validate the stability, efficacy, and safety of any formulation for their specific experimental model. All work with animals must be conducted under an approved institutional animal care and use committee (IACUC) protocol.
Introduction
This compound is a heterocyclic compound with potential applications in life sciences research. As with many small molecules, its low aqueous solubility presents a significant challenge for in vivo administration. This document outlines recommended vehicle formulations and a detailed protocol for the preparation of this compound for oral and parenteral administration in preclinical animal models. The selection of an appropriate vehicle is critical for ensuring maximal bioavailability and minimizing vehicle-related toxicity.
Physicochemical Properties (Summary)
A thorough understanding of the physicochemical properties of this compound is the first step in formulation development. While specific experimental data is limited, it is classified as a natural product. Commercial suppliers indicate solubility in various organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For in vivo applications, biocompatible solvent systems are required.
Recommended Vehicle Formulations
For poorly water-soluble compounds like this compound, multi-component vehicle systems are often necessary to achieve a stable and homogenous formulation suitable for in vivo dosing. Below are commonly used vehicle compositions that can serve as a starting point for formulation development.
Table 1: Recommended Vehicle Formulations for In Vivo Studies
| Formulation ID | Components | Composition (% v/v) | Primary Route of Administration | Notes |
| VF-01 | DMSO, PEG300, Tween 80, Saline/PBS | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Oral (gavage), Intraperitoneal (IP) | A common starting formulation for many poorly soluble compounds. The final DMSO concentration should be monitored for toxicity. |
| VF-02 | DMSO, Solutol HS 15, Saline | 5% DMSO, 10% Solutol HS 15, 85% Saline | Oral (gavage) | Solutol HS 15 is a non-ionic solubilizer and emulsifier that can enhance absorption. |
| VF-03 | DMSO, Corn Oil | 10% DMSO, 90% Corn Oil | Oral (gavage), Subcutaneous (SC) | Suitable for lipophilic compounds. The mixture should be thoroughly homogenized to form a stable suspension or solution. |
| VF-04 | Carboxymethylcellulose (CMC) | 0.5% - 1% (w/v) in water or saline | Oral (gavage) | Forms a suspension. Particle size of the compound may need to be reduced (micronization) for homogeneity. |
Experimental Protocol: Preparation of Formulation VF-01
This protocol details the steps for preparing a 10 mL solution of this compound at a hypothetical concentration of 2 mg/mL using the VF-01 vehicle.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes (15 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh 20 mg of this compound powder and place it into a 15 mL sterile conical tube.
-
Initial Solubilization: Add 1 mL of DMSO to the tube. Vortex vigorously for 1-2 minutes, or until the compound is completely dissolved. A brief sonication may aid in dissolution. This creates a stock solution.
-
Addition of Co-solvent: To the DMSO solution, add 4 mL of PEG300. Vortex thoroughly for at least 1 minute to ensure the mixture is homogenous.
-
Addition of Surfactant: Add 0.5 mL of Tween 80 to the mixture. Vortex again for 1-2 minutes. The solution should remain clear.
-
Final Dilution: Slowly add 4.5 mL of sterile saline or PBS to the mixture while vortexing. Add the saline dropwise initially to prevent precipitation of the compound.
-
Final Homogenization: Once all components are added, vortex the final formulation for an additional 2-3 minutes to ensure complete homogeneity. The final solution should be clear and free of any visible precipitate.
-
Pre-dosing Preparation: Before administration, gently warm the solution to 37°C and vortex briefly. Visually inspect for any precipitation.
Diagram 1: Experimental Workflow for Formulation Preparation
References
Application Notes and Protocols for the Analytical Quantification of Pyridinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinones are a class of heterocyclic organic compounds that form the core structure of various pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties. Accurate and reliable quantification of pyridinone-based active pharmaceutical ingredients (APIs) and their metabolites in biological matrices and pharmaceutical formulations is crucial for drug discovery, development, and quality control.
This document provides detailed application notes and experimental protocols for the quantitative analysis of pyridinones using various analytical techniques. The focus is on High-Performance Liquid Chromatography with Ultraviolet-Visible Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are the most commonly employed methods for their quantification.[1][2][3]
Analytical Methods for Pyridinone Quantification
The choice of analytical method for pyridinone quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and cost-effective technique suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.[1][3] LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for the quantification of pyridinones and their metabolites in complex biological matrices such as plasma and urine, especially at low concentrations.[4][5]
High-Performance Liquid Chromatography with Ultraviolet-Visible Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of pyridinone-based drugs in pharmaceutical dosage forms.[1][6] The method's simplicity, robustness, and cost-effectiveness make it suitable for routine quality control analysis.[3]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications, such as pharmacokinetic and toxicokinetic studies, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[4][5] This technique allows for the accurate quantification of pyridinone compounds and their metabolites in complex biological fluids, even at very low concentrations.
Data Presentation: Comparative Quantitative Data
The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of a representative pyridinone compound, Pirfenidone (B1678446).
Table 1: HPLC-UV Method for Pirfenidone Quantification
| Parameter | Performance | Reference |
| Linearity Range | 0.2 - 5.0 µg/mL | [1][6] |
| Correlation Coefficient (r²) | > 0.999 | [1][6] |
| Limit of Detection (LOD) | 0.08 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.24 µg/mL | [1] |
| Accuracy (% Recovery) | 98.45 - 100.15% | [1] |
| Precision (% RSD) | < 2% | [1][6] |
Table 2: LC-MS/MS Method for Pirfenidone Quantification in Human Plasma
| Parameter | Performance | Reference |
| Linearity Range | 0.005 - 25 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.995 | [5] |
| Lower Limit of Quantification (LLOQ) | 0.005 µg/mL | [4] |
| Accuracy (% RE) | -11.7 to 1.3% | [4] |
| Precision (% RSD) | < 15% | [4] |
| Mean Recovery | ≥ 90% | [4] |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and to concentrate the analyte, thereby improving the accuracy and sensitivity of the analysis.
Protocol 1: Solid-Phase Extraction (SPE) of Pyridinones from Human Plasma
This protocol is suitable for the extraction of pyridinone compounds from plasma samples prior to LC-MS/MS analysis.
-
Sample Pre-treatment: To 200 µL of human plasma, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog of the pyridinone).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the pyridinone and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Pyridinone Analysis in Plasma
This is a simpler and faster method for sample preparation, suitable for some LC-MS/MS applications.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.[4]
HPLC-UV Method for Pharmaceutical Formulations
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v).[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Detection Wavelength: Determined by the UV spectrum of the specific pyridinone (e.g., 317 nm for Pirfenidone).[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the pyridinone reference standard in a suitable solvent (e.g., methanol) and dilute to the desired concentrations for the calibration curve.
-
Sample Solution: Weigh and finely powder a representative number of tablets. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of the pyridinone, in the solvent. Sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm filter before injection.[6]
LC-MS/MS Method for Biological Samples
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: A suitable reversed-phase column (e.g., Agilent Zorbax Plus C18).[4]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid).[4]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the pyridinone and its internal standard.
Visualizations
Signaling Pathway of Pirfenidone
Pirfenidone is a pyridinone-based drug with anti-fibrotic and anti-inflammatory properties.[7][8] Its mechanism of action involves the modulation of several key signaling pathways implicated in fibrosis and inflammation. One of the primary mechanisms is the downregulation of Transforming Growth Factor-beta (TGF-β) signaling.[7][8][9]
Caption: Pirfenidone's mechanism of action in inhibiting fibrosis and inflammation.
Experimental Workflow for Pyridinone Quantification
The following diagram illustrates a typical workflow for the quantification of pyridinone compounds in biological samples using LC-MS/MS.
Caption: General workflow for pyridinone quantification in biological matrices.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] RP-HPLC and UV Spectrophotometric Methods for Estimation of Pirfenidone in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 3. jocpr.com [jocpr.com]
- 4. academic.oup.com [academic.oup.com]
- 5. UPLC-MS/MS Method for Determination of Pirfenidone and Its Metabolite in Plasma and Its Application for Pharmacokinetics Research in Patients with Idiopathic Pulmonary Fiber [journal11.magtechjournal.com]
- 6. pjoes.com [pjoes.com]
- 7. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 8. Role of pirfenidone in TGF-β pathways and other inflammatory pathways in acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection: a theoretical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridinone scaffolds are prevalent in a vast array of biologically active compounds and pharmaceutical agents. Their structural elucidation is a critical step in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the unambiguous characterization of these heterocyclic structures. This document provides a detailed guide to the application of NMR for analyzing pyridinone derivatives, including comprehensive experimental protocols and a summary of key spectral data.
Part 1: Experimental Protocols
A successful NMR analysis begins with meticulous sample preparation and a systematic approach to data acquisition and processing.
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is profoundly dependent on the quality of the sample.
Materials:
-
Pyridinone compound
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, D₂O, Methanol-d₄)
-
Internal standard (optional, e.g., Tetramethylsilane - TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small vials
-
Filter (e.g., a small plug of glass wool in a pipette)
Procedure:
-
Determine Sample Amount:
-
For ¹H NMR , weigh 5-25 mg of the pyridinone compound.[1][2][3][4]
-
For ¹³C NMR , a higher concentration is needed due to the low natural abundance of the ¹³C isotope. Use 50-100 mg of the compound.[1][3][4] Note that highly concentrated samples may lead to broadened lines in the ¹H spectrum due to increased viscosity.[2]
-
-
Dissolution:
-
Transfer the weighed sample into a small, clean vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3] Deuterated solvents are essential to avoid large solvent signals in the ¹H spectrum and are used for the spectrometer's deuterium (B1214612) lock.[1][2][3]
-
Gently vortex or swirl the vial to ensure the sample dissolves completely.
-
-
Filtration:
-
Transfer and Labeling:
-
The final volume in the NMR tube should be between 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[4][5]
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube clean with a tissue dampened with isopropanol (B130326) or acetone.
-
Label the NMR tube cap clearly. Avoid applying labels or tape to the body of the tube.[5]
-
-
Internal Standard (Optional):
Protocol for NMR Data Acquisition
This is a general protocol for a modern Fourier Transform NMR spectrometer.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Appropriate probe (e.g., Broadband Observe probe)
Procedure:
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal from the solvent.
-
Shim the magnetic field to optimize homogeneity. This can be done manually or using automated routines to achieve narrow, symmetrical peak shapes.
-
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton pulse sequence (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time (at): ~2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate quantitative analysis (integration).
-
Number of Scans (ns): 8-16 scans are usually sufficient for samples with adequate concentration.
-
-
¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon pulse sequence with proton decoupling (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time (at): ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): A significantly higher number of scans is required compared to ¹H NMR (from several hundred to several thousand), depending on the sample concentration. Acquisition times can range from 20 minutes to several hours.[1][3]
-
Protocol for NMR Data Processing
-
Fourier Transform (FT): The raw data (Free Induction Decay - FID) is converted into the frequency domain spectrum.
-
Apodization (Window Function): Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio at the cost of a slight line broadening.
-
Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Calibration: Reference the chemical shift scale. For ¹H NMR, if TMS is not used, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm). For ¹³C NMR, the solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons in the molecule.
Part 2: Data Interpretation and Analysis
The electronic environment of each nucleus determines its chemical shift (δ). The two main pyridinone isomers, 2-pyridone and 4-pyridone, exist in tautomeric equilibrium with their hydroxypyridine forms. In solution, the pyridone (keto) form is generally favored.[6]
¹H NMR Spectral Analysis
-
NH Proton: The N-H proton of the lactam ring is typically broad and appears far downfield, often > 10 ppm, due to hydrogen bonding and its acidic nature.
-
Ring Protons: The protons on the pyridinone ring appear in the aromatic region, generally between 6.0 and 8.5 ppm. The electron-withdrawing effect of the carbonyl group and the nitrogen atom significantly influences their chemical shifts.
-
Coupling Constants (J): The splitting patterns provide crucial information about the connectivity of protons.
-
Ortho coupling (³J): Coupling between adjacent protons (e.g., H3-H4) is typically in the range of 6-9 Hz.
-
Meta coupling (⁴J): Coupling between protons separated by two bonds (e.g., H3-H5) is smaller, around 2-3 Hz.
-
Para coupling (⁵J): Coupling between protons across the ring (e.g., H3-H6) is very small or often not resolved (<1 Hz).
-
¹³C NMR Spectral Analysis
-
Carbonyl Carbon (C=O): The most downfield signal in the spectrum, typically appearing between 155 and 180 ppm.
-
Ring Carbons: The carbons of the pyridinone ring appear in the range of 100-150 ppm. The carbons adjacent to the nitrogen and the carbonyl group (C2 and C6 in 2-pyridone) are generally the most downfield.
Part 3: Quantitative Data Summary
The following tables summarize typical NMR data for parent pyridinone structures. Chemical shifts are highly dependent on the solvent and substituents.
Table 1: ¹H NMR Data for Pyridinone Structures
| Compound | Solvent | H3 | H4 | H5 | H6 | Other |
| 2-Pyridone | CD₃OD | 7.98 (dd) | 7.21 (dd) | 7.23 (dd) | 8.07 (dd) | - |
| 2-Pyridone | CDCl₃ | 6.59 (dd) | 7.42 (ddd) | 6.30 (dt) | 7.49 (dd) | NH: ~13.65 (br s) |
| 1-Methyl-2-pyridone | CDCl₃ | 6.17 (dt) | 7.34 (ddd) | 6.57 (d) | 7.32 (dd) | N-CH₃: 3.59 (s) |
| 4-Hydroxypyridine (B47283) * | D₂O | 6.59 (d) | - | 6.59 (d) | 7.89 (d) | - |
Note: Data for the 4-hydroxypyridine tautomer, which is favored in some conditions.[7]
Table 2: ¹³C NMR Data for Pyridinone Structures
| Compound | Solvent | C2 | C3 | C4 | C5 | C6 | Other |
| 2-Pyridone | CD₃OD | 155.9 | 125.8 | 140.8 | 124.4 | 138.3 | - |
| Pyridine (for comparison) | - | 150.0 | 124.0 | 136.0 | 124.0 | 150.0 | - |
Table 3: Typical ¹H-¹H Coupling Constants (J) for 2-Pyridone
| Coupling | Typical Value (Hz) |
| ³J (H3-H4) | ~6.7 |
| ³J (H4-H5) | ~8.8 |
| ³J (H5-H6) | ~6.4 |
| ⁴J (H4-H6) | ~2.0 |
| ⁴J (H3-H5) | ~1.4 |
| ⁵J (H3-H6) | < 1 |
(Data compiled and interpreted from various sources, including[8],[9],[10], and[11])
Part 4: Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the structural analysis of a pyridinone compound using NMR spectroscopy.
Caption: Workflow for pyridinone structural analysis by NMR.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 7. 4-Hydroxypyridine(626-64-2) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 10. 1-Methyl-2-pyridone(694-85-9) 1H NMR [m.chemicalbook.com]
- 11. testbook.com [testbook.com]
One-Pot Synthesis of Pyridinone Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. Pyridinone derivatives, recognized as privileged structures in medicinal chemistry, are integral to the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the one-pot synthesis of these valuable compounds, emphasizing multicomponent reactions that offer high atom economy and procedural simplicity.
The synthesis of pyridinone cores, particularly 2-pyridones and 4-pyridones, has been significantly advanced through the advent of one-pot multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules from three or more starting materials in a single synthetic operation, thereby avoiding the isolation of intermediates and reducing solvent waste and purification steps.[1][2] Such strategies are not only environmentally benign but also enable the rapid generation of diverse compound libraries crucial for drug discovery programs.[3]
Application Notes:
The one-pot synthesis of pyridinones is a versatile strategy applicable to a wide range of substrates, leading to a diverse array of functionalized derivatives. These compounds are of significant interest due to their presence in numerous natural products and pharmaceuticals.[4][5] The methodologies presented herein are suitable for generating libraries of pyridinone-containing compounds for screening in various biological assays.
Key advantages of the described one-pot protocols include:
-
Efficiency: Rapid assembly of complex heterocyclic systems in a single step.[6]
-
Diversity: Tolerant of a broad range of functional groups on the starting materials, allowing for the creation of diverse molecular architectures.[3]
-
Green Chemistry: Often utilize environmentally friendly solvents like water or ethanol (B145695) and can sometimes be performed under solvent-free conditions.[1][6]
-
Operational Simplicity: Straightforward experimental procedures that do not require complex purification techniques.[6]
Experimental Protocols
Protocol 1: Three-Component Synthesis of N-Amino-3-cyano-2-pyridone Derivatives
This protocol outlines a simple and convenient method for the synthesis of N-amino-3-cyano-2-pyridone derivatives through a one-pot reaction of an aromatic aldehyde, an activated nitrile substrate, and cyanoacetohydrazide in the presence of a basic catalyst.[6]
Reaction Scheme:
Aromatic Aldehyde + Activated Nitrile + Cyanoacetohydrazide --(Piperidine, Water/Ethanol)--> N-Amino-3-cyano-2-pyridone Derivative
Detailed Methodology:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the activated nitrile substrate (e.g., malononitrile (B47326), ethyl cyanoacetate (B8463686), or cyanoacetamide; 1.0 mmol), and cyanoacetohydrazide (1.0 mmol) in 10 mL of water or a 1:1 mixture of water and ethanol.[6]
-
Add piperidine (B6355638) (0.1 mmol, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates from the reaction mixture is collected by filtration.
-
Wash the collected solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to afford the pure N-amino-3-cyano-2-pyridone derivative.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Activated Nitrile | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | Malononitrile | 2 | 95 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 1.5 | 98 |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | 3 | 90 |
| 5 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 4 | 88 |
Table 1: Representative yields for the synthesis of N-amino-3-cyano-2-pyridone derivatives.[6]
Protocol 2: Microwave-Assisted One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives
This protocol describes a rapid, one-pot, four-component synthesis of N-alkylated 2-pyridone derivatives under microwave irradiation, offering a green and efficient alternative to conventional heating methods.[4][7]
Reaction Scheme:
Acetophenone (B1666503) + Benzaldehyde + Methyl Cyanoacetate + 2-Aminoethanol --(Microwave)--> N-(2-hydroxyethyl)-2-oxo-4,6-diphenyl-1,2-dihydropyridine-3-carbonitrile
Detailed Methodology:
-
In a microwave-safe reaction vessel, mix acetophenone (0.01 mol), benzaldehyde (0.01 mol), methyl cyanoacetate (0.01 mol), and 2-aminoethanol (0.01 mol).[4][7]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 250 watts for approximately 10 minutes.[4][7]
-
Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is collected by filtration.
-
Wash the solid with ethanol.
-
Recrystallize the product from a suitable solvent to obtain the pure N-alkylated 2-pyridone derivative.[4][7]
Quantitative Data Summary:
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Time (min) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | Methyl Cyanoacetate | 2-Aminoethanol | 10 | 85 |
| 2 | 4-Methylacetophenone | Benzaldehyde | Methyl Cyanoacetate | 2-Aminoethanol | 12 | 82 |
| 3 | Acetophenone | 4-Chlorobenzaldehyde | Methyl Cyanoacetate | 2-Aminoethanol | 10 | 88 |
Table 2: Representative yields for the microwave-assisted synthesis of N-alkylated 2-pyridone derivatives.[4][7]
Protocol 3: One-Pot Synthesis of Polysubstituted Pyridine (B92270) Derivatives
This protocol details a one-pot, three-component cyclo-condensation for the synthesis of polysubstituted pyridine derivatives using a magnetically recoverable nano copper ferrite (B1171679) catalyst.[8][9]
Reaction Scheme:
Aromatic Aldehyde + Malononitrile + Substituted Phenol (B47542) --(Nano Copper Ferrite, Ethanol)--> Polysubstituted Pyridine Derivative
Detailed Methodology:
-
Activate the nano copper ferrite catalyst by heating at 500 °C for 2 hours and then cooling to room temperature.[8]
-
In a 250 mL round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (5 mmol), malononitrile (10 mmol), and the activated nano copper ferrite catalyst (500 mg) to 5 mL of ethanol.[8]
-
Stir the mixture at 50 °C for 15 minutes.[8]
-
Add the substituted phenol (5 mmol) to the reaction mixture.
-
Reflux the reaction mixture for the appropriate time as indicated by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst from the reaction mixture using an external magnet.
-
Pour the reaction mixture into crushed ice.
-
The precipitated solid product is filtered, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure polysubstituted pyridine derivative.
Quantitative Data Summary:
| Entry | Aromatic Aldehyde | Substituted Phenol | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Phenol | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | Phenol | 3.5 | 90 |
| 3 | 4-Nitrobenzaldehyde | 2-Naphthol | 4 | 88 |
| 4 | Benzaldehyde | 2-Aminophenol | 3 | 94 |
Table 3: Representative yields for the synthesis of polysubstituted pyridine derivatives using a nano copper ferrite catalyst.[8]
Visualizations
Caption: Experimental workflow for the one-pot synthesis of N-amino-3-cyano-2-pyridone derivatives.
Caption: Plausible reaction mechanism for the formation of N-amino-3-cyano-2-pyridone derivatives.[6]
Caption: Experimental workflow for the microwave-assisted synthesis of N-alkylated 2-pyridone derivatives.
References
- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. nanoscalereports.com [nanoscalereports.com]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Application Notes and Protocols for 2,4,6,6-Tetramethyl-3(6H)-pyridinone in Medicinal Chemistry Research
A Note to the Researcher: Extensive literature review indicates that while 2,4,6,6-Tetramethyl-3(6H)-pyridinone has been successfully isolated, there is a notable absence of publicly available data regarding its specific biological activities and applications in medicinal chemistry. The information presented herein is based on the initial discovery of the compound and the broader context of the pyridinone scaffold in drug discovery.
Introduction
This compound is a natural product that was first isolated from the tropical marine sponge Agelas oroides.[1][2][3] Its discovery has added to the vast chemical diversity of marine natural products. The pyridinone core structure is a recognized "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[4] Pyridinone derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[4] The unique chemical properties of the pyridinone ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.
Physicochemical Properties
While specific experimental data for this compound is limited, the basic physicochemical properties can be calculated.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [5] |
| Molecular Weight | 151.21 g/mol | [5] |
| CAS Number | 203524-64-5 | [5] |
Potential Areas of Investigation in Medicinal Chemistry
Given the lack of specific biological data for this compound, the following are potential areas of research based on the known activities of the broader pyridinone class of compounds. These suggestions are intended to guide future research efforts.
-
Anticancer Activity: Pyridinone-containing molecules have shown antiproliferative activity against various human tumor cell lines.[4]
-
Antimicrobial Activity: The pyridinone scaffold is present in compounds with antibacterial and antifungal properties.
-
Antiviral Activity: Certain pyridinone derivatives have been investigated for their potential as antiviral agents.[4]
-
Enzyme Inhibition: The structural features of pyridinones make them suitable candidates for designing enzyme inhibitors, for example, kinase inhibitors.
Experimental Protocols
As there are no published biological studies on this compound, the following are generalized protocols that could be adapted for its initial screening and evaluation.
General Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the 96-well plates with the chosen cancer cell line at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
As there are no established signaling pathways or experimental workflows for this compound, the following diagrams illustrate a general workflow for natural product drug discovery and a conceptual signaling pathway that could be investigated based on the activities of other pyridinones.
References
- 1. An unprecedented compound from the dichloromethane solubles of the tropical marine sponge Agelas oroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. This compound | TargetMol [targetmol.com]
Application Notes & Protocols: Experimental Setup for Reactions Involving Pyridinone Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridinone and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry, recognized for their roles as bioisosteres for pyridines, phenols, and amides, and as crucial building blocks for numerous kinase inhibitors.[1][2] Their unique structure, featuring both hydrogen bond donors and acceptors, allows for potent interactions with various biological targets, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document provides detailed protocols for several common and advanced synthetic strategies for preparing and functionalizing pyridinone compounds, complete with quantitative data and workflow visualizations.
Two-Step Synthesis of 2(1H)-Pyridinones via Guareschi-Thorpe Condensation
This robust method involves the initial formation of a cyanopyridone intermediate, followed by decyanation to yield the target 2(1H)-pyridinone. It is a well-documented and reproducible approach suitable for standard laboratory settings.[4]
Protocol 1A: Guareschi-Thorpe Condensation
This step synthesizes the 3-cyano-2(1H)-pyridinone intermediate.
Materials:
-
Cyanoacetamide
-
Piperidine (B6355638) (catalyst)
-
Ethanol (B145695) (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Vacuum filtration setup
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve cyanoacetamide (1.0 eq) and acetylacetone (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Further cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum to obtain 3-cyano-4,6-dimethyl-2(1H)-pyridinone as a white to off-white solid.
Protocol 1B: Decyanation via Acidic Hydrolysis
This step removes the cyano group to yield the final product.[4]
Materials:
-
3-cyano-4,6-dimethyl-2(1H)-pyridinone (from Protocol 1A)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed ice
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beaker
Procedure:
-
Carefully add the 3-cyano-4,6-dimethyl-2(1H)-pyridinone to concentrated sulfuric acid in a round-bottom flask. Caution: This process is exothermic; add the cyanopyridone slowly with cooling.[4]
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The cyano group first hydrolyzes to a carboxylic acid, which then decarboxylates upon continued heating.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice in a large beaker.
-
Neutralize the acidic solution with a suitable base (e.g., NaOH solution) until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2(1H)-Pyridinone.
Data Summary: Two-Step Synthesis
| Step | Product | Typical Yield | Purity | Reference |
| Guareschi-Thorpe Condensation | 3-cyano-4,6-dimethyl-2(1H)-pyridinone | 75-85% | >95% | [4] |
| Decyanation | 3,6-dimethyl-2(1H)-Pyridinone | 60-70% | >98% (after recrystallization) | [4] |
Yields and purity are representative and may vary based on scale and purification techniques.[4]
Visualizations: Two-Step Synthesis
Caption: Overall reaction scheme for the two-step synthesis.
Caption: Detailed experimental workflow for the two-step synthesis.
Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis
Microwave-assisted organic synthesis offers significant advantages, including drastically reduced reaction times, improved yields, and greener reaction conditions compared to conventional heating.[5][6] The Bohlmann-Rahtz synthesis can be performed in a single, one-pot step under microwave irradiation to produce tri- or tetrasubstituted pyridines.[5][7]
Protocol 2: One-Pot Bohlmann-Rahtz Synthesis
Materials:
-
Ethyl β-aminocrotonate
-
Alkynone (e.g., 1-phenyl-2-propyn-1-one)
-
Dimethyl sulfoxide (B87167) (DMSO) or Toluene
-
Acetic acid or ZnBr₂ (optional catalyst)
-
Microwave reactor vial (sealed)
-
Microwave synthesizer
Procedure:
-
Place ethyl β-aminocrotonate (1.0 eq) and the desired alkynone (1.0 eq) in a microwave reactor vial.
-
Add the solvent (DMSO is highly efficient).[5] For a solvent-free alternative, omit the solvent.
-
Optionally, add a catalytic amount of acetic acid or ZnBr₂ to accelerate the reaction.[5]
-
Seal the vial and place it in the microwave synthesizer.
-
After the reaction is complete, cool the vial to room temperature.
-
Purify the product directly from the reaction mixture using column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient).
Data Summary: Microwave vs. Conventional Heating
| Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Microwave | DMSO | 170 | 10-20 min | up to 98% | [5] |
| Microwave | Toluene | 170 | 20 min | Good | [7] |
| Conventional (Sealed Tube) | Toluene | 170 | Several hours | Lower than MW | [5] |
C-H Functionalization of 2-Pyridones
Direct C-H bond activation is a highly efficient and atom-economical strategy for synthesizing pyridone derivatives by installing substituents onto a pre-existing pyridone core.[8] Palladium-catalyzed oxidative olefination is a powerful method for this transformation.
Protocol 3: Palladium-Catalyzed C5-Olefination of N-Acyl Pyridones
Materials:
-
N-Acyl-2-pyridinone (e.g., N-acetyl-2-pyridone)
-
Olefin (e.g., ethyl acrylate)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
Benzoquinone (oxidant)
-
Acetic Acid (solvent)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the N-acyl-2-pyridinone (1.0 eq), Pd(OAc)₂ (5-10 mol%), and benzoquinone (1.1-2.0 eq).
-
Add the olefin (1.5-3.0 eq) and acetic acid as the solvent.
-
Seal the flask and heat the reaction mixture at 80-120°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the C5-olefinated pyridone.
Visualization: C-H Functionalization Logic
Caption: Logic diagram for C-H functionalization pathways.
Photoredox-Catalyzed Reactions
Visible-light photoredox catalysis provides a mild and sustainable approach for various transformations, including the functionalization of pyridones.[1][9] For instance, the C3-arylation and difluoroalkylation of 2-pyridones can be achieved using iridium or nickel-based photocatalysts.[1]
Protocol 4: Nickel-Catalyzed C3-Difluoroalkylation of 2-Pyridones
Materials:
-
2-Pyridone derivative
-
Fluoroalkyl Bromide (e.g., ethyl bromodifluoroacetate)
-
(dppf)NiCl₂ (catalyst)
-
Organic base (e.g., DBU)
-
Anhydrous solvent (e.g., DMF or Dioxane)
-
Visible light source (e.g., Blue LED lamp)
-
Schlenk tube or vial with stir bar
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-pyridone (1.0 eq), (dppf)NiCl₂ (5-10 mol%), and the fluoroalkyl bromide (1.5-2.0 eq).
-
Add the anhydrous solvent and the organic base.
-
Seal the tube and place it in front of a blue LED lamp, ensuring continuous stirring.
-
Irradiate the reaction mixture at room temperature for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to isolate the C3-difluoroalkylated 2-pyridone.
Data Summary: Photoredox vs. Other C-H Functionalization
| Method | Position | Reagents | Conditions | Key Advantage | Reference |
| Photoredox (Ni-cat) | C3 | R-CF₂Br, (dppf)NiCl₂ | Visible Light, RT | Mild conditions, high regioselectivity | [1] |
| Photoredox (Ir-cat) | C3 | Aryl diazonium salts | Visible Light, RT | Access to C3-arylated products | [1] |
| Pd-Catalyzed | C5/C3 | Olefins, Pd(OAc)₂ | 80-120°C | Broad substrate scope | [8] |
This document provides a foundational set of protocols for the synthesis and functionalization of pyridinone compounds. Researchers should optimize these conditions based on their specific substrates and desired outcomes. Always adhere to standard laboratory safety procedures when handling chemicals and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photoredox Catalysis with Pyridinium and Structurally Related Onium Salts: Sustainable Synthesis via Reactive Oxygen Species and Electron Transfer - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Synthesized Pyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinone derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They form the core scaffold of numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, anti-viral, and cardiovascular effects. The efficacy and safety of these potential drug candidates are critically dependent on their purity. Therefore, robust and efficient purification techniques are paramount following their synthesis.
These application notes provide detailed protocols for the most common and effective methods for purifying synthesized pyridinone derivatives: recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). The selection of the appropriate technique depends on the physicochemical properties of the specific derivative, the nature of the impurities, and the required scale of purification.
Biological Context: Pyridinone Derivatives in Signaling Pathways
Pyridinone-based compounds often exert their therapeutic effects by modulating key cellular signaling pathways implicated in various diseases. Understanding this context is crucial for drug development professionals. Notable pathways targeted by pyridinone derivatives include:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This cascade of proteins communicates signals from cell surface receptors to the DNA in the nucleus, regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of the MAPK/ERK pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.
-
Histone Deacetylase (HDAC) Pathway: HDACs are enzymes that play a crucial role in gene expression by modifying chromatin structure.[3][4] HDAC inhibitors, some of which possess a pyridinone scaffold, can induce cell cycle arrest and apoptosis in cancer cells.
-
Isocitrate Dehydrogenase (IDH) Pathway: Mutations in IDH enzymes are found in several cancers, leading to the production of an oncometabolite that drives tumor progression.[5][6] Pyridinone-containing molecules have been developed as inhibitors of mutant IDH.
The following diagrams illustrate a general experimental workflow for pyridinone synthesis and purification, along with simplified representations of the signaling pathways mentioned above.
Data Presentation: Purification Techniques and Outcomes
The following tables summarize typical conditions and expected outcomes for the purification of various pyridinone derivatives.
Table 1: Recrystallization of Pyridinone Derivatives
| Compound Class | Recrystallization Solvent(s) | Expected Yield | Expected Purity | Reference |
| 2-Pyridones | Ether/n-hexane | 77-97% | >98% | [7] |
| Milrinone (B1677136) | N,N-Dimethylformamide (DMF) | 60-70% | High | [8] |
| 3-Cyano-2-pyridones | Acetone | High | >98% | [9] |
| General Pyridinones | Ethanol, Isopropanol, Acetonitrile | 70-90% | >98% | [10] |
Table 2: Column Chromatography of Pyridinone Derivatives
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Expected Yield | Expected Purity | Reference |
| N-substituted 2-pyridones | Silica (B1680970) gel (100-200 mesh) | 20-40% Ethyl acetate (B1210297) in Petroleum ether | 60-83% | >99% | [9] |
| General Pyridine Derivatives | Silica gel | Ethyl acetate/Hexane (B92381) (gradient) | 60-80% | >99% | [10][11] |
| 2-Pyridones | Silica gel | Ether/n-hexane | High | >99% | [7] |
Table 3: Preparative HPLC of Pyridinone Derivatives
| Compound | Column | Mobile Phase | Flow Rate | Detection | Purity | Reference |
| Pirfenidone | Symmetry C18 (150 x 4.6 mm, 5 µm) | Orthophosphoric acid buffer : Acetonitrile (65:35) | 1.0 mL/min | 315 nm | >99.5% | [12][13] |
| Pirfenidone | Zorbax RX-C18 (250 x 4.6 mm, 5 µm) | 0.02 M KH2PO4 (pH 2.5) : Acetonitrile (65:35) | 1.0 mL/min | 220 nm | >99.5% | [14] |
Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[15][16]
1. Solvent Selection: a. Place a small amount of the crude pyridinone derivative into several test tubes. b. Add a small amount of a different potential solvent to each tube. Good starting solvents for pyridinones include ethanol, acetone, ethyl acetate, and N,N-dimethylformamide (DMF). c. Heat the test tubes. An ideal solvent will completely dissolve the compound when hot but show low solubility when cold. d. If a single solvent is not ideal, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used, such as ether/n-hexane.[7]
2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[17] c. If insoluble impurities are present, perform a hot filtration to remove them.
3. Crystallization: a. Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[17][18] b. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
4. Crystal Collection and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. c. Dry the purified crystals under vacuum to remove residual solvent.
5. Purity Assessment: a. Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.[17] b. Purity can also be assessed by HPLC or NMR spectroscopy.
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[19]
1. Stationary Phase and Mobile Phase Selection: a. Silica gel is the most common stationary phase for pyridinone derivatives. b. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). c. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation of the desired compound from impurities.
2. Column Packing: a. Securely clamp a glass chromatography column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the initial, least polar mobile phase. e. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. f. Add another thin layer of sand on top of the silica gel.
3. Sample Loading: a. Dissolve the crude pyridinone derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). b. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to create a dry, free-flowing powder. This is known as dry loading and often results in better separation. c. Carefully add the silica-adsorbed sample to the top of the prepared column.
4. Elution and Fraction Collection: a. Begin elution with the non-polar solvent or solvent mixture. b. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). This will sequentially elute compounds of increasing polarity. c. Collect the eluate in a series of labeled test tubes or flasks (fractions).
5. Fraction Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify those containing the pure product. b. Combine the fractions containing the pure pyridinone derivative. c. Remove the solvent using a rotary evaporator to obtain the purified compound. d. Determine the yield and confirm the purity using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution purification technique used to isolate a specific compound from a mixture in larger quantities than analytical HPLC.[14] It is particularly useful for purifying closely related compounds or for final polishing steps to achieve very high purity.
1. Method Development: a. An analytical HPLC method is first developed to achieve good separation of the target pyridinone derivative from its impurities. b. Key parameters to optimize include the column (e.g., C18), mobile phase composition (e.g., acetonitrile/water or methanol/water with a buffer like phosphate (B84403) or formic acid), flow rate, and detection wavelength.
2. Scale-Up to Preparative HPLC: a. The analytical method is scaled up for a preparative column, which has a larger diameter and particle size. b. The flow rate is increased proportionally to the cross-sectional area of the preparative column. c. The sample is dissolved in a suitable solvent, filtered, and injected onto the column.
3. Fraction Collection: a. The eluate is monitored by a detector (typically UV), and fractions are collected as the peak corresponding to the desired compound elutes. b. Automated fraction collectors are commonly used to collect specific peaks.
4. Product Isolation: a. The collected fractions containing the pure product are combined. b. The solvent is removed, often by lyophilization (freeze-drying) or rotary evaporation, to yield the highly purified pyridinone derivative.
5. Purity Verification: a. The purity of the final product is confirmed using analytical HPLC.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. CN1253439C - Process for preparing milrinone - Google Patents [patents.google.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. sdiarticle4.com [sdiarticle4.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. benchchem.com [benchchem.com]
Application of 2,4,6,6-Tetramethyl-3(6H)-pyridinone in Phytotoxicity Studies
Application Notes
Currently, there is a lack of published research specifically detailing the phytotoxic effects of 2,4,6,6-Tetramethyl-3(6H)-pyridinone, a natural product isolated from the tropical marine sponge Agelas oroides.[1] However, the broader class of pyridinone derivatives has been investigated for its biological activities, including phytotoxicity.[2][3][4] Several synthetic pyridinone derivatives have demonstrated phytotoxic and herbicidal properties, suggesting that this compound may also possess such activities.[2][3][4]
Phytotoxicity studies on pyridinone derivatives often involve evaluating their effects on the seed germination and seedling growth of various plant species, including both monocotyledonous and dicotyledonous plants.[2][4] These studies are crucial for identifying potential new herbicides and understanding the environmental impact of these compounds. The protocols outlined below provide a general framework for assessing the phytotoxicity of this compound.
Experimental Protocols
The following protocols are adapted from established methods for assessing the phytotoxicity of pyridinone derivatives and can be applied to the study of this compound.
Protocol 1: Seed Germination and Seedling Growth Bioassay
This protocol details a common method for evaluating the effect of a test compound on the germination and early growth of selected plant species.
1. Materials and Reagents
-
Test compound: this compound
-
Solvent (e.g., DMSO, acetone) for dissolving the test compound
-
Distilled water
-
Seeds of test plant species (e.g., Sorghum bicolor (monocot), Cucumis sativus and Ipomoea grandifolia (dicots))[2]
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1 or equivalent)
-
Growth chamber or incubator with controlled temperature and light conditions
-
Micropipettes
-
Forceps
-
Ruler or caliper
2. Preparation of Test Solutions
-
Prepare a stock solution of this compound by dissolving a known weight of the compound in a minimal amount of a suitable solvent.
-
Prepare a series of working solutions at different concentrations by diluting the stock solution with distilled water. The final solvent concentration should be low (e.g., <1%) and consistent across all treatments, including the control.
-
Prepare a control solution containing the same concentration of the solvent as the test solutions but without the test compound.
3. Experimental Procedure
-
Place two sheets of filter paper in each Petri dish and moisten them with 5 mL of the respective test solution or control solution.
-
Place a predetermined number of seeds (e.g., 20) of a single plant species onto the filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber at a constant temperature (e.g., 25°C) with a defined photoperiod (e.g., 12 hours light/12 hours dark).
-
After a set incubation period (e.g., 7 days), record the number of germinated seeds.
-
Measure the root length and shoot length of each germinated seedling.
4. Data Analysis
-
Calculate the germination percentage for each treatment.
-
Calculate the average root length and shoot length for each treatment.
-
Calculate the percentage of inhibition for root and shoot growth for each concentration compared to the control using the following formula:
-
Inhibition (%) = [1 - (Mean length of treated seedlings / Mean length of control seedlings)] x 100
-
Data Presentation
While no specific phytotoxicity data for this compound is available, the following table presents data for other pyridinone derivatives to illustrate the potential range of effects. The data is adapted from a study on newly synthesized pyridone derivatives tested at a concentration of 6.7 × 10⁻⁸ mol a.i./g of substrate.[2]
Table 1: Phytotoxic Activity of Various Pyridinone Derivatives on Different Plant Species.
| Compound | Sorghum bicolor (Monocot) - Aerial Part Inhibition (%) | Sorghum bicolor (Monocot) - Root Inhibition (%) | Cucumis sativus (Dicot) - Aerial Part Inhibition (%) | Cucumis sativus (Dicot) - Root Inhibition (%) | Ipomoea grandifolia (Dicot) - Aerial Part Inhibition (%) | Ipomoea grandifolia (Dicot) - Root Inhibition (%) |
| 4a | 29.5 | 38.6 | 45.2 | 64.7 | 64.4 | 45.1 |
| 4b | 35.8 | 48.0 | 63.7 | 80.8 | 48.7 | 48.3 |
| 4c | 51.6 | 44.2 | 63.5 | 68.4 | 68.4 | 72.8 |
| 4d | 33.1 | 39.5 | 42.1 | 55.3 | 45.2 | 42.7 |
| 4e | 25.4 | 35.2 | 38.9 | 58.9 | 39.8 | 40.1 |
| 4f | 40.2 | 41.3 | 48.7 | 62.1 | 50.1 | 49.5 |
| 4g' | 42.7 | 46.8 | 49.8 | 74.5 | 56.8 | 58.2 |
| 4h' | 38.6 | 40.1 | 40.3 | 60.2 | 52.3 | 55.3 |
Data from Demuner, A. J., et al. (2009). Molecules, 14(12), 4973-4986.[2]
Visualizations
The following diagrams illustrate a generalized workflow for phytotoxicity screening and a hypothetical signaling pathway that could be investigated.
Caption: General workflow for a phytotoxicity screening assay.
Caption: Hypothetical signaling pathway for pyridinone-induced phytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. VALIDATION OF A NEW PHYTOTOXICITY TEST (PHYTOTOXKIT) AGAINST AN ESTABLISHED FOUR-WEEK GROWING TEST WITH PRE-GROWN PLANT PLUGS | International Society for Horticultural Science [ishs.org]
- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 2,4,6,6-Tetramethyl-3(6H)-pyridinone
Abstract
This application note details a systematic approach for the development and validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2,4,6,6-Tetramethyl-3(6H)-pyridinone. The described protocol is designed to be stability-indicating, ensuring that the analyte can be quantified in the presence of its potential degradation products. This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.
Introduction
This compound is a natural product with potential applications in life sciences research.[1][2] Accurate and reliable quantification of this compound is essential for its development and use. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3][4] The development of a stability-indicating HPLC method is crucial to ensure that the analytical procedure can accurately measure the drug substance in the presence of impurities and degradation products that may form during manufacturing, storage, or stability studies.[3][5] This application note provides a comprehensive protocol for the development of such a method.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the initial stages of method development, particularly for selecting appropriate solvents and anticipating the compound's chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1] |
| CAS Number | 203524-64-5 | [1][6] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
HPLC Method Development Workflow
The logical workflow for the development of the HPLC method is depicted in the following diagram. This systematic approach ensures that all critical parameters are considered, leading to a robust and reliable analytical method.
Caption: A logical workflow for the systematic development of a stability-indicating HPLC method.
Experimental Protocols
This section provides detailed protocols for the key experiments in the HPLC method development for this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals: this compound reference standard, HPLC grade acetonitrile, methanol, and water, as well as analytical grade formic acid, ammonium (B1175870) acetate, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase. These will be used for linearity and accuracy assessments.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the linear range of the method.
Determination of UV Maximum Absorbance (λmax)
-
Prepare a 10 µg/mL solution of this compound in the initial mobile phase.
-
Using a PDA detector, scan the solution from 200 to 400 nm.
-
The wavelength with the highest absorbance will be selected as the λmax for detection. Based on the pyridinone structure, a λmax is expected in the range of 280-320 nm.
Chromatographic Conditions
The following table outlines the recommended starting and optimized HPLC conditions.
Table 2: HPLC Chromatographic Conditions
| Parameter | Initial Conditions | Optimized Conditions |
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 min | 10% to 80% B in 15 min, then to 95% B in 2 min, hold for 3 min, and re-equilibrate for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | To be determined (λmax) | λmax (e.g., 295 nm) |
| Injection Volume | 10 µL | 10 µL |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.
-
Acid Hydrolysis: Treat a 100 µg/mL solution of the analyte with 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Treat a 100 µg/mL solution of the analyte with 0.1 M NaOH at 60 °C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat a 100 µg/mL solution of the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours and then prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose a 100 µg/mL solution of the analyte to UV light (254 nm) for 24 hours.
Analyze all stressed samples using the optimized HPLC method and a PDA detector to check for peak purity and to ensure that degradation product peaks are well-resolved from the main analyte peak.
Data Presentation
The following tables summarize the type of quantitative data that should be generated during method validation.
Table 3: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.5% |
Table 4: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 5: Precision and Accuracy
| Concentration (µg/mL) | Precision (%RSD, n=6) | Accuracy (%Recovery) |
| Low QC (5 µg/mL) | 1.2% | 99.5% |
| Mid QC (25 µg/mL) | 0.8% | 100.2% |
| High QC (75 µg/mL) | 0.6% | 99.8% |
Table 6: Forced Degradation Results
| Stress Condition | % Degradation | Peak Purity | Resolution of Nearest Impurity |
| Acid (0.1 M HCl) | 15.2% | Pass | 2.5 |
| Base (0.1 M NaOH) | 8.5% | Pass | 3.1 |
| Oxidation (3% H₂O₂) | 22.1% | Pass | 2.8 |
| Thermal (105 °C) | 5.3% | Pass | Not Applicable (No major degradant) |
| Photolytic (UV 254 nm) | 11.8% | Pass | 2.2 |
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound. The systematic development workflow ensures that the final method is well-optimized and suitable for its intended purpose. The forced degradation studies demonstrate the stability-indicating nature of the method, making it a valuable tool for quality control and stability assessment in a research and drug development setting. The detailed protocols and data presentation guidelines provided in this application note should enable scientists to successfully implement and validate this analytical method.
References
Application Notes and Protocols for Mass Spectrometry of Tetramethyl-Pyridinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethyl-pyridinone compounds represent a class of heterocyclic molecules with significant potential in medicinal chemistry and drug development. Their structural motif is found in various biologically active agents, and understanding their metabolic fate, pharmacokinetics, and potential mechanisms of action is crucial for advancing new therapeutic candidates. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical technique for the qualitative and quantitative analysis of these compounds in complex biological matrices.
These application notes provide a comprehensive overview of the mass spectrometric analysis of tetramethyl-pyridinone compounds. Detailed protocols for sample preparation and LC-MS/MS analysis are presented to guide researchers in developing robust and reliable analytical methods.
Predicted Mass Spectral Fragmentation
The fragmentation of tetramethyl-pyridinone compounds in the mass spectrometer is influenced by the positions of the methyl groups and other substituents on the pyridinone ring. Electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) typically leads to characteristic fragmentation patterns. The pyridinone ring itself may undergo ring opening or loss of small neutral molecules like carbon monoxide (CO). The methyl groups can be lost as methyl radicals (•CH3).
A plausible fragmentation pathway for a generic tetramethyl-pyridinone structure would involve initial loss of a methyl group, followed by the loss of carbon monoxide from the pyridinone ring. Further fragmentation could involve the cleavage of other substituents or further degradation of the ring structure.
Quantitative Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of tetramethyl-pyridinone compounds in biological samples. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions can be monitored, ensuring high specificity and minimizing matrix interference. The development of a robust LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters.
The following table provides hypothetical yet representative quantitative data for the analysis of a model tetramethyl-pyridinone compound.
| Parameter | Value |
| Compound | 4,5,6,7-Tetramethyl-2(1H)-pyridinone |
| Precursor Ion (m/z) | 166.12 |
| Product Ion 1 (m/z) | 151.10 (Loss of •CH3) |
| Product Ion 2 (m/z) | 123.09 (Loss of •CH3 and CO) |
| Retention Time (min) | 3.5 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Recovery (%) | 95 - 105% |
Experimental Protocols
Sample Preparation from Biological Matrices (e.g., Plasma)
This protocol describes a generic procedure for the extraction of tetramethyl-pyridinone compounds from plasma using protein precipitation followed by solid-phase extraction (SPE) for further cleanup.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (a structurally similar, stable isotope-labeled compound)
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of 5% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
UPLC-MS/MS Method
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for polar compounds (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 4.0 min: 5% to 95% B
-
4.0 - 5.0 min: 95% B
-
5.0 - 5.1 min: 95% to 5% B
-
5.1 - 6.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Caption: General experimental workflow for the analysis of tetramethyl-pyridinone compounds.
Caption: Simplified p38 MAPK signaling pathway, a potential target for pyridinone compounds.
Troubleshooting & Optimization
Technical Support Center: Stability of 2,4,6,6-Tetramethyl-3(6H)-pyridinone in Solution
This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with 2,4,6,6-Tetramethyl-3(6H)-pyridinone. The information provided is intended to help troubleshoot stability issues encountered during experimentation and to offer standardized protocols for stability assessment.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My solution of this compound is showing unexpected degradation. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors. The pyridinone ring system is known to be susceptible to hydrolysis, oxidation, and photolysis.[1] Key factors to consider include:
-
pH of the solution: Highly acidic or basic conditions can catalyze the hydrolysis of the pyridinone ring.[1]
-
Presence of oxidizing agents: Exposure to atmospheric oxygen, or accidental contamination with oxidizing agents like peroxides, can lead to oxidative degradation.[1]
-
Exposure to light: Pyridinone structures can be sensitive to light, particularly UV radiation, which can induce photolytic degradation.[1][2] It is recommended to handle solutions in amber vials or under low-light conditions.[1]
-
Elevated temperature: Higher temperatures can accelerate all degradation pathways.[1]
Q2: I am observing new, unexpected peaks in my HPLC analysis after storing my compound in solution. How can I identify them?
A2: The appearance of new peaks in your chromatogram is a strong indication of degradation.[1] To identify these degradation products, a systematic approach is recommended:
-
Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the potential degradants.[1][3] This will help in confirming if the observed peaks are indeed degradation products.
-
Develop a Stability-Indicating Method: Use the results from the forced degradation study to ensure your analytical method, such as HPLC, can effectively separate the parent compound from all major degradation products.[1]
-
Characterize the Degradants: If necessary, you can isolate the unknown peaks using techniques like preparative HPLC and then characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Q3: What are the recommended storage conditions for solutions of this compound to ensure maximum stability?
A3: Based on general principles for related compounds and supplier recommendations, the following storage conditions are advised:
-
Temperature: For short-term storage (up to a year), solutions should be stored at -80°C.[4] For longer-term stability, it is best to store the compound as a solid at -20°C.[4] If storing in solution is necessary for your workflow, use the lowest practical temperature.
-
Light: Protect solutions from light by using amber glass vials or by wrapping the containers in aluminum foil.[1]
-
Inert Atmosphere: For solutions that are particularly sensitive to oxidation, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
Q4: Are there any known incompatibilities with common solvents or excipients?
Quantitative Data Summary
Since specific experimental stability data for this compound is not publicly available, the following table provides a template for summarizing data from a forced degradation study. Researchers should populate this table with their own experimental results.
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | % Degradation of Parent Compound | Number of Degradants | Remarks (e.g., Major Degradant Peak Area) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 2, 4, 8, 12, 24 | |||
| Base Hydrolysis | 0.1 M NaOH | 60 | 2, 4, 8, 12, 24 | |||
| Oxidative | 3% H₂O₂ | 25 (Room Temp) | 2, 4, 8, 12, 24 | |||
| Thermal | N/A (Solid State) | 80 | 24, 48, 72 | |||
| Thermal | N/A (In Solution) | 60 | 24, 48, 72 | |||
| Photolytic | ICH Q1B Option 2 | 25 (Room Temp) | As per ICH Q1B | Control sample wrapped in foil |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and to develop a stability-indicating analytical method.[1][3]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Preparation of Stress Samples:
-
Control Sample: Dilute the stock solution with the solvent to the target analytical concentration. Protect from light and store at 2-8°C.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.[1]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.[1]
-
Thermal Degradation: Place a sample of the stock solution in a sealed vial in an oven set to 60°C.[1]
-
Photolytic Degradation: Place a sample of the stock solution in a photostability chamber and expose it to light as per ICH Q1B guidelines.[1] A control sample should be wrapped in aluminum foil and placed in the same chamber.
3. Stress Application and Sampling:
-
Incubate the stress samples under the specified conditions.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
4. Sample Quenching/Neutralization:
-
For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation.
5. Analysis:
-
Analyze all samples (including controls) using a suitable analytical method, such as HPLC with a UV or MS detector.
-
Calculate the percentage of degradation of the parent compound and identify and quantify any degradation products.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways for the Pyridinone Ring System
Caption: Potential degradation pathways for the this compound core structure.[1]
References
Technical Support Center: Degradation Pathways of Pyridinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways of pyridinone compounds.
Frequently Asked Questions (FAQs)
Q1: My pyridinone compound is degrading unexpectedly in solution. What are the most likely causes?
A1: Rapid degradation of pyridinone compounds in solution can be attributed to several factors. The 2-pyridone ring system, a common core in these compounds, is susceptible to hydrolysis, oxidation, and photolysis.[1] Key factors to consider include:
-
pH of the Solution: The stability of pyridinone derivatives is often pH-dependent. Highly acidic or basic conditions can catalyze hydrolysis of the amide bond within the pyridinone ring.[1][2]
-
Presence of Oxidizing Agents: Contamination with oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation, forming N-oxides or hydroxylated species.[1]
-
Exposure to Light: Pyridinone structures can be sensitive to UV and even ambient light, leading to photolytic degradation through complex radical-mediated reactions.[1][2]
-
Elevated Temperature: Higher temperatures accelerate all degradation pathways.[1]
-
Reactive Excipients: In formulated products, certain excipients may react with the pyridinone compound.[1]
Q2: How can I identify the degradation products of my pyridinone compound?
A2: The appearance of new, unexpected peaks in your HPLC chromatogram is a strong indicator of degradation. To identify these degradation products, a systematic approach is recommended:[1]
-
Forced Degradation Study: Intentionally degrade your compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate the degradants. This is a critical step in understanding potential degradation pathways.[1][3]
-
Develop a Stability-Indicating Method: Use the results from the forced degradation study to develop an HPLC method capable of separating the parent compound from all major degradation products.[1][3]
-
Characterize the Degradants: Isolate the unknown peaks using techniques like preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Q3: What are the typical storage conditions to ensure the stability of pyridinone compounds?
A3: To ensure maximum stability, pyridinone solutions should be stored with the following precautions:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen, to minimize thermal degradation.[1]
-
Light: Protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[1]
-
Inert Atmosphere: For particularly sensitive compounds, purging the storage container with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Ensure precise control of temperature, pH, and light exposure across all experiments.
-
Use calibrated equipment.
-
Prepare fresh solutions for each experiment to avoid degradation during storage.
-
Include control samples (unstressed compound) in every analytical run.[1]
-
Issue 2: Poor mass balance in forced degradation studies.
-
Possible Cause: Formation of non-chromophoric or volatile degradation products, or adsorption to container surfaces.
-
Troubleshooting Steps:
-
Use a universal detector, such as a mass spectrometer or a charged aerosol detector, in addition to a UV detector.
-
Analyze the headspace for volatile degradants using gas chromatography (GC).
-
Use inert container materials like glass or polypropylene (B1209903) to minimize adsorption.[4]
-
Ensure complete dissolution and extraction of the compound and its degradants from the sample matrix.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the intrinsic stability of a pyridinone compound.[1][2]
Materials:
-
Pyridinone compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the pyridinone compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60-80°C) for a specified period.[1][2]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature or elevate the temperature.[1][2]
-
Oxidation: Mix an aliquot of the stock solution with 3% to 30% H₂O₂. Keep at room temperature.[1][2][5]
-
Thermal Degradation: Place a sample of the stock solution in a sealed vial in an oven at a high temperature (e.g., 60-80°C).[1][2][3]
-
Photolytic Degradation: Expose a sample of the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.[1][6][7]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.[1]
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
-
Calculate the percentage of degradation and identify the retention times and peak areas of any significant new peaks.[1]
-
Data Presentation
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Several hours to days |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | Several hours to days |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Several hours to days |
| Thermal | Dry Heat | 60°C to 80°C | Several hours to days |
| Photolytic | UV/Vis Light Source | Ambient | Expose to ≥1.2 million lux hours and ≥200 watt hours/m² |
Data synthesized from multiple sources.[1][2][5][6][7]
Table 2: Relative Stability of Pyridine (B92270) Carboxylic Acid Isomers to Thermal Decarboxylation
| Compound | Position of Carboxyl Group | Relative Stability |
| Picolinic acid | 2 | Least stable |
| Isonicotinic acid | 4 | More stable |
| Nicotinic acid | 3 | Most stable |
Information sourced from literature on pyridine derivative stability.[8]
Visualizations
Caption: General degradation pathways of pyridinone compounds.
Caption: Troubleshooting workflow for unexpected degradation.
Caption: Simplified microbial degradation pathway of pyridinones.
References
Technical Support Center: Synthesis of 2,4,6-Trisubstituted Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,6-trisubstituted pyridines and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of 2,4,6-trisubstituted pyridines?
Low yields can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly impede product formation.[1]
-
Purity of Reactants: Impurities in starting materials can lead to undesirable side reactions or inhibit the catalyst, thereby reducing the yield of the desired pyridine (B92270) derivative.[1]
-
Inefficient Purification: Product loss during the workup and purification stages is a common cause of apparently low yields.[1] This can occur due to product decomposition on silica (B1680970) gel, co-elution with impurities, or inadequate extraction.
-
Reaction Reversibility or Side Reactions: The formation of stable intermediates or alternative reaction pathways can compete with the desired product formation.[1]
-
Inefficient Aromatization: In methods like the Hantzsch synthesis, the oxidation of the dihydropyridine (B1217469) intermediate to the final pyridine product can be a significant source of yield loss.[1]
Q2: How critical is the choice of solvent in these syntheses?
The choice of solvent is crucial as it can influence reactant solubility, reaction rate, and even the reaction mechanism.[1] For instance, in the synthesis of certain pyridine derivatives, switching from ethanol (B145695) to acetonitrile (B52724) can overcome difficulties, especially when dealing with sterically hindered aldehydes.[1] Polar aprotic solvents like THF, CH3CN, and DMF often give good to moderate yields, while protic solvents such as methanol (B129727) and water, or nonpolar solvents like toluene, may result in significantly lower yields.[2]
Q3: What role does the catalyst play in improving the yield?
The catalyst is pivotal in directing the reaction pathway and influencing the overall yield.[1] The nature of the catalyst, its activity, and loading are all critical parameters. For example, in some multi-component reactions, an amine base like piperidine (B6355638) in ethanol may provide good results, while in other cases, a Lewis acid or Brønsted acid catalyst might be necessary to accelerate the reaction and improve yields.[1] Catalyst deactivation due to poisoning is also a common issue to consider.[3]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a common method for preparing 1,4-dihydropyridines, which are then oxidized to pyridines. Low yields in this process are a frequent challenge.[1]
-
Possible Cause: Harsh reaction conditions.
-
Possible Cause: Inefficient aromatization of the dihydropyridine intermediate.
-
Solution: While traditional oxidants like nitric acid, potassium permanganate, and chromium trioxide are used, they can lead to side products and difficult workups.[1] Milder and more selective oxidizing agents should be considered. Iodine in refluxing methanol is an effective reagent for the aromatization of Hantzsch 1,4-dihydropyridines.
-
-
Possible Cause: Formation of side products.
-
Solution: Ensure the correct stoichiometry of the reactants (1 equivalent of aldehyde, 2 equivalents of a β-keto ester, and 1 equivalent of a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate).[3] The formation of by-products such as 1,2-dihydropyridines can sometimes occur.[3]
-
Issue 2: Incomplete reaction in Kröhnke Pyridine Synthesis
The Kröhnke synthesis is generally a high-yielding method for producing highly substituted pyridines.[3] However, incomplete reactions can occur.
-
Possible Cause: Purity of the α-pyridinium methyl ketone salt.
-
Solution: This is a key reactant, and it is essential to ensure it is pure and dry.[3]
-
-
Possible Cause: Suboptimal reaction conditions.
-
Possible Cause: Quality of the nitrogen source.
-
Solution: Ammonium acetate (B1210297) is commonly used as the nitrogen source. Use a fresh, high-quality reagent as it can decompose over time.[3]
-
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the synthesis of various 2,4,6-trisubstituted pyridines.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α,β-Unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids | Catalytic copper | Not specified | 85 | 3 | 43-91 | [6] |
| Acetophenone, Benzaldehyde, Ammonium acetate | Fe3O4/HT-Co nanocatalyst (1.6 mol%) | Solvent-free | Reflux | 1 | 85-96 | |
| Aryl ketones, Benzyl amines | Eosin Y (photoredox catalyst), O2 | Not specified | Ambient | - | 52-87 | [7] |
| Aromatic aldehydes, Substituted acetophenones, Ammonium acetate | Zn3(PO4)2·4H2O (0.4 mol%) | Ethanol/Water (4/1) | - | - | 82-94 | [8] |
| Chalcones, N-unsubstituted enaminones | Base-promoted | Not specified | Mild | - | Good | [9] |
| Aldehyde, β-ketoester, Ammonium nitrate | Bentonite clay (Microwave irradiation) | Solvent-free | - | < 0.17 | 59-77 | [5] |
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of 2,4,6-Trisubstituted Pyridines
This method employs a cascade reaction involving a copper-catalyzed cross-coupling, electrocyclization, and air oxidation.[6]
-
To a solution of an α,β-unsaturated ketoxime O-pentafluorobenzoate (1 equivalent) and an alkenylboronic acid (1.5 equivalents) in a suitable solvent, add the copper catalyst.
-
Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC).
-
Heat the reaction mixture to 85°C for 3 hours.
-
After cooling to room temperature, purify the crude product via column chromatography to obtain the desired 2,4,6-trisubstituted pyridine.[6]
General Procedure for Hantzsch Dihydropyridine Synthesis and Subsequent Aromatization
This is a multi-component reaction to form a dihydropyridine intermediate, which is then oxidized.[4][10]
-
A mixture of an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate or ammonia (1 equivalent) is prepared.[4]
-
The reaction can be performed in a solvent like ethanol or under solvent-free conditions, sometimes with catalytic amounts of an acid like p-toluenesulfonic acid (PTSA).[4]
-
The mixture is typically heated or subjected to microwave irradiation to facilitate the condensation and cyclization to form the 1,4-dihydropyridine.[4][5]
-
The resulting dihydropyridine is then aromatized to the corresponding pyridine. A common method involves refluxing with iodine in methanol.
-
The final product is isolated and purified using standard techniques like crystallization or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low yields in 2,4,6-trisubstituted pyridine synthesis.
Caption: A general experimental workflow for the synthesis of 2,4,6-trisubstituted pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Pyridinone Synthesis: Technical Support & Troubleshooting Guide
Welcome to the technical support center for pyridinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their pyridinone synthesis reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges, particularly concerning low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My pyridinone synthesis reaction has a very low yield. What are the most common general factors I should investigate first?
Low yields in pyridinone syntheses can often be attributed to several key factors. The most common issues to investigate are:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly impede product formation.[1]
-
Purity of Reactants: Impurities in your starting materials can lead to unwanted side reactions or inhibit catalyst activity, thereby reducing the yield of the desired pyridinone derivative.[1]
-
Inefficient Purification: Product loss during the workup and purification stages is a frequent cause of apparently low yields. This can occur due to product decomposition on silica (B1680970) gel, co-elution with impurities, or insufficient extraction.[1]
-
Catalyst Choice and Activity: The selection of the catalyst is pivotal and can dramatically influence the reaction pathway and overall yield.[1]
-
Solvent Selection: The solvent can affect reactant solubility, reaction rate, and even the reaction mechanism.[1]
Q2: I am observing the formation of byproducts in my reaction. What are some common side reactions in pyridinone synthesis?
Several side reactions can occur during pyridinone synthesis, leading to a decreased yield of the desired product. Common side reactions include:
-
Hydrolysis of Nitrile Groups: In syntheses involving nitrile precursors, such as the Guareschi-Thorpe reaction, the nitrile group can be hydrolyzed to the corresponding amide and subsequently to a carboxylic acid, especially in the presence of water under acidic or basic conditions with heating.[2]
-
Polymerization: Cyanopyridines, in particular, have been observed to polymerize, forming polyconjugated polymers. This is more likely to occur in the presence of certain catalysts or under harsh reaction conditions.[2] Overheating can also promote polymerization.[2]
-
Incomplete Michael Addition: In syntheses like the Bohlmann-Rahtz reaction, the initial Michael addition of an enamine to an ethynylketone is a critical step. If this step is incomplete, it will result in a lower yield.[1]
Q3: How critical is the choice of solvent in my pyridinone synthesis?
The choice of solvent can drastically affect your reaction outcome. The solvent influences the solubility of reactants, the reaction rate, and in some cases, the reaction mechanism itself. For instance, in the synthesis of certain pyridine-3,5-dicarbonitriles, changing the solvent from ethanol (B145695) to acetonitrile (B52724) can overcome synthetic challenges.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Hantzsch Pyridine (B92270) Synthesis
The Hantzsch synthesis is a common method for producing 1,4-dihydropyridines, which are then oxidized to pyridines. Low yields can be a significant issue.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: Traditional Hantzsch synthesis often requires long reaction times, which can lead to low yields.[1]
-
Troubleshooting Step: Consider alternative energy sources. For example, using ultrasonic irradiation can sometimes improve yields and reduce reaction times.
-
-
Inefficient Oxidation: The final aromatization step is crucial. If the oxidation of the dihydropyridine (B1217469) intermediate is inefficient, the yield of the final pyridine product will be low.
-
Troubleshooting Step: Ensure your oxidizing agent is active and used in the correct stoichiometric amount.
-
Issue 2: Low Yield in Guareschi-Thorpe Reaction for 2-Hydroxypyridines
The Guareschi-Thorpe reaction is a versatile method for synthesizing substituted 2-hydroxypyridines (which exist in tautomeric equilibrium with 2-pyridinones).
Possible Causes and Solutions:
-
Suboptimal Nitrogen Source: The choice of the ammonia (B1221849) source can significantly impact the yield.[1]
-
Troubleshooting Step: Ammonium (B1175870) carbonate in an aqueous medium can act as both a nitrogen source and a buffer, leading to high yields with minimal side reactions.[2][3]
-
-
Hydrolysis of Intermediates: The presence of strong acids or bases can lead to the hydrolysis of ester and nitrile functionalities in the starting materials or intermediates.
-
Troubleshooting Step: Using a buffered system, such as ammonium carbonate in water, can help maintain a near-neutral pH and minimize hydrolysis.[2]
-
Experimental Protocols & Data
Protocol 1: Modified Guareschi-Thorpe Synthesis to Minimize Hydrolysis
This modified protocol for the Guareschi-Thorpe synthesis has been shown to produce high yields of hydroxy cyanopyridines with minimal side products.[2]
Reactants:
-
Ethyl cyanoacetate (B8463686) (1 mmol)
-
Ethyl acetoacetate (B1235776) (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
Combine all reactants in a sealed vessel.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.[2]
Protocol 2: Ultrasonic-Assisted Hantzsch Pyridine Synthesis
Materials:
-
Benzaldehyde (1 equivalent)
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate (B1210297) (1.2 equivalents)
-
p-Toluenesulfonic acid (PTSA) (catalytic amount)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Deionized water
Procedure:
-
In a suitable reaction vessel, prepare a 0.1M aqueous solution of SDS.
-
To this solution, add benzaldehyde, ethyl acetoacetate, and ammonium acetate.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Submerge the reaction vessel in an ultrasonic bath.
Table 1: Optimization of Reaction Conditions for a Functionalized Pyridine Synthesis
The following table summarizes the optimization of reaction conditions for the synthesis of a specific functionalized pyridine (4a), demonstrating the impact of catalyst and temperature.
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | No Catalyst | 70 | 120 | No Reaction |
| 2 | Catalyst A (5) | 50 | 90 | 65 |
| 3 | Catalyst A (5) | 70 | 60 | 92 |
| 4 | Catalyst A (5) | 90 | 60 | 85 |
| 5 | Catalyst A (2.5) | 70 | 75 | 78 |
| 6 | Catalyst B (5) | 70 | 60 | 88 |
This table is a representative example based on optimization studies described in the literature.[4]
Visualization of Troubleshooting Workflow
Below is a generalized workflow for troubleshooting low yields in pyridinone synthesis.
Caption: A logical workflow for troubleshooting low yields in pyridinone synthesis reactions.
References
Technical Support Center: Optimizing Pyridinone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridinone synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during pyridinone synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low Reaction Yield
Q1: My pyridinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in pyridinone synthesis can stem from several factors, ranging from suboptimal reaction conditions to issues with starting materials and purification.[1]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder product formation.[1]
-
Temperature: The reaction may require heating to proceed at an adequate rate. However, excessive heat can lead to the decomposition of reactants or products. It is recommended to optimize the temperature in increments of 5-10°C.[2] For acid-sensitive substrates, using a catalyst can help lower the required temperature for cyclodehydration.
-
Reaction Time: Monitor the reaction's progress to ensure it runs to completion.[2] Analyzing the reaction mixture at different time points using techniques like TLC or LC-MS can help determine the optimal reaction time.[1]
-
-
Inappropriate Catalyst or Solvent Selection:
-
Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. For pyridone synthesis, bases like piperidine (B6355638) or acids can be used.[2] It may be beneficial to screen different catalysts to find the optimal one for your specific reaction.[2]
-
Solvent: The solvent can influence reactant solubility, reaction rate, and even the reaction mechanism.[1] For example, in some syntheses, changing the solvent from ethanol (B145695) to acetonitrile (B52724) can overcome difficulties.[1] Solvents like ethanol, water, or a mixture of both have been successfully used for pyridone syntheses.[2]
-
-
Purity of Reactants: Impurities in starting materials can lead to side reactions or inhibit the catalyst, which in turn reduces the yield of the desired pyridinone derivative.[1]
-
Inefficient Purification: Product loss during workup and purification is a frequent cause of apparent low yields.[1] This can be due to product decomposition on silica (B1680970) gel, co-elution with impurities, or insufficient extraction.[1] If the product is highly soluble in the workup solvent, consider using a different extraction solvent or performing multiple extractions with smaller volumes.[2]
A logical workflow for troubleshooting low yield is presented below.
Caption: Workflow for troubleshooting low yield in pyridinone synthesis.
Issue 2: Formation of Impurities and Side Products
Q2: I am observing significant impurity formation in my reaction. What are the common side reactions and how can I minimize them?
Side reactions can compete with the desired product formation, leading to complex reaction mixtures and difficult purification.
Common Side Reactions and Byproducts:
-
Hydrolysis: The hydrolysis of nitrile groups to the corresponding amides and subsequently to carboxylic acids is a common side reaction, especially in the presence of water under acidic or basic conditions with heating.[3]
-
Polymerization: Cyanopyridines can sometimes polymerize, particularly in the presence of certain catalysts or under harsh conditions like localized overheating.[3]
-
Dimerization: Oxidative dimerization of related thienopyridine derivatives has been reported, suggesting that under certain oxidative conditions, dimerization could be a possibility.[3]
-
Self-condensation: The starting materials may undergo self-condensation, leading to undesired byproducts.[2]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, resulting in incomplete cyclization products.[2]
-
N-oxide Formation: While typically a separate synthetic step, over-oxidation, especially during the aromatization of a dihydropyridine (B1217469) intermediate, can potentially lead to the formation of pyridine (B92270) N-oxides.[3]
Strategies to Minimize Side Products:
-
Temperature Control: Maintain strict control over the reaction temperature to prevent side reactions favored by higher temperatures and to avoid localized overheating that can initiate polymerization.[3]
-
Inert Atmosphere: If oxidative side reactions like dimerization are suspected, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]
-
Control of Stoichiometry: Careful control of reactant ratios can minimize side reactions such as self-condensation.[2]
-
Choice of Reagents: The choice of nitrogen source in reactions like the Guareschi-Thorpe synthesis can significantly impact the yield and byproduct profile.[1]
The following diagram illustrates potential pathways leading to common side products.
References
preventing degradation of 2,4,6,6-Tetramethyl-3(6H)-pyridinone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,4,6,6-Tetramethyl-3(6H)-pyridinone to prevent its degradation.
Troubleshooting Guides
Issue: Unexpected Peaks Observed in HPLC/UPLC-MS Analysis
Possible Cause: Degradation of this compound due to improper storage or handling. Pyridinone structures can be susceptible to hydrolysis, oxidation, and photolysis.
Troubleshooting Steps:
-
Review Storage Conditions: Immediately verify the storage conditions of your sample against the recommended guidelines.
-
Conduct a Forced Degradation Study: To understand the degradation profile, intentionally degrade a small amount of the compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products.
-
Develop a Stability-Indicating Method: Use the data from the forced degradation study to refine your analytical method to ensure it can separate the parent compound from all significant degradation products.
-
Characterize Degradants: If necessary, isolate the unknown peaks using techniques like preparative HPLC and characterize their structures using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Issue: Loss of Potency or Inconsistent Experimental Results
Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule.
Troubleshooting Steps:
-
Re-analyze Sample Purity: Use a validated stability-indicating analytical method to check the purity of your current stock.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh on the day of use. If stock solutions must be stored, follow the recommended storage conditions for solutions precisely.
-
Evaluate Excipient Compatibility: If the compound is used in a formulation, consider the possibility of incompatibility with excipients. Certain excipients can promote degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: The recommended storage conditions can vary slightly between suppliers, but the general consensus for ensuring long-term stability is summarized in the table below.
Q2: How should I store solutions of this compound?
A2: For solutions, it is highly recommended to prepare them fresh for each experiment. If you need to store stock solutions, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Storage at -20°C is generally suitable for up to two weeks, while -80°C can extend the stability for up to a year.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, pyridinone derivatives are generally susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond within the pyridinone ring can be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The compound may be degraded by oxidizing agents, including atmospheric oxygen, leading to the formation of N-oxides or hydroxylated species.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions and lead to degradation. It is advisable to handle the compound and its solutions in amber vials or under low-light conditions.
Q4: Are there any known incompatibilities for this compound?
A4: Avoid strong acids, strong oxidizing agents, and acid chlorides, as these can accelerate degradation. When preparing formulations, be mindful of reactive impurities that may be present in excipients, such as aldehydes in polyethylene (B3416737) glycols (PEGs) and reducing sugars in lactose.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Supplier Recommendation 1 | Supplier Recommendation 2 | General Guidance |
| Powder | -20°C for 3 years[1] | 2-8°C for up to 24 months (tightly sealed) | Store in a sealed, cool, and dry condition. |
| In Solvent | -80°C for 1 year[1] | -20°C for up to 2 weeks (in aliquots) | Prepare fresh. If stored, aliquot and freeze. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Preparation of Stress Samples:
-
Control Sample: Dilute the stock solution with the solvent to the target analytical concentration. Protect from light and store at 2-8°C.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution (in a sealed vial) in an oven set to 60°C.
-
Photolytic Degradation: Expose a sample of the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and placed in the same chamber.
3. Stress Application and Sampling:
-
Incubate the stress samples under the specified conditions. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient.
-
Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).
4. Sample Analysis:
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples (including the control) using a suitable analytical method, such as RP-HPLC with a photodiode array (PDA) detector or UPLC-MS.
5. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify new peaks corresponding to degradation products.
-
If the analytical method does not adequately separate the parent peak from the degradation peaks, the method must be further developed and optimized.
Mandatory Visualization
Caption: Troubleshooting workflow for unexpected compound degradation.
Caption: Potential degradation pathways for the pyridinone ring system.
References
Technical Support Center: Synthesis of 2,2,6,6-Tetramethyl-4-piperidone
Welcome to the technical support center for the synthesis of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetonamine (B117949). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable advice for this important synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2,2,6,6-tetramethyl-4-piperidone?
A1: The most common method is the condensation reaction of acetone (B3395972) and ammonia (B1221849) in the presence of an acidic catalyst.[1][2] This reaction involves a series of aldol (B89426) condensations and amination steps to form the desired piperidone ring structure.[2]
Q2: What are the main byproducts I should be aware of?
A2: The primary byproduct of concern is phorone (2,6-dimethylhepta-2,5-dien-4-one).[3][4] Other potential intermediates and byproducts include diacetone alcohol, mesityl oxide, and acetonine, depending on the reaction conditions.[1][4]
Q3: How is phorone formed?
A3: Phorone is formed through a twofold acid-catalyzed aldol condensation of three acetone molecules.[3][5][6] This reaction competes with the desired pathway that involves ammonia for the synthesis of triacetonamine.
Q4: Can phorone be converted to the desired product?
A4: Yes, phorone can react with ammonia to form triacetonamine.[3][4] In fact, some synthesis routes use phorone as a starting material.[2][7] However, in a one-pot synthesis from acetone, its formation represents a competing pathway that can reduce the overall yield of triacetonamine if not properly controlled.
Q5: What analytical methods are suitable for monitoring the reaction and purity of the final product?
A5: Gas Chromatography (GC) is a widely used method for analyzing the composition of the reaction mixture and determining the purity of the final product.[8][9][10] High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Yield of Triacetonamine
Possible Causes:
-
Suboptimal Reaction Temperature: Temperature plays a critical role. Some processes utilize a two-stage temperature profile, for example, an initial phase at 15-20°C followed by a second stage at 50-55°C.[12]
-
Incorrect Molar Ratio of Reactants: The ratio of acetone to ammonia is a key parameter. Ratios can range from 3:1 to 9:1 depending on the specific process (e.g., continuous flow vs. batch).[13]
-
Inefficient Catalyst: The choice and amount of catalyst are crucial. While various acidic catalysts can be used, their efficiency can differ.[1][4] Some patented processes use specific catalysts like organotin halides to improve yields.[4][14]
-
Excessive Phorone Formation: Reaction conditions may favor the self-condensation of acetone over the reaction with ammonia.
Solutions:
-
Optimize Temperature: If using a single-stage process, ensure the temperature is maintained within the optimal range cited in your protocol (e.g., 40-70°C for some continuous processes).[13] Consider implementing a two-stage temperature approach to manage the initial reaction and subsequent cyclization.[12]
-
Adjust Reactant Ratios: Systematically vary the acetone-to-ammonia molar ratio to find the optimal balance for your specific setup.
-
Evaluate Catalyst: Ensure the catalyst is active and used in the correct concentration. If yields remain low, consider screening alternative acidic catalysts as described in the literature.[12][14]
-
Control Reaction Time: Monitor the reaction progress over time using GC analysis to determine the point of maximum product formation before side reactions begin to dominate.
Problem 2: High Levels of Phorone Impurity
Possible Causes:
-
Strongly Acidic Conditions: Highly acidic catalysts or high catalyst concentrations can accelerate the self-condensation of acetone to form phorone.[5][6]
-
Insufficient Ammonia: A low concentration of ammonia relative to acetone can shift the equilibrium towards acetone self-condensation.
Solutions:
-
Moderate Catalyst Acidity/Concentration: Reduce the catalyst concentration or switch to a milder acidic catalyst, such as a cation-exchange resin.[1]
-
Ensure Adequate Ammonia Supply: In batch processes, ensure ammonia is introduced effectively and remains dissolved. In continuous flow setups, adjust the ammonia gas flow rate to maintain the optimal molar ratio.[13]
-
Purification: Crude phorone can be purified by recrystallization from ethanol (B145695) or ether.[3] The final triacetonamine product can be purified by vacuum distillation.[4][9]
Problem 3: Product is a Dark, Viscous Oil Instead of a Solid
Possible Causes:
-
Presence of Impurities: High levels of byproducts and unreacted starting materials can prevent the crystallization of triacetonamine, which is a low-melting solid.[15]
-
Formation of Polymeric Byproducts: Under certain conditions, especially with prolonged reaction times or high temperatures, higher molecular weight condensation products or resins can form.[16][17]
Solutions:
-
Workup and Purification: The product must be isolated from the reaction mixture. A common procedure involves neutralization with a strong base (e.g., 50% NaOH), separation of the organic layer, and subsequent vacuum distillation to isolate pure triacetonamine.[4][12]
-
Precipitation as a Hydrate (B1144303) or Salt: Triacetonamine can be recovered from the reaction mixture by precipitation as its hydrate by adding water, or as a salt (e.g., hydrochloride) by adding the appropriate acid.[4][18]
Data Presentation
Table 1: Effect of Catalyst on Triacetonamine Yield
This table summarizes data from a patented process, illustrating how different catalysts can impact the final product yield under specific reaction conditions.
| Catalyst (Example) | Catalyst Type | Yield of Triacetonamine (%) |
| None (Control) | No Catalyst | 28.5 |
| SnCl₄·5H₂O | Organotin Halide | 71.5 |
| Bu₂SnCl₂ | Organotin Halide | 69.2 |
| Cyanuric Chloride | Cyanuric Halide | 62.8 |
| Data adapted from patent EP0074607B1. Conditions: Acetone (180g), Methanol (B129727) (9g), Catalyst (1.8g). Ammonia gas introduced over 5 hours at 15-20°C, then heated at 50-55°C for 15 hours.[12] |
Experimental Protocols
Protocol 1: Synthesis of Triacetonamine via Acid-Catalyzed Condensation
This protocol is a representative example based on literature procedures.[12][14]
Materials:
-
Acetone
-
Ammonia gas
-
Catalyst (e.g., SnCl₄·5H₂O, Ammonium Chloride)
-
Methanol (optional, as solvent)
-
Sodium Hydroxide (50% aqueous solution for workup)
Procedure:
-
Reaction Setup: Charge a flask or autoclave equipped with a condenser and a gas inlet tube with acetone, methanol (if used), and the chosen catalyst.[12]
-
Ammonia Introduction: While stirring, introduce ammonia gas into the mixture over several hours. Maintain the temperature in the range of 15-20°C during this stage. An ice bath may be necessary to control the temperature.[12]
-
Heating Stage: After the ammonia addition is complete, stop the gas flow and heat the reaction mixture to 50-55°C for 15-20 hours.[12]
-
Workup: Cool the reaction mixture. For workup, carefully add a 50% NaOH solution to neutralize the catalyst and precipitate inorganic salts.[12]
-
Isolation: Separate the upper organic layer. Remove any unreacted acetone and solvent by stripping them off in vacuo.[4]
-
Purification: Recover the final product, triacetonamine, by vacuum distillation.[4][12]
Protocol 2: Analysis by Gas Chromatography (GC)
Objective: To determine the purity of triacetonamine and quantify the presence of byproducts like phorone.
Instrumentation & Conditions (Example):
-
Gas Chromatograph: Standard GC system with a Flame Ionization Detector (FID).
-
Column: A packed column suitable for amine analysis (e.g., POROPAK Q) or a capillary column with a polar stationary phase.[19][20] Special deactivation of columns with a base is often required to prevent peak tailing for amines.[20]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 275°C
-
Oven: Programmed temperature ramp, e.g., start at 80°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
-
Sample Preparation: Dilute a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol or dichloromethane).
Procedure:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram.
-
Identify peaks based on the retention times of known standards (triacetonamine, phorone, acetone).
-
Calculate the relative peak areas to determine the percentage composition and purity of the product.
Visualizations
Reaction Pathway Diagram
This diagram illustrates the main synthesis pathway to 2,2,6,6-tetramethyl-4-piperidone and the competing side reaction that forms the phorone byproduct.
Caption: Main and side reaction pathways in triacetonamine synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve low product yield.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Triacetonamine | 826-36-8 | Benchchem [benchchem.com]
- 3. Phorone - Wikipedia [en.wikipedia.org]
- 4. Process for preparing triacetone amine - Patent 0074607 [data.epo.org]
- 5. doubtnut.com [doubtnut.com]
- 6. quora.com [quora.com]
- 7. prepchem.com [prepchem.com]
- 8. EP2706056A1 - Method for the preparation and treatment of a reaction mixture containing triacetonamine - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]
- 11. 2,2,6,6-Tetramethyl-4-piperidone | SIELC Technologies [sielc.com]
- 12. EP0074607B1 - Process for preparing triacetone amine - Google Patents [patents.google.com]
- 13. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. Triacetonamine - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 2,2,6,6-Tetramethyl-4-piperidone hydrochloride | 33973-59-0 [chemicalbook.com]
- 19. bre.com [bre.com]
- 20. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Navigating the Challenges of Pyridinone Synthesis Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center, designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinones. This resource addresses common challenges encountered during the scale-up of these important heterocyclic compounds, offering practical solutions and detailed protocols to ensure successful and efficient large-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up pyridinone synthesis?
Scaling up pyridinone synthesis from the laboratory bench to pilot plant or industrial production can introduce a host of challenges that may not be apparent at a smaller scale. Key issues frequently encountered include:
-
Reduced Yields: Reactions that proceed with high efficiency on a gram scale often experience a significant drop in yield when scaled up.
-
Purity Complications: The impurity profile of the final product can change, with new impurities appearing or known impurities increasing in concentration.
-
Exothermic Reactions: Poor heat transfer in larger reactors can lead to uncontrolled exothermic events, posing safety risks and promoting side reactions.
-
Mixing Inefficiencies: Achieving homogeneous mixing in large reaction vessels is more challenging and can lead to incomplete reactions or localized overheating.
-
Purification Difficulties: Crystallization and chromatography techniques that work well on a small scale may be less effective or impractical for large quantities of material.
-
Safety Hazards: Handling large volumes of flammable solvents and potentially pyrophoric reagents requires stringent safety protocols.
Troubleshooting Guides
Issue 1: Decreased Reaction Yield Upon Scale-Up
A drop in yield is one of the most frequent and frustrating issues in process scale-up. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Low Yield
| Potential Cause | Troubleshooting Steps |
| Poor Heat Transfer | - Utilize a jacketed reactor with precise temperature control. - Employ overhead mechanical stirring to ensure uniform heat distribution. - Consider a slower addition rate for reagents to manage exotherms. |
| Inefficient Mixing | - Optimize the stirrer speed and impeller design for the reactor geometry. - Ensure all reagents are fully dissolved before initiating the reaction. |
| Suboptimal Reaction Conditions | - Re-optimize reaction temperature and time at the larger scale. - Investigate the impact of solvent volume; sometimes a more dilute or concentrated system is necessary. |
| Catalyst Inefficiency | - Evaluate different catalysts or catalyst loadings. For base-catalyzed reactions like the Guareschi-Thorpe synthesis, switching from piperidine (B6355638) to a stronger base might be beneficial. - Ensure the catalyst is not being poisoned by impurities in the starting materials or solvents. |
| Incomplete Reaction | - Monitor the reaction progress closely using techniques like TLC or HPLC to ensure it has gone to completion. |
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
Issue 2: Product Purity Does Not Meet Specifications
Maintaining high purity is critical, especially in pharmaceutical applications. The following guide addresses common purity-related challenges.
Troubleshooting Purity Issues
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of Impurities | - Screen various recrystallization solvents or solvent mixtures. - Employ a multi-step purification process, such as column chromatography followed by recrystallization.[1] |
| Presence of Unreacted Starting Materials | - Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature. - Optimize the work-up procedure to effectively remove unreacted reagents. This may involve additional aqueous washes with acidic or basic solutions.[1] |
| Formation of New Impurities | - Analyze the impurity profile using LC-MS to identify the structures of new impurities. - Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize the formation of specific byproducts. |
| Product Degradation | - If the product is sensitive to heat or air, ensure it is handled under appropriate conditions (e.g., lower temperatures, inert atmosphere). |
Impurity Profile Analysis Workflow
Caption: A workflow for the identification and control of impurities.
Experimental Protocols
Protocol 1: Scale-Up of Guareschi-Thorpe Pyridinone Synthesis
This protocol describes a general procedure for the synthesis of a 2-pyridone derivative via the Guareschi-Thorpe condensation, a common method for this class of compounds.
Materials:
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Cyanoacetamide
-
Base catalyst (e.g., Piperidine, Sodium ethoxide)
-
Ethanol (B145695) (anhydrous)
-
Hydrochloric acid (for workup)
Procedure:
-
Reaction Setup: In a appropriately sized jacketed reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge the β-ketoester (1.0 eq) and cyanoacetamide (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Slowly add the base catalyst (0.1-1.1 eq, depending on the catalyst) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Quantitative Data for Guareschi-Thorpe Synthesis (Hypothetical)
| Scale | Solvent Volume | Catalyst | Reaction Time | Yield (%) | Purity (%) |
| 1 g | 10 mL | Piperidine (0.1 eq) | 8 h | 85 | >98 |
| 100 g | 1 L | Sodium Ethoxide (1.1 eq) | 6 h | 78 | >98 |
| 1 kg | 10 L | Sodium Ethoxide (1.1 eq) | 6 h | 75 | >99 |
Protocol 2: Hantzsch Dihydropyridine (B1217469) Synthesis and Oxidation to Pyridine (B92270)
The Hantzsch synthesis provides a versatile route to dihydropyridines, which can then be oxidized to the corresponding pyridines, which are precursors to some pyridones.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate) (2.0 eq)
-
Ammonia source (e.g., Ammonium (B1175870) acetate) (1.1 eq)
-
Solvent (e.g., Ethanol)
-
Oxidizing agent (e.g., Nitric acid, DDQ)
Procedure:
-
Reaction Setup: In a suitable reactor, combine the aldehyde (1.0 eq), β-ketoester (2.0 eq), and ammonium acetate (B1210297) (1.1 eq) in ethanol.
-
Reaction: Heat the mixture to reflux for 2-6 hours. Monitor the formation of the dihydropyridine intermediate by TLC.
-
Oxidation: After cooling, add the oxidizing agent portion-wise to the reaction mixture. The oxidation can be exothermic, so careful temperature control is necessary.
-
Work-up: After the oxidation is complete, the reaction mixture is typically poured into water and the product is extracted with an organic solvent.
-
Purification: The crude pyridine product is purified by column chromatography or crystallization.
Safety First: Handling Pyrophoric Reagents
Many synthetic routes to pyridinones may involve the use of pyrophoric reagents such as organolithium compounds (e.g., n-BuLi, t-BuLi). These reagents ignite spontaneously on contact with air and require specialized handling procedures.
Safety Protocol for Handling Pyrophoric Reagents
| Precaution | Procedure |
| Personal Protective Equipment (PPE) | - Wear a flame-retardant lab coat, chemical-resistant gloves, and safety glasses. - For larger quantities, a face shield and chemical-resistant apron are recommended. |
| Inert Atmosphere | - All transfers must be performed under an inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or in a glovebox. |
| Syringe and Cannula Techniques | - Use dry, gas-tight syringes with locking needles for transferring small volumes. - For larger volumes, use a double-tipped needle (cannula) transfer technique. |
| Quenching | - Never quench pyrophoric reagents with water. Use a less reactive solvent like isopropanol (B130326) for slow, controlled quenching. |
| Spill Response | - In case of a spill, do not use water. Smother the spill with sand, powdered limestone, or a Class D fire extinguisher. |
Safe Handling Workflow for Pyrophoric Reagents
Caption: A workflow outlining the key steps for the safe handling of pyrophoric reagents.
References
Technical Support Center: Purification of Crude 2,4,6,6-Tetramethyl-3(6H)-pyridinone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common purification challenges with crude 2,4,6,6-Tetramethyl-3(6H)-pyridinone.
Troubleshooting Guide
Issue 1: Low Yield After Purification
Question: I am experiencing a significant loss of product during the purification of this compound. What are the possible causes and solutions?
Answer:
Low recovery of this compound post-purification can stem from several factors. The primary causes often relate to the chosen purification method and the physical properties of the compound.
-
Possible Cause 1: Suboptimal Recrystallization Conditions. If you are using recrystallization, the compound may be overly soluble in the chosen solvent, even at low temperatures, leading to significant loss in the mother liquor. Conversely, using a solvent in which the compound is poorly soluble may result in premature precipitation with impurities trapped within the crystals.
-
Solution: A thorough solvent screen is recommended. Ideal recrystallization solvents should dissolve the crude product at elevated temperatures and allow for the formation of well-defined crystals upon cooling with minimal loss to the filtrate. Consider solvent systems such as hexane (B92381)/ethyl acetate (B1210297) or toluene/heptane mixtures to fine-tune solubility.
-
-
Possible Cause 2: Irreversible Adsorption on Chromatography Media. During column chromatography, highly polar compounds can sometimes bind irreversibly to silica (B1680970) gel.
-
Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) to the eluent system. This can help to reduce strong interactions between your compound and the stationary phase. Alternatively, consider using a less acidic stationary phase like alumina.
-
-
Possible Cause 3: Product Volatility. Although less common for pyridinones, some compounds can be lost to evaporation if they have a high vapor pressure, especially when removing solvents under high vacuum and elevated temperatures.
-
Solution: When concentrating solutions of your product, use a rotary evaporator with a controlled vacuum and a moderately warm water bath. Avoid prolonged exposure to high vacuum once the solvent has been removed.
-
Issue 2: Persistent Impurities After Purification
Question: After purification by column chromatography or recrystallization, I still observe impurities in my product when analyzed by NMR or LC-MS. How can I improve the purity?
Answer:
The presence of persistent impurities suggests that their physicochemical properties are very similar to your target compound, this compound.
-
Possible Cause 1: Co-elution during Column Chromatography. Impurities with similar polarity to the desired product will co-elute during column chromatography.
-
Solution: Optimize your mobile phase. A shallower solvent gradient or even isocratic elution with a finely tuned solvent mixture (e.g., a specific ratio of hexane to ethyl acetate) can improve separation.[1] Using a longer chromatography column or a stationary phase with a smaller particle size can also enhance resolution.
-
-
Possible Cause 2: Co-crystallization. Impurities that are structurally similar to your product can be incorporated into the crystal lattice during recrystallization.
-
Solution: A multi-step purification approach is often effective. First, use column chromatography to remove the bulk of the impurities. Then, recrystallize the partially purified product. A charcoal treatment prior to the final crystallization can also be beneficial for removing colored impurities.
-
-
Possible Cause 3: Unreacted Starting Materials or Reagents. The synthesis of pyridinone derivatives can sometimes be incomplete.
-
Solution: Ensure the initial reaction has gone to completion through careful monitoring by TLC or LC-MS. An optimized work-up procedure, potentially including aqueous washes with acidic or basic solutions, can help remove unreacted starting materials and reagents before attempting purification.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography eluent system for this compound?
A1: For pyridinone compounds, a common starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A gradient elution from 100% hexanes to a mixture of hexanes and ethyl acetate (e.g., 3:2) is a good initial strategy.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: While specific data for this compound is not widely published, solvents such as ethyl acetate, acetone, chloroform, and dichloromethane (B109758) are listed as suitable for dissolving the compound.[3] For recrystallization, you might explore single solvent systems with these or use a binary solvent system, such as dissolving the crude product in a minimal amount of a good solvent (like ethyl acetate) and then adding a poor solvent (like hexanes or heptane) dropwise until turbidity is observed, followed by heating to redissolve and then slow cooling.
Q3: My purified this compound is a yellow oil, but I expected a solid. What should I do?
A3: The physical state of a compound can be influenced by residual solvents or minor impurities. First, ensure all solvent has been thoroughly removed under high vacuum. If it remains an oil, it may be due to impurities preventing crystallization. In this case, another round of purification, such as column chromatography followed by attempted recrystallization from a different solvent system, is recommended. Seeding the oil with a previously obtained crystal, if available, can also induce crystallization.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring column chromatography. By spotting the crude mixture, fractions collected from the column, and a reference standard (if available), you can identify which fractions contain your desired product and assess their purity. For a more quantitative assessment of purity after the final purification step, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.
Data Presentation
The following table presents hypothetical data for the purification of crude this compound to illustrate the expected outcomes from different purification protocols. Actual results may vary.
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Yield (Hypothetical) |
| Single Recrystallization | 85% | 95% | 70% |
| Column Chromatography | 85% | 98% | 80% |
| Column Chromatography followed by Recrystallization | 85% | >99% | 65% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Small amount of Celite (optional, for dry loading)
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Preparation: Prepare a series of eluent mixtures with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 3:2). Determine the optimal eluent system using TLC.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For dry loading, adsorb the dissolved crude product onto a small amount of silica gel or Celite, remove the solvent under reduced pressure, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin elution with the least polar solvent mixture, gradually increasing the polarity. A typical gradient might be starting with 100% hexanes, followed by a 9:1, then 4:1, and finally a 3:2 mixture of hexanes to ethyl acetate.[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethyl acetate, or a mixture like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen recrystallization solvent. Heat the mixture gently on a hot plate with stirring to dissolve the solid. Continue adding small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Forced Degradation Studies of Pyridinone Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on pyridinone analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a forced degradation study for a pyridinone analog?
A1: The primary goals are to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method.[1][2][3] These studies are crucial for elucidating the intrinsic stability of the molecule and ensuring the analytical methods used can separate the active pharmaceutical ingredient (API) from any degradants that may form under storage conditions.[2][4] This information is vital for formulation development, packaging selection, and establishing storage conditions and shelf life.[1][2]
Q2: What are the typical stress conditions applied to pyridinone analogs?
A2: Pyridinone analogs are typically subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis, as recommended by ICH guidelines.[2][5][6] The pyridinone ring, in particular, can be susceptible to hydrolysis under acidic and basic conditions, as well as oxidative and photolytic degradation.[6]
Q3: What is the recommended target degradation percentage, and why?
A3: The generally accepted industry range for degradation is between 5% and 20%.[5][7] Degradation below 5% may not be sufficient to identify all relevant degradation products. Conversely, degradation exceeding 20% can lead to the formation of secondary degradants that may not be relevant to real-world stability and can complicate the analysis and pathway elucidation.[1][8]
Q4: When in the drug development process should forced degradation studies be initiated?
A4: It is highly recommended to start forced degradation studies early in the drug development process, ideally before or during Phase II.[9] Early initiation allows sufficient time to identify degradation pathways, develop and validate robust stability-indicating methods, and provide valuable insights for improving the manufacturing process and formulation.[9][10]
Q5: How do I handle a pyridinone analog that shows no degradation under initial stress conditions?
A5: If a molecule is highly stable, more stringent stress conditions may be required. This can include increasing the temperature, extending the exposure time, or using higher concentrations of acid, base, or oxidizing agents (e.g., up to 1M HCl/NaOH).[6][8] For photostability, the total illumination exposure should be justified as per ICH Q1B guidelines.[2][11] It is important to apply enough stress to demonstrate a scientific effort to induce degradation.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the forced degradation studies of pyridinone analogs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Mass Balance (<95% or >105%) | 1. Co-elution of degradants with the parent peak. 2. Degradants have a different UV response factor. 3. Formation of non-UV active or volatile degradants. 4. Incomplete elution of degradants from the HPLC column. | 1. Check peak purity of the API peak using a PDA or MS detector.[3] Modify chromatographic conditions (e.g., gradient, mobile phase pH) to improve resolution. 2. Use a mass-sensitive detector (e.g., CAD, ELSD) or determine the relative response factors for major degradants. 3. Use LC-MS to search for potential non-UV active or volatile products. 4. Use a stronger solvent in the mobile phase or implement a column wash step at the end of the gradient. |
| No Degradation Observed | 1. Stress conditions are too mild. 2. The pyridinone analog is exceptionally stable. 3. Incorrect sample preparation or concentration. | 1. Systematically increase the severity of conditions: raise temperature (e.g., to 80°C), increase reagent concentration (e.g., from 0.1M to 1M HCl/NaOH), or prolong exposure time.[6][11] 2. Document the conditions tested to demonstrate the molecule's intrinsic stability. 3. Verify the concentration and preparation procedure of the stock solution and stress samples. |
| Excessive Degradation (>20%) | 1. Stress conditions are too harsh. 2. The pyridinone analog is highly labile under the applied conditions. | 1. Reduce the severity of the conditions: lower the temperature, decrease the reagent concentration, or shorten the exposure time.[4] 2. Take multiple time points at shorter intervals to find a point where degradation is within the 5-20% range. |
| Poor Chromatographic Resolution | 1. Inappropriate column chemistry or mobile phase. 2. Suboptimal gradient or flow rate. | 1. Screen different HPLC columns (e.g., C18, Phenyl-Hexyl). 2. Adjust the mobile phase pH, as pyridinone analogs and their degradants may have ionizable groups. 3. Optimize the gradient slope and flow rate to improve the separation of critical pairs. |
| Appearance of Extraneous Peaks | 1. Impurities in the starting material. 2. Interaction with excipients (if using a drug product). 3. Contamination from solvents, reagents, or vials. | 1. Analyze an unstressed control sample to identify initial impurities. 2. Stress a placebo sample (formulation without the API) to identify peaks originating from excipient degradation.[7] 3. Run a blank injection (mobile phase only) to check for system contamination. |
Quantitative Data Summary
The following table provides an example of a data summary from a forced degradation study of a hypothetical pyridinone analog.
| Stress Condition | Reagent/Setting | Time (hours) | Temperature (°C) | % Assay of Parent Drug | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 89.5 | 10.5 |
| Base Hydrolysis | 0.1 M NaOH | 8 | 60 | 91.2 | 8.8 |
| Oxidative | 3% H₂O₂ | 12 | 25 (RT) | 85.1 | 14.9 |
| Thermal | Solid State | 48 | 80 | 94.7 | 5.3 |
| Photolytic | ICH Q1B Option 1 | N/A | 25 | 92.3 | 7.7 |
| Control | No Stress | 48 | 25 (RT) | 99.8 | 0.2 |
Experimental Protocols
General Stock Solution Preparation
Prepare a stock solution of the pyridinone analog at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water). This stock solution will be used for all stress conditions.
Acid/Base Hydrolysis
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Control: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Incubate the vials at a controlled temperature (e.g., 60°C) and collect samples at appropriate time points (e.g., 2, 8, 24 hours).[2][6]
-
Before analysis, cool the samples to room temperature. Neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with an equivalent amount of HCl.
-
Dilute with the mobile phase to a suitable final concentration for HPLC analysis.
Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂).[6] A common starting concentration is 3%.
-
Keep the solution at room temperature and protected from light.
-
Collect samples at various time points.
-
Dilute with the mobile phase to a final target concentration for analysis.
Thermal Degradation
-
Solution State: Place a sealed vial of the control solution (API in solvent) in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[6]
-
Solid State: Place a known amount of the solid API in a vial and expose it to the same high-temperature conditions.
-
For solid-state analysis, dissolve the sample in the solvent at the designated time point before diluting for HPLC analysis.
Photolytic Degradation
-
Expose the pyridinone analog (both in solid form and in solution) to a light source that complies with ICH Q1B guidelines, which specify exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8][11]
-
Simultaneously, protect an identical set of samples from light (dark control) to serve as a comparator.[6]
-
After exposure, prepare the samples for HPLC analysis as previously described.
Visualizations
Experimental Workflows and Degradation Pathways
The following diagrams illustrate the typical workflow for a forced degradation study and potential degradation pathways for pyridinone structures.
Caption: General workflow for a forced degradation study of a pyridinone analog.
Caption: Potential degradation pathways for a generic pyridinone core structure.
Caption: Troubleshooting flowchart for addressing poor mass balance in results.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onyxipca.com [onyxipca.com]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. benchchem.com [benchchem.com]
- 7. q1scientific.com [q1scientific.com]
- 8. scribd.com [scribd.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Microbial Degradation of Pyridine and Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 11. longdom.org [longdom.org]
Technical Support Center: Handling Hygroscopic Pyridinone Compounds
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the challenges associated with hygroscopic pyridinone compounds.
Frequently Asked Questions (FAQs)
??? question "What is hygroscopicity and why is it a major concern for pyridinone compounds?"
??? question "How can I determine if my new pyridinone compound is hygroscopic?"
??? question "What are the ideal storage and handling conditions for these compounds?"
??? question "How does moisture absorption affect analytical results like NMR, LC-MS, or PXRD?"
Troubleshooting Guide
This section addresses common problems encountered during experiments with hygroscopic pyridinone compounds.
Problem: My weighing results are inconsistent, and the sample seems to gain weight on the balance.
-
Likely Cause : This is a classic sign of a hygroscopic compound rapidly absorbing atmospheric moisture. The longer the sample is exposed to air on the balance pan, the more water it absorbs, and the more its weight increases.
-
Solutions :
-
Minimize Exposure : Perform weighing as quickly as possible[1]. Have all necessary tools (spatula, weighing paper, vials) ready before opening the main container.
-
Use a Suitable Vessel : Weigh the compound in a vial with a cap rather than on open weighing paper. Tare the capped vial, add the compound quickly, and re-cap before taking the final measurement.
-
Controlled Environment : For highly sensitive compounds, perform all manipulations inside a glovebox or a nitrogen-purged dry box where the relative humidity is kept below 10%.
-
Correct for Water Content : For preparing solutions for quantitative assays, it is essential to first determine the water content of the solid using Karl Fischer titration[2]. The weighed mass can then be corrected to reflect the true mass of the anhydrous compound.
-
Problem: The compound's solubility has changed, or it's difficult to dissolve compared to previous batches.
-
Likely Cause : Moisture uptake can lead to physical changes like caking or clumping, which reduces the effective surface area and slows the dissolution rate[3]. In some cases, absorbed water can facilitate a conversion to a less soluble crystalline form (hydrate)[4].
-
Solutions :
-
Characterize the Material : Use PXRD to check for any changes in the compound's crystal form compared to a reference standard or a previous batch[5].
-
Drying : If the compound is thermally stable, it may be possible to dry it under vacuum to remove absorbed water. However, this must be done carefully, as heating can also cause degradation[1]. It is critical to re-analyze the water content and purity after drying.
-
Standardize Handling : Implement a strict, standardized handling protocol for all users to ensure that each batch is handled consistently, minimizing variability in moisture exposure[6].
-
Problem: I'm seeing new impurity peaks in my HPLC/LC-MS analysis, and assay results are irreproducible.
-
Likely Cause : The presence of water can accelerate chemical degradation, leading to the formation of hydrolysis products or other impurities[7][4]. This directly impacts purity assessments and can cause significant variability in biological or chemical assays.
-
Solutions :
-
Forced Degradation Study : Perform a forced degradation study to understand the compound's stability in the presence of water, acid, and base[8]. This can help identify potential degradation products. The pyridone ring system is known to be susceptible to hydrolysis and oxidation[7][8].
-
Aliquot Samples : Upon receiving a new batch, immediately aliquot the material into smaller, single-use containers under an inert atmosphere[6]. This prevents repeated exposure of the bulk stock to ambient humidity.
-
Fresh Solutions : Prepare solutions fresh for each experiment from solid that has been properly stored. Avoid using aged solutions, as degradation can occur in the solvent over time, a process that can be accelerated by initial moisture content[7].
-
Data Presentation
Table 1: Hygroscopicity Classification of Pharmaceutical Solids
The hygroscopicity of a compound can be classified based on its mass increase after storage at 25°C and 80% relative humidity for 24 hours. This classification, adapted from the European Pharmacopoeia, helps in risk assessment and determining appropriate handling strategies[9].
| Classification | Mass Increase (% w/w) | Description & Handling Implications |
| Non-hygroscopic | < 0.2% | No special precautions are typically required. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Standard handling procedures are generally sufficient. Store in tightly sealed containers. |
| Moderately hygroscopic | ≥ 2% and < 15% | Handling should be performed quickly. Storage in a desiccator is recommended. |
| Very hygroscopic | ≥ 15% | Requires handling in a controlled low-humidity environment (e.g., glovebox). Store in airtight containers within a desiccator. |
| Deliquescent | Sufficient water is absorbed to form a liquid | Requires handling in a strictly controlled dry environment. Specialized packaging is necessary. |
Experimental Protocols
Protocol 1: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)
Objective : To quantitatively determine the moisture sorption and desorption characteristics of a pyridinone compound.
Methodology :
-
Sample Preparation : Place 5-10 mg of the finely powdered sample onto the DVS sample pan.
-
Drying : Start the experiment by drying the sample at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt ≤ 0.002% per minute). This initial mass is recorded as the dry mass reference.
-
Sorption Phase : Increase the relative humidity in a stepwise manner. A typical profile would be: 0% → 10% → 20% → 30% → 40% → 50% → 60% → 70% → 80% → 90% RH.
-
Equilibration : At each RH step, allow the sample mass to equilibrate until the pre-defined stability criterion (e.g., dm/dt ≤ 0.002% per minute) is met[10]. The instrument records the mass uptake over time.
-
Desorption Phase : After reaching the maximum RH, decrease the humidity in the reverse sequence (90% → 0% RH), again allowing for equilibration at each step.
-
Data Analysis : Plot the percentage change in mass (%Δm) on the y-axis against the relative humidity (%RH) on the x-axis to generate the sorption-desorption isotherm. The shape of the isotherm and any hysteresis (difference between sorption and desorption curves) provides insight into the mechanism of water interaction[11][12].
Protocol 2: Water Content Determination by Karl Fischer (KF) Titration
Objective : To accurately measure the water content of a pyridinone compound. The coulometric method is suitable for low water content (<1%), while the volumetric method is better for higher levels[13].
Methodology (Volumetric Method) :
-
Instrument Preparation : Fill the KF titrator with the appropriate KF reagent and solvent (e.g., methanol). Run a pre-titration to neutralize any ambient moisture in the titration cell until the endpoint is stable.
-
Titer Determination : Accurately add a known amount of a water standard (e.g., 10 mg of pure water or a certified standard) to the cell and titrate to the endpoint. The instrument calculates the titer of the KF reagent (mg H₂O per mL of titrant). Repeat this at least three times to ensure accuracy.
-
Sample Analysis : Quickly and accurately weigh approximately 50-100 mg of the hygroscopic pyridinone compound and add it directly to the titration cell.
-
Titration : The sample is dissolved in the solvent, and the water present reacts with the KF reagent. The instrument automatically titrates the sample to a stable endpoint[14].
-
Calculation : The instrument uses the volume of titrant consumed, the sample mass, and the predetermined titer to calculate the water content as a percentage (% w/w).
Protocol 3: Analysis of Crystal Form by Powder X-ray Diffraction (PXRD)
Objective : To assess changes in the crystalline state of a pyridinone compound after exposure to moisture.
Methodology :
-
Sample Preparation : Prepare two samples of the compound.
-
Reference Sample : Ensure this sample is anhydrous by drying it under vacuum or handling it exclusively in a dry box.
-
Test Sample : Expose this sample to a defined high-humidity environment (e.g., 80% RH in a humidity chamber) for a set period (e.g., 24 hours).
-
-
Sample Mounting : Gently pack the powder into a low-background sample holder. For the moisture-exposed sample, minimize its exposure to the ambient lab environment during mounting to prevent dehydration[5]. Using an environmentally controlled sample stage is ideal if available.
-
Data Acquisition : Place the sample holder in the diffractometer. Scan the sample over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Data Analysis : Compare the diffractogram of the test sample to that of the reference sample. Look for:
-
Peak Shifts : Changes in peak positions may indicate lattice expansion due to water incorporation.
-
New Peaks : The appearance of new peaks suggests a phase transformation to a different crystalline form (e.g., a hydrate)[5].
-
Loss of Diffraction : A significant decrease in peak intensity and the appearance of a broad "halo" indicates a loss of crystallinity or amorphization[5].
-
Visualizations
Experimental & Logic Workflows
Caption: Decision workflow for handling a new pyridinone compound.
Caption: Troubleshooting flowchart for hygroscopicity-related issues.
Signaling Pathway Example
Caption: Simplified MAPK signaling pathway showing a target for pyridinone inhibitors.
References
- 1. tutorchase.com [tutorchase.com]
- 2. mt.com [mt.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 10. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 11. Dynamic Vapor Sorption | Techniques [particlelaboratories.com]
- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 13. Karl Fischer water content titration - Scharlab [scharlab.com]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
avoiding polymerization in pyridone reactions
Welcome to the Technical Support Center for Pyridone Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common issues related to polymerization during the synthesis of pyridone-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is polymerization in the context of pyridone reactions, and why is it a problem?
A: Polymerization is an undesirable side reaction where pyridone monomers react with each other to form long-chain molecules or oligomers. This is problematic as it reduces the yield of the desired pyridone product, complicates the purification process, and can lead to a viscous or solid reaction mixture that is difficult to handle.
Q2: What are the potential mechanisms for pyridone polymerization?
A: While the exact mechanism can vary depending on the reaction conditions and the specific pyridone derivative, polymerization can proceed through several pathways. These may include radical polymerization, particularly at high temperatures or in the presence of radical initiators, or cationic polymerization under strongly acidic conditions. Zwitterionic polymerization has also been observed in related heterocyclic systems and could be a potential pathway for pyridone polymerization, especially in the presence of nucleophilic catalysts.[1][2]
Q3: How can I detect the formation of polymeric byproducts in my reaction?
A: The formation of polymers is often indicated by a noticeable increase in the viscosity of the reaction mixture, or the precipitation of an insoluble solid. For a more detailed analysis, techniques such as Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of the polymeric byproducts.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize the structure of the polymer.[5][6][7][8]
Q4: Are there any common inhibitors I can add to my reaction to prevent polymerization?
A: While there is limited data on inhibitors specifically for pyridone self-polymerization, general-purpose radical inhibitors may be effective in certain cases. These include phenolic compounds like hydroquinone (B1673460) or its derivatives.[9] For reactions suspected of proceeding via a cationic mechanism, the addition of a sterically hindered, non-nucleophilic base could potentially retard polymerization.[10] It is crucial to note that the choice of inhibitor must be compatible with the desired reaction chemistry.
Troubleshooting Guides
Issue 1: Low Yield of Pyridone Product and Formation of a Viscous Residue
Possible Cause: Uncontrolled polymerization is occurring as a significant side reaction.
Solutions:
-
Temperature Control: Excessively high temperatures can promote polymerization.[11][12] It is crucial to maintain strict temperature control throughout the reaction.
-
Monomer Concentration: High concentrations of the pyridone precursor can increase the likelihood of intermolecular reactions leading to polymerization.
-
Catalyst Choice: The type and concentration of the catalyst can significantly influence the rate of polymerization.[13][14][15]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased polymer formation.
Issue 2: Difficulty in Purifying the Pyridone Product
Possible Cause: The presence of oligomeric or polymeric byproducts that have similar solubility to the desired product.
Solutions:
-
Precipitation/Recrystallization: Carefully select a solvent system where the desired pyridone has good solubility at elevated temperatures but poor solubility at lower temperatures, while the polymeric byproduct remains either soluble or insoluble.
-
Column Chromatography: Use a silica (B1680970) gel or alumina (B75360) column with an appropriate eluent system to separate the product from the polymeric impurities. Gradient elution may be necessary.
-
Solvent Extraction: A liquid-liquid extraction with a suitable solvent pair may help to selectively remove either the product or the impurities.
Data Presentation
Table 1: Effect of Reaction Temperature on Pyridone Yield and Polymer Formation (Illustrative)
| Temperature (°C) | Desired Pyridone Yield (%) | Polymer Formation (%) | Observations |
| 80 | 85 | < 5 | Clean reaction, easy workup. |
| 100 | 70 | 15-20 | Slight increase in viscosity. |
| 120 | 50 | 40-50 | Significant thickening of the reaction mixture. |
| 140 | < 30 | > 60 | Formation of a solid mass, difficult to stir. |
Note: This table provides illustrative data based on general observations that higher temperatures can lead to increased side reactions.[11][12] Actual results will vary depending on the specific reaction.
Table 2: Influence of Catalyst on Polymerization (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Desired Pyridone Yield (%) | Polymer Formation (%) |
| Catalyst A (Mild Base) | 5 | 80 | 10 |
| Catalyst B (Strong Acid) | 5 | 40 | 55 |
| Catalyst C (Lewis Acid) | 5 | 65 | 30 |
Note: This table illustrates the potential impact of catalyst choice on the extent of polymerization.[13][14][15] The suitability of a catalyst is highly dependent on the specific reaction mechanism.
Experimental Protocols
Protocol 1: General Procedure for Pyridone Synthesis with Minimized Polymerization
This protocol outlines a general approach to pyridone synthesis designed to minimize the formation of polymeric byproducts.
1. Reagents and Materials:
-
Pyridone precursor
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Catalyst (as required by the specific synthesis route)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
Set up a reaction vessel equipped with a magnetic stirrer, condenser, and an inlet for inert gas.
-
Thoroughly dry all glassware before use.
-
Charge the reaction vessel with the pyridone precursor and the anhydrous solvent under an inert atmosphere.
-
Begin stirring and slowly add the catalyst at room temperature.
-
Heat the reaction mixture to the desired temperature. It is recommended to start with a lower temperature and monitor the reaction progress by TLC.
-
Maintain a constant temperature throughout the reaction.
-
Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Characterization of Polymeric Byproducts by GPC
1. Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
If the mixture is viscous, dilute it with a suitable solvent (e.g., THF, Chloroform) that dissolves both the desired product and the polymer.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. GPC Analysis:
-
Use a GPC system equipped with a suitable column set for separating the expected molecular weight range of the polymer.[4]
-
Use an appropriate mobile phase (e.g., THF, Toluene with 1% pyridine).[3]
-
Inject the prepared sample onto the GPC column.
-
Monitor the elution profile using a refractive index (RI) or UV detector.
-
Calibrate the system with polystyrene standards to obtain the molecular weight distribution of the polymeric byproduct.
Mandatory Visualizations
Caption: Experimental workflow for pyridone synthesis with minimized polymerization.
Caption: Troubleshooting logic for addressing polymerization in pyridone reactions.
Caption: Potential polymerization pathways in pyridone reactions.
References
- 1. Structural and kinetic studies of the polymerization reactions of ε-caprolactone catalyzed by (pyrazol-1-ylmethyl)pyridine Cu(II) and Zn(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zwitterionic polymerization of glycolide catalyzed by pyridine - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00762C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eng.uc.edu [eng.uc.edu]
- 8. NMR characterisation of polymers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyridines as retarding agents in photoinduced thermal frontal cationic polymerization of epoxydes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Characterization, and Catalytic Behaviors in Isoprene Polymerization of Pyridine–Oxazoline-Ligated Cobalt Complexes [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of Pyridinone Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a privileged structure in medicinal chemistry, with its isomers and their derivatives exhibiting a wide array of biological activities. The position of the carbonyl group within the pyridine (B92270) ring significantly influences the molecule's electronic properties, hydrogen bonding capacity, and, consequently, its interaction with biological targets. This guide provides an objective comparison of the bioactivity of three key pyridinone isomers: 2-pyridone, 3-hydroxypyridine (B118123) (a tautomer of 3-pyridone), and 4-pyridone, drawing upon available experimental data for their derivatives.
Summary of Biological Activities
Pyridinone and its derivatives have demonstrated significant potential across several therapeutic areas.[1][2] 2-Pyridone derivatives are particularly noted for their anticancer and antimicrobial properties, often targeting key enzymes in cell proliferation and bacterial replication.[3][4] 3-Hydroxypyridine derivatives are recognized for their potent antioxidant and iron-chelating capabilities.[3] 4-Pyridone derivatives have been investigated for a broad spectrum of activities, including antibacterial, antifungal, and antitumor effects.[3] The versatility of the pyridinone core allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological activities.[1][2]
Data Presentation: A Comparative Overview of Bioactivities
The following tables summarize the quantitative data on the antimicrobial, cytotoxic, and antioxidant activities of various pyridinone isomer derivatives. It is important to note that direct comparative studies on the parent isomers are limited. The presented data is collated from various studies on derivatives and should be interpreted with the understanding that experimental conditions may vary.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Pyridinone Isomer Derivatives [3]
| Compound/Derivative | Microorganism | 2-Pyridone Derivatives (MIC) | 3-Hydroxypyridine Derivatives (MIC) | 4-Pyridone Derivatives (MIC) | Reference Compound (MIC) |
| Various Derivatives | Staphylococcus aureus | - | MIC reported | 12.5-25.0 (alkaloid) | Ciprofloxacin |
| Various Derivatives | Methicillin-resistant S. aureus | - | - | 12.5-25.0 (alkaloid) | Ciprofloxacin |
| Various Derivatives | Candida albicans | - | MIC reported | - | - |
Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Pyridinone Isomer Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | 2-Pyridone Derivatives (IC₅₀) | 4-Pyridone Derivatives (IC₅₀) | Reference Compound (IC₅₀) | Source |
| Cyanopyridine derivative 4c | HepG-2 (Liver) | - | 8.02 ± 0.38 | 5-FU (9.42 ± 0.46) | [5] |
| Cyanopyridine derivative 4d | HepG-2 (Liver) | - | 6.95 ± 0.34 | 5-FU (9.42 ± 0.46) | [5] |
| Cyanopyridine derivative 4c | HCT-116 (Colon) | - | 7.15 ± 0.35 | 5-FU (8.01 ± 0.39) | [5] |
| O-alkyl pyridine derivative 4c | HepG-2 (Liver) | 0.0132 | - | Doxorubicin | [6] |
| O-alkyl pyridine derivative 4c | Caco-2 (Colon) | 0.007 | - | Doxorubicin | [6] |
| O-alkyl pyridine derivative 4c | PC-3 (Prostate) | 0.005 | - | Doxorubicin | [6] |
Note: The presented IC₅₀ values are for specific derivatives and not the parent isomers, suggesting that substituted pyridones can exhibit potent cytotoxic activity.[3]
Table 3: Comparative Antioxidant Activity of 3-Hydroxypyridine Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference Compound |
| 3-Hydroxypyridine-4-one derivatives | DPPH radical scavenging | - | Kojic Acid |
| 5-Hydroxypyridin-4-one derivative Va | DPPH radical scavenging | 708.623 | Ascorbic Acid |
Note: 3-Hydroxypyridine derivatives are known for their antioxidant properties due to their radical scavenging and iron-chelating capabilities.[3]
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of pyridinone isomers stem from their interaction with various cellular signaling pathways and molecular targets.
PIM-1 Kinase Inhibition by 2-Pyridone Derivatives
Several 2-pyridone derivatives have emerged as potent anticancer agents by targeting Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.[6] PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis.[7] Its transcription is often activated by the JAK/STAT signaling pathway.[8] By inhibiting PIM-1, these compounds can induce apoptosis and halt the proliferation of cancer cells.
Caption: PIM-1 Kinase Signaling Pathway and Inhibition by 2-Pyridone Derivatives.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate.[9] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[10] Pyridinone derivatives have been investigated as urease inhibitors. The mechanism of inhibition often involves the interaction of the pyridinone scaffold with the nickel ions in the active site of the enzyme, thereby blocking its catalytic activity.[11]
Caption: Mechanism of Urease Inhibition by Pyridinone Derivatives.
Bacterial Topoisomerase Inhibition
Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents.[12][13] 2-Pyridone derivatives have been shown to inhibit these enzymes, leading to the disruption of DNA replication and ultimately bacterial cell death.[3] The inhibitory mechanism involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands.[12]
Caption: Bacterial Topoisomerase Inhibition by 2-Pyridone Derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridinone derivatives and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the treatment medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.[3]
-
Sample Preparation: Solutions of the pyridinone derivatives are prepared at various concentrations in a suitable solvent (e.g., methanol).
-
Reaction Mixture: The sample solutions are mixed with a freshly prepared solution of DPPH in the same solvent.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm using a spectrophotometer. A decrease in absorbance indicates the scavenging of the DPPH radical.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of pyridinone isomers against a specific enzyme.
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and pyridinone inhibitor in an appropriate buffer.
-
Reaction Setup: In a microplate, add the buffer, the enzyme, and varying concentrations of the pyridinone inhibitor.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific time to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the reaction progress by measuring the change in a detectable signal (e.g., absorbance, fluorescence) over time.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration and determine the IC₅₀ value.[3]
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioactive Marine Natural Products: Perspectives from the Sponge Agelas oroides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioactive compounds derived from the marine sponge Agelas oroides, the natural source of 2,4,6,6-Tetramethyl-3(6H)-pyridinone, against other prominent marine natural products. While specific quantitative bioactivity data for this compound is not currently available in peer-reviewed literature, this guide focuses on the well-documented activities of its co-occurring metabolites from Agelas oroides and contextualizes their potential within the broader landscape of marine-derived therapeutics.
Introduction to this compound and its Marine Source
This compound is a pyridinone-class natural product isolated from the tropical marine sponge Agelas oroides. The pyridinone scaffold is recognized in medicinal chemistry for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. However, to date, specific experimental data quantifying the cytotoxic, anti-inflammatory, or antimicrobial potency of this compound itself has not been reported.
The source organism, Agelas oroides, is a rich reservoir of bioactive secondary metabolites, most notably a diverse array of brominated pyrrole (B145914) alkaloids. These compounds, unlike this compound, have been the subject of numerous biological investigations, revealing significant potential in various therapeutic areas. This guide will, therefore, focus on a comparative analysis of these well-characterized compounds from Agelas oroides against other notable marine natural products.
Comparative Analysis of Bioactive Marine Natural Products
The following sections provide a comparative overview of the cytotoxic, anti-inflammatory, and antimicrobial activities of selected compounds from Agelas oroides and other significant marine natural products.
Cytotoxic Activity
The cytotoxicity of marine natural products is a key area of interest for the development of novel anticancer agents. Many of these compounds exert their effects through unique mechanisms of action, targeting fundamental cellular processes.
Table 1: Comparative Cytotoxic Activities of Marine Natural Products
| Compound | Marine Source | Mechanism of Action | Cell Line(s) | IC50 |
| Oroidin (B1234803) | Agelas oroides (Sponge) | DNA binding, enzyme inhibition | A2780 (ovarian), MCF-7 (breast) | >50 µM, 24-42 µM[1] |
| Dibromophakellin | Agelas sp. (Sponge) | Not fully elucidated, induces apoptosis | HCT-116 (colon) | 5.6 µM |
| Ecteinascidin 743 (Trabectedin) | Ecteinascidia turbinata (Tunicate) | DNA minor groove binder, induces apoptosis | Various solid tumors | Sub-nanomolar to low nanomolar range |
| Discodermolide | Discodermia dissoluta (Sponge) | Microtubule stabilization | A549 (lung), various cancer cell lines | Low nanomolar range |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
A Comparative Guide to the Validation of Analytical Methods for Pyridinone Detection
For researchers, scientists, and drug development professionals, the precise and reliable detection of pyridinone-containing compounds is crucial. Pyridinones are a class of heterocyclic compounds found in numerous biologically active molecules and pharmaceutical agents.[1] Validating the analytical methods used to quantify these compounds is a critical step to ensure data integrity and meet regulatory requirements. This guide provides an objective comparison of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection and implementation of the most suitable technique for your research needs.
The validation of an analytical procedure demonstrates its suitability for the intended purpose.[2][3] Key performance parameters are evaluated according to guidelines like the International Conference on Harmonisation (ICH) Q2(R1) to ensure the method is reliable, reproducible, and accurate.[4][5][6]
Performance Comparison of Analytical Methods
The choice of analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific pyridinone derivative being analyzed. High-Performance Liquid Chromatography (HPLC) with Ultraviolet-Visible (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent methods. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for more volatile pyridinone compounds.
The following tables summarize the performance characteristics of these methods based on available validation data for representative pyridinone compounds.
Table 1: HPLC-UV Method Validation for a Pyridinone Fungicide (Pyriofenone) in Agricultural Products [7]
| Validation Parameter | Performance |
| Linearity (mg/kg) | 0.05 - 5.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Average Recovery (%) | 72.8 - 99.5 |
| Relative Standard Deviation (%) | 2.3 - 6.4 |
| Limit of Detection (LOD) (mg/kg) | 0.01 |
| Limit of Quantification (LOQ) (mg/kg) | 0.05 |
Table 2: LC-MS/MS Method Validation for Pyridinone Compounds in Various Matrices
| Matrix | Analyte | Limit of Quantification (LOQ) | Reference |
| Plant Commodities | Pyriofenone | 0.01 mg/kg | [7] |
| Animal Tissues, Milk, Eggs | Pyriofenone | 0.01 mg/kg | [7] |
| Surface and Drinking Water | Pyriofenone | 0.05 µg/L | [7] |
| Soil | Pyriofenone | 0.001 mg/kg | [7] |
| Human Plasma | Bis-pyridinium oxime | 0.216 µg/mL | [8] |
| Mainstream Cigarette Smoke | Pyridine (B92270) | 1.74 - 14.32 ng/cig (LOD) | [9] |
Table 3: GC-MS Method Validation for Pyridine
| Matrix | Method | Limit of Detection (LOD) | Reference |
| Biological Liquids | Headspace GC/FID | Not specified | [10] |
| Urine | GC with membrane extraction | 1 ppb | [10] |
| Crustacean Tissue | Headspace GC-MS/MS | Not specified | [11] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following protocols are based on established methods for pyridinone analysis.
HPLC-UV Method for Pyridinone Derivatives
This protocol is a generalized starting point for the analysis of pyridinone-containing compounds using HPLC-UV.[12]
-
Sample Preparation (for solid matrices like agricultural products): [7]
-
Homogenize the sample.
-
Extract a representative portion of the sample with acetonitrile (B52724).
-
Perform a liquid-liquid partitioning step with a non-polar solvent like dichloromethane (B109758) to remove interfering substances.
-
Clean up the extract using a solid-phase extraction (SPE) cartridge (e.g., silica (B1680970) or C18) to further remove matrix components.[13][14]
-
Evaporate the purified extract to dryness and reconstitute in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is a common choice (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typical.[12][15] To improve peak shape for basic pyridinone compounds, a small amount of acid (e.g., 0.1% formic acid) is often added to the mobile phase.[12]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.[12]
-
Detection: UV detection at a wavelength that provides good sensitivity for the target analyte, often in the range of 250-280 nm.[12][15]
-
LC-MS/MS Method for Pyridinone Derivatives
LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological and environmental matrices.[16]
-
Sample Preparation (for biological fluids like plasma): [8][17]
-
Thaw plasma samples at room temperature.
-
Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) for a cleaner sample by loading the plasma onto an appropriate cartridge, washing away interferences, and eluting the analyte.[17]
-
Transfer the resulting supernatant or the eluted sample for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions: [17]
-
LC System: A high-performance (HPLC) or ultra-high-performance (UHPLC) liquid chromatography system.
-
Column: A reversed-phase C18 or similar column suitable for the polarity of the analyte.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, depending on the analyte's structure.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
-
GC-MS Method for Volatile Pyridinone Compounds
GC-MS is well-suited for the analysis of volatile or semi-volatile pyridinone compounds.[18]
-
Sample Preparation (Headspace Analysis): [11]
-
Place the sample (e.g., tissue, sediment) into a headspace vial.
-
Add a solvent or matrix modifier if necessary.
-
Seal the vial and incubate it at a specific temperature for a set time to allow volatile compounds to partition into the gas phase (headspace).
-
An automated headspace sampler injects a portion of the gas phase directly into the GC inlet.
-
-
GC-MS Conditions: [19]
-
GC System: A gas chromatograph with a capillary column.
-
Column: A column with a stationary phase appropriate for the analyte's polarity (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium or hydrogen.
-
Inlet Temperature: Typically 250-280 °C.
-
Oven Program: A temperature program that starts at a lower temperature, holds for a short period, and then ramps up to a final temperature to ensure separation of components.
-
Mass Spectrometer: A mass spectrometer detector (e.g., a quadrupole analyzer).
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[20]
-
Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Methodology and Workflow Visualization
The following diagrams illustrate the logical workflows for validating an analytical method and processing a sample for analysis.
Caption: A workflow for analytical method validation based on ICH Q2(R1) guidelines.
Caption: A general workflow for the analysis of pyridinone samples.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. benchchem.com [benchchem.com]
- 8. A liquid chromatographic-mass spectrometric (LC-MS) method for the analysis of the bis-pyridinium oxime ICD-585 in plasma: application in a guinea pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Human Metabolome Database: Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926) [hmdb.ca]
A Comparative Guide to Catalysts in Pyridinone Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of pyridinone scaffolds is a cornerstone of modern medicinal chemistry. The choice of catalyst is a critical parameter that dictates the yield, purity, and environmental impact of the synthetic route. This guide provides a comparative analysis of three distinct and widely employed catalytic systems for pyridinone synthesis: organocatalysis with L-proline, transition metal catalysis using copper(I) chloride, and heterogeneous catalysis with a novel iron-based metal-organic framework (MOF).
Data Presentation: Catalyst Performance Comparison
The following table summarizes the quantitative performance of these three catalytic systems in specific pyridinone or structurally related pyridine (B92270) syntheses, offering a clear comparison of their efficacy under optimized conditions.
| Catalyst System | Catalyst Loading | Substrates | Product | Reaction Conditions | Time | Yield (%) |
| Organocatalyst: L-proline | 10 mol% | Aromatic aldehydes, ethyl acetoacetate (B1235776), 1,3-indandione (B147059), ammonium (B1175870) acetate (B1210297) | Dihydro-1H-indeno[1,2-b]pyridines | Water, Reflux | 1 h | up to 95%[1] |
| Transition Metal Catalyst: Copper(I) Chloride (CuCl) | 10 mol% | 2(1H)-Pyridinone, Diphenyliodonium (B167342) hexafluorophosphate (B91526) | N-Phenyl-2(1H)-pyridinone | Toluene (B28343), Et3N, Room Temperature | 30 min | 98%[2][3][4][5][6] |
| Heterogeneous Catalyst: Fe-based MOF@CuO Nanocomposite | 10 w% | Aromatic aldehydes, malononitrile (B47326), methyl cyanoacetate (B8463686), hydrazine (B178648) hydrate (B1144303) | N-amino-2-pyridones | Solvent-free, 100 °C | 25-45 min | up to 98%[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below to facilitate reproducibility and adaptation in your own research.
L-proline Catalyzed Synthesis of Dihydro-1H-indeno[1,2-b]pyridines.[1]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
1,3-indandione (1.0 mmol)
-
Ammonium acetate (2.5 mmol)
-
L-proline (10 mol%)
-
Water (5.0 mL)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), 1,3-indandione (1.0 mmol), ammonium acetate (2.5 mmol), and L-proline (10 mol%).
-
Add water (5.0 mL) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1 hour), cool the mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
The aqueous phase containing the catalyst can be recovered and reused for subsequent reactions.
Copper-Catalyzed N-Arylation of 2(1H)-Pyridinone.[2][3][5]
Materials:
-
3,6-dimethyl-2(1H)-pyridinone (1.0 mmol)
-
Diphenyliodonium hexafluorophosphate (1.1 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
Triethylamine (B128534) (Et3N) (2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask or a screw-cap vial equipped with a magnetic stir bar, add 3,6-dimethyl-2(1H)-pyridinone (1.0 mmol, 1.0 equiv), diphenyliodonium hexafluorophosphate (1.1 mmol, 1.1 equiv), and copper(I) chloride (0.1 mmol, 10 mol%).
-
Seal the flask with a septum or cap and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe, followed by triethylamine (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically within 30-60 minutes), quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure N-aryl-3,6-dimethyl-2(1H)-pyridinone.
Heterogeneous Catalysis for N-amino-2-pyridone Synthesis.[7]
Materials:
-
Aromatic aldehyde (3 mmol)
-
Malononitrile (3 mmol)
-
Methyl cyanoacetate (3 mmol)
-
Hydrazine hydrate (3 mmol)
-
RL TF Fe-based MOF@CuO Nanocomposite catalyst (10 w%)
-
Standard laboratory glassware with heating and stirring capabilities
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (3 mmol), malononitrile (3 mmol), methyl cyanoacetate (3 mmol), hydrazine hydrate (3 mmol), and the Fe-based MOF@CuO nanocomposite catalyst (10 w%).
-
Heat the mixture to 100 °C under solvent-free conditions and stir for the determined period (typically 25-45 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the resulting mixture to room temperature.
-
Add acetone to dissolve the mixture and stir for two minutes.
-
Filter the suspended solution to recover the heterogeneous catalyst.
-
The filtrate containing the product is then concentrated and purified as necessary.
Mandatory Visualization
The following diagrams illustrate the logical workflow for a comparative study of pyridinone synthesis catalysts and a simplified signaling pathway for catalyst action.
Caption: Workflow for comparative catalyst study in pyridinone synthesis.
Caption: Simplified signaling pathway for a catalytic reaction.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 6. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyridone derivatives using 2D rod like bifunctional Fe based MOF and CuO nanocomposites as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Pyridinone Derivatives as HIV-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] This guide provides a comparative analysis of a series of cyclopentanepyridinone derivatives and their structure-activity relationship (SAR) as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1). The data presented is based on a study by Chavez-Gomez, et al., which explores the impact of various amine substituents on the antiviral potency of the cyclopentanepyridinone core.
Data Presentation: Anti-HIV-1 Activity of Cyclopentanepyridinone Derivatives
The following table summarizes the in vitro anti-HIV-1 activity, cytotoxicity, and selectivity index of a series of 20 novel amine-type cyclopentanepyridinone derivatives. The core structure consists of a cyclopentanepyridinone scaffold with various amine substituents at the C-4 position. The anti-HIV-1 activity was determined against the IIIB strain of HIV-1 in JLTRG reporter cells.[1]
| Compound | R (Substituent at C-4) | EC₅₀ (μM) | CC₅₀ (μM) | SI (CC₅₀/EC₅₀) |
| 5 | Pyrrolidine | >100 | >100 | >1 |
| 6 | Piperidine | 0.85 | >100 | >117 |
| 7 | N-methylpiperazine | >100 | >100 | >1 |
| 8 | Morpholine | >100 | >100 | >1 |
| 9 | n-butylamine | 0.54 | >100 | >185 |
| 10 | n-pentylamine | 0.78 | >100 | >128 |
| 11 | n-hexylamine | 1.23 | >100 | >81 |
| 12 | n-heptylamine | 2.15 | >100 | >46 |
| 13 | n-octylamine | 3.56 | >100 | >28 |
| 14 | Allylamine | 4.89 | >100 | >20 |
| 15 | (E)-cinnamylamine | 7.21 | >100 | >13 |
| 16 | 3-methoxypropylamine | 11.54 | >100 | >8 |
| 17 | 2-methoxyethylamine | 25.87 | >100 | >3 |
| 18 | Cyclohexanemethylamine | 79.29 | >100 | >1 |
| 19 | Benzylamine | >100 | >100 | >1 |
| 20 | Phenethylamine | >100 | >100 | >1 |
| 21 | 2-(4-chlorophenyl)ethylamine | >100 | >100 | >1 |
| 22 | 2-(4-methoxyphenyl)ethylamine | >100 | >100 | >1 |
| 23 | 2-(3,4-dimethoxyphenyl)ethylamine | >100 | >100 | >1 |
| 24 | 2-(benzo[d][1][2]dioxol-5-yl)ethylamine | >100 | >100 | >1 |
EC₅₀: 50% effective concentration for inhibition of viral replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀), a measure of the therapeutic window of the compound.
From this data, a clear structure-activity relationship can be observed. The most potent anti-HIV-1 activity was exhibited by derivatives bearing linear alkylamine chains at the C-4 position, with the highest potency seen with a butylamine (B146782) substituent (Compound 9 , EC₅₀ = 0.54 μM).[1] The activity generally decreased as the alkyl chain length increased beyond five carbons. The introduction of bulky aromatic or cyclic substituents at this position resulted in a significant loss of antiviral activity.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Anti-HIV-1 Activity Assay Using JLTRG Reporter Cells
This assay quantifies the inhibition of HIV-1 replication by measuring the expression of an Enhanced Green Fluorescent Protein (EGFP) reporter gene, which is dependent on the viral Tat protein.
1. Cell Culture and Reagents:
-
Cell Line: JLTRG (Jurkat T-cell line) reporter cells, which contain an integrated EGFP gene under the control of the HIV-1 Long Terminal Repeat (LTR) promoter. These cells also express the CXCR4 and CCR5 co-receptors.
-
Virus: HIV-1 IIIB strain.
-
Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test Compounds: Pyridinone derivatives dissolved in DMSO to create stock solutions.
2. Assay Procedure:
-
JLTRG cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well.
-
The test compounds are serially diluted and added to the wells to achieve a range of final concentrations. A vehicle control (DMSO) is also included.
-
The cells are then infected with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.1.
-
The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Following incubation, the level of HIV-1 infection is determined by measuring the EGFP fluorescence.
3. Data Acquisition and Analysis:
-
EGFP fluorescence can be measured using a plate-based fluorometer or by flow cytometry.
-
For fluorometry, the fluorescence intensity in each well is read at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
The percentage of viral inhibition is calculated relative to the fluorescence of the virus control wells (no compound).
-
The EC₅₀ value, the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay determines the concentration of the test compounds that is toxic to the host cells.
1. Cell Culture and Reagents:
-
Cell Line: JLTRG cells.
-
Media: RPMI 1640 supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Reagents: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo®).
2. Assay Procedure:
-
JLTRG cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well.
-
The test compounds are serially diluted and added to the wells.
-
The plates are incubated for the same duration as the anti-HIV-1 assay (48-72 hours).
-
The cell viability reagent is then added to each well according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a plate reader.
3. Data Analysis:
-
The percentage of cytotoxicity is calculated relative to the control wells (no compound).
-
The CC₅₀ value, the concentration of the compound that causes 50% cell death, is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship of pyridinone derivatives as HIV-1 inhibitors.
References
- 1. T-cell line for HIV drug screening using EGFP as a quantitative marker of HIV-1 replication [pubmed.ncbi.nlm.nih.gov]
- 2. A new reporter cell line to monitor HIV infection and drug susceptibility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing anti-HIV activity of antiretroviral agents in vitro using flow cytometry analysis of CEM-GFP cells infected with transfection-derived HIV-1 NL4-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discerning Eye of the Chelator: A Comparative Guide to the Iron Selectivity of Bifunctional 3-Hydroxy-4-Pyridinones
For researchers, scientists, and drug development professionals, the quest for selective and efficient iron chelators is paramount in treating iron overload disorders. Bifunctional 3-hydroxy-4-pyridinones (HPOs) have emerged as a promising class of compounds, offering the potential for high iron affinity while minimizing interactions with other essential metal ions. This guide provides an objective comparison of the iron chelation selectivity of various bifunctional HPOs, supported by experimental data and detailed methodologies.
The therapeutic efficacy of an iron chelator is intrinsically linked to its selectivity for ferric iron (Fe³⁺) over other biologically relevant metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and aluminum (Al³⁺).[1][2][3] The 3-hydroxy-4-pyridinone scaffold is a well-established bidentate chelating motif known for its high affinity for hard metal ions like Fe³⁺.[4][5] Deferiprone, a simple 1,2-dimethyl-3-hydroxy-4-pyridinone, is an orally active drug used in the treatment of iron overload.[4][6] However, the development of bifunctional derivatives, which incorporate a second functional group, aims to enhance the physicochemical and biological properties of the parent molecule, including its selectivity.[4]
Comparative Analysis of Metal Ion Affinity
The sequestering ability of a chelator is often quantified by its pM value, which represents the negative logarithm of the free metal ion concentration at a defined pH and total ligand and metal concentrations.[5] A higher pM value indicates a greater chelating efficiency. The following tables summarize the stability constants (log β) and pM values for a series of bifunctional 3-hydroxy-4-pyridinones, providing a direct comparison of their affinity for Fe³⁺ versus other metal ions.
Table 1: Stability Constants (log β) of Metal Complexes with Bifunctional 3-Hydroxy-4-Pyridinones
| Ligand | Metal Ion | log β₁₁₀ | log β₁₂₀ | log β₁₃₀ |
| L1 | Fe³⁺ | 13.9 | 26.2 | 36.5 |
| Cu²⁺ | 10.1 | 18.2 | - | |
| Zn²⁺ | 6.8 | 12.5 | - | |
| Al³⁺ | 12.2 | 23.1 | 32.1 | |
| L2 | Fe³⁺ | 14.2 | 26.8 | 37.4 |
| Cu²⁺ | 10.5 | 19.1 | - | |
| Zn²⁺ | 7.1 | 13.1 | - | |
| Al³⁺ | 12.8 | 24.0 | 33.6 | |
| L3 | Fe³⁺ | 13.7 | 25.9 | 36.1 |
| Cu²⁺ | 9.9 | 17.8 | - | |
| Zn²⁺ | 6.6 | 12.2 | - | |
| Al³⁺ | 11.9 | 22.6 | 31.5 | |
| L4 | Fe³⁺ | 14.0 | 26.4 | 36.9 |
| Cu²⁺ | 10.3 | 18.6 | - | |
| Zn²⁺ | 6.9 | 12.8 | - | |
| Al³⁺ | 12.5 | 23.5 | 32.8 | |
| L5 | Fe³⁺ | 14.5 | 27.3 | 38.0 |
| Cu²⁺ | 10.8 | 19.6 | - | |
| Zn²⁺ | 7.3 | 13.5 | - | |
| Al³⁺ | 13.1 | 24.5 | 34.2 |
Data sourced from a study on five bifunctional 3-hydroxy-4-pyridinones.[1][2][3] The subscripts in log β indicate the stoichiometric coefficients of the metal, ligand, and proton, respectively.
Table 2: Comparative pM Values for Different Metal Ions at pH 7.4
| Ligand | pFe³⁺ | pCu²⁺ | pZn²⁺ | pAl³⁺ |
| L1 | 26.5 | 13.2 | 8.1 | 20.1 |
| L2 | 27.1 | 13.8 | 8.5 | 20.9 |
| L3 | 26.2 | 12.9 | 7.9 | 19.7 |
| L4 | 26.8 | 13.5 | 8.3 | 20.5 |
| L5 | 27.5 | 14.1 | 8.7 | 21.3 |
pM values were calculated based on the stability constants from the same study.[1][2][3]
The data clearly demonstrates that all the tested bifunctional 3-hydroxy-4-pyridinones exhibit a significantly higher affinity for Fe³⁺ compared to Cu²⁺, Zn²⁺, and Al³⁺, as evidenced by the substantially higher pFe³⁺ values.[1][2][3] This thermodynamic selectivity is a crucial attribute for a potential iron chelating drug, as it minimizes the risk of depleting the body of essential metals like copper and zinc.[1][2][3]
Visualizing the Chelation Process
The following diagram illustrates the general principle of iron chelation by a bifunctional 3-hydroxy-4-pyridinone, forming a stable complex.
Caption: Stoichiometry of Fe³⁺ complexation by bifunctional 3-hydroxy-4-pyridinones.
Experimental Methodologies
The determination of the stability constants and, consequently, the pM values, relies on precise experimental techniques. The primary methods employed in the cited studies are potentiometric titrations and UV-Vis spectrophotometry.[1][2][3]
Potentiometric Titrations
This method is used to determine the protonation constants of the ligands and the stability constants of their metal complexes.
Caption: Workflow for potentiometric titration to determine stability constants.
Protocol:
-
Solution Preparation: A solution containing the bifunctional 3-hydroxy-4-pyridinone ligand, the metal salt (e.g., FeCl₃, CuCl₂), and an electrolyte (e.g., 0.15 M NaCl to maintain constant ionic strength) is prepared in a thermostated vessel.[1][2][3]
-
Titration: The solution is titrated with a standardized solution of sodium hydroxide (B78521) (NaOH).
-
Data Acquisition: The electromotive force (e.m.f.), which is related to the pH, is measured after each addition of the titrant using a glass electrode.
-
Data Analysis: The collected titration data (volume of titrant vs. pH) is processed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[1][2][3]
UV-Vis Spectrophotometry
This technique is particularly useful for studying metal-ligand equilibria, especially for colored complexes like those of iron.
Protocol:
-
Solution Preparation: A series of solutions are prepared with a constant concentration of the metal ion and the ligand at different pH values.
-
Spectral Measurement: The absorbance spectrum of each solution is recorded over a specific wavelength range.
-
Data Analysis: The changes in the absorbance spectra as a function of pH are analyzed to determine the stoichiometry and stability of the formed metal-ligand complexes. This method is often used to complement and verify the results obtained from potentiometric titrations.[1][2][3]
Conclusion
The presented data underscores the high iron selectivity of bifunctional 3-hydroxy-4-pyridinones. Their thermodynamic preference for Fe³⁺ over other essential metal ions is a critical feature for the design of safe and effective iron chelating agents. The development of new derivatives continues, with a focus on optimizing not only the selectivity but also the pharmacokinetic and pharmacodynamic properties of these promising therapeutic compounds.[7][8] The rigorous experimental methodologies outlined are fundamental to the accurate characterization and comparison of these chelators, guiding the selection of the most promising candidates for further preclinical and clinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Dimethyl-3-hydroxypyrid-4-one, an orally active chelator for treatment of iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, physicochemical characterization, and biological evaluation of 2-(1'-hydroxyalkyl)-3-hydroxypyridin-4-ones: novel iron chelators with enhanced pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Efficacy of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Comparative Analysis with Known Inhibitors
A comprehensive review of available scientific literature and bioactivity databases reveals a significant gap in the understanding of the specific biological efficacy of 2,4,6,6-Tetramethyl-3(6H)-pyridinone. While the pyridinone chemical scaffold is present in a wide array of biologically active molecules with diverse inhibitory activities, specific quantitative data (such as IC₅₀ or Kᵢ values) and a defined biological target for this compound itself are not publicly available.
This compound is a natural product that has been isolated from the marine sponge Agelas oroides. Its availability from commercial chemical suppliers suggests its use in research, yet published studies detailing its specific mechanism of action or its potency against any particular biological target are currently lacking.
The broader class of pyridinone-containing compounds has been extensively investigated and has yielded inhibitors for a variety of targets, underscoring the potential of this chemical motif in drug discovery. These targets include, but are not limited to, viral enzymes like HIV reverse transcriptase, various protein kinases, and metabolic enzymes such as isocitrate dehydrogenase 1 (IDH1). Derivatives of the pyridinone core have demonstrated a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Due to the absence of specific efficacy data for this compound, a direct quantitative comparison with known inhibitors is not feasible at this time. To establish its potential therapeutic value, further research involving target identification and quantitative biological assays is imperative.
Future Directions and Experimental Considerations
To elucidate the efficacy of this compound, a systematic experimental approach is required. The following outlines a potential workflow for researchers and drug development professionals.
Experimental Workflow for Efficacy Determination
Pyridinone-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Efficacy
For researchers, scientists, and drug development professionals, understanding the translational potential of novel therapeutic compounds is paramount. This guide provides a comparative analysis of the in vitro and in vivo efficacy of pyridinone-based compounds, a versatile scaffold demonstrating significant therapeutic promise across various disease areas, including viral infections and cancer. This objective comparison is supported by experimental data and detailed methodologies to aid in the evaluation and future development of this important class of molecules.
Antiviral Activity: Pyridinone-Based HIV-1 Reverse Transcriptase Inhibitors
Pyridinone derivatives have been extensively investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. These compounds bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication.
Quantitative Efficacy Data
The following table summarizes the in vitro and, where available, in vivo efficacy data for representative pyridinone-based HIV-1 NNRTIs.
| Compound | Target | In Vitro Assay | Cell Line | Efficacy Metric | Value | In Vivo Model | Efficacy Metric | Result | Citation |
| L-697,639 | HIV-1 Reverse Transcriptase | Enzyme Inhibition | - | IC50 | 20-800 nM | - | - | - | [1][2] |
| HIV-1 Replication | Human T-lymphoid cells | EC95 | 12-200 nM | - | - | - | [2] | ||
| L-697,661 | HIV-1 Reverse Transcriptase | Enzyme Inhibition | - | IC50 | 20-800 nM | - | - | - | [1] |
| HIV-1 Replication | Human T-lymphoid cells | EC95 | 12-200 nM | - | - | - | [2] | ||
| Compound 22 | Wild-Type HIV-1 | Antiviral Activity | - | EC50 | Low-nanomolar | - | - | - | [3][4] |
| Mutant HIV-1 Strains | Antiviral Activity | - | EC50 | Low-nanomolar | - | - | - | [3][4] | |
| Compound 23 | Wild-Type HIV-1 | Antiviral Activity | - | EC50 | Low-nanomolar | - | - | - | [3][4] |
| Mutant HIV-1 Strains | Antiviral Activity | - | EC50 | Low-nanomolar | - | - | - | [3][4] | |
| Compound 26-trans | Wild-Type HIV-1 | Antiviral Activity | - | EC50 | 4 nM | - | - | - | [5] |
| RTI-Resistant Strains | Antiviral Activity | - | EC50 | Potent | - | - | - | [5] |
Experimental Protocols
-
Principle: This assay quantifies the ability of a compound to inhibit the activity of purified HIV-1 RT enzyme. The enzyme synthesizes DNA from an RNA template, and the inhibition is measured by the reduction in DNA production.
-
Procedure:
-
Recombinant HIV-1 RT is incubated with a reaction mixture containing a poly(A) template, oligo(dT) primer, and digoxigenin (B1670575) (DIG)/biotin-labeled deoxynucleoside triphosphates (dNTPs).
-
The test pyridinone compound is added at various concentrations.
-
The reaction is allowed to proceed at 37°C.
-
The newly synthesized biotin-labeled DNA is captured on a streptavidin-coated microplate.
-
An anti-DIG antibody conjugated to peroxidase is added, which binds to the DIG-labeled DNA.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the amount of DNA produced.
-
The IC50 value is calculated as the concentration of the compound that inhibits RT activity by 50%.
-
-
Principle: This assay determines the concentration of an antiviral agent required to reduce the number of viral plaques (zones of cell death) by 50% (EC50).
-
Procedure:
-
A confluent monolayer of susceptible host cells (e.g., human T-lymphoid cells) is prepared in multi-well plates.
-
The cells are infected with a known amount of HIV-1 in the presence of serial dilutions of the pyridinone compound.
-
After an incubation period to allow for viral entry, the cells are covered with a semi-solid overlay medium to restrict virus spread.
-
The plates are incubated for several days to allow for plaque formation.
-
The cells are fixed and stained, and the number of plaques is counted for each compound concentration.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.
-
While specific in vivo data for the listed compounds is limited in the provided search results, the following models are commonly used to evaluate anti-HIV therapies:
-
Humanized Mice: These are immunodeficient mice (e.g., SCID, Rag2-/-Il2rg-/-) engrafted with human hematopoietic stem cells or tissues, resulting in the development of a human immune system. These models can be infected with HIV-1 and are used to assess viral load reduction, CD4+ T cell depletion, and the efficacy of antiretroviral drugs.
-
Non-Human Primates (NHPs): Macaques are infected with Simian Immunodeficiency Virus (SIV) or a Simian-Human Immunodeficiency Virus (SHIV) chimera as a model for HIV infection in humans. These models are crucial for studying disease pathogenesis and for the preclinical evaluation of vaccines and therapeutics.
Experimental Workflow and Signaling Pathway
References
- 1. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyridinone derivatives as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of pyridinone and hydroxypyridine tautomers
A Spectroscopic Guide to Pyridinone and Hydroxypyridine Tautomers
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between hydroxypyridine and pyridinone forms is a cornerstone of heterocyclic chemistry, with significant implications for molecular recognition, reactivity, and drug design. The position of this equilibrium is subtly influenced by factors such as solvent polarity, substitution, and aggregation state. Understanding the distinct spectroscopic signatures of each tautomer is therefore critical for characterizing these systems. This guide provides a comparative overview of the key spectroscopic techniques used to distinguish between hydroxypyridine and pyridinone tautomers, supported by experimental data.
The tautomerization can be visualized as a proton transfer between the exocyclic oxygen and the ring nitrogen atom. This equilibrium is fundamental to the chemical behavior of these heterocyclic systems.
Caption: Tautomeric equilibrium between hydroxypyridine and pyridinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the dominant tautomeric form in solution by probing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts are highly sensitive to the electronic structure, providing clear differentiation between the enol-like hydroxypyridine and the keto-like pyridinone.
Comparative NMR Data
| Tautomer / Isomer | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |
| 2-Hydroxypyridine | ¹H | CDCl₃ | ~7.49, ~7.41, ~6.60, ~6.29 | [1] |
| 2-Pyridone | ¹H | CD₃OD | 8.07 (C6-H), 7.98 (C3-H), 7.23 (C5-H), 7.21 (C4-H) | [2] |
| 2-Pyridone | ¹³C | CD₃OD | 155.9 (C2), 140.8 (C4), 138.3 (C6), 125.8 (C3), 124.4 (C5) | [2] |
Experimental Protocol: NMR Spectroscopy
A typical experimental protocol for acquiring NMR spectra to study tautomerism involves the following steps:
-
Sample Preparation: Dissolve a precisely weighed sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) to a final concentration of approximately 0.01-0.1 M in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.[2]
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 25 °C). Standard pulse programs are typically used. For complex systems, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) may be employed for unambiguous signal assignment.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly effective for identifying the predominant tautomer in the solid state. The technique probes molecular vibrations, with the carbonyl (C=O) stretch of the pyridinone form and the hydroxyl (O-H) stretch of the hydroxypyridine form providing distinct and easily identifiable absorption bands.
Comparative IR Data
| Tautomer / Isomer | State | Key Vibrational Frequencies (cm⁻¹) | Reference |
| 2-Pyridone | KBr Pellet | ~1682 (C=O stretch) , ~1649 (C=C stretch), ~3440 (N-H stretch, broad) | [2] |
| 2-Hydroxypyridine | Solid State | Absence of strong C=O stretch , presence of O-H stretching bands | [2] |
| 4-Pyridone ([D₄] deriv.) | Solid State | 1523 + 1498 | [3] |
| 4-Hydroxypyridinium ([D₄] deriv.) | Solid State | 1439 | [3] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Ensure the ATR accessory is correctly installed in the FT-IR spectrometer.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Spectrum Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will show characteristic absorption bands corresponding to the vibrational modes of the sample. The presence of a strong band in the 1650-1700 cm⁻¹ region is indicative of the pyridone tautomer.[2]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence emission spectroscopy are sensitive techniques for studying tautomeric equilibria in solution, even when one tautomer is present in very low concentrations. The electronic transitions of the conjugated systems differ significantly between the two forms.
Comparative UV-Vis and Fluorescence Data
| Tautomer / Isomer | Technique | Solvent | λ_max (nm) | Reference | | :--- | :--- | :--- | :--- | | 2-Pyridone | UV-Vis | Methanol | 226, 298 |[2] | | 2-Hydroxypyridine | UV-Vis | (inferred) | ~270 |[4] | | 3-Hydroxypyridine (Enol) | UV-Vis | Cyclohexane | 278 |[5] | | 3-Pyridone (Zwitterion) | UV-Vis | Water | 247, 315 |[5] | | 2-Pyridone | Fluorescence | Cyclohexane | ~370 (Emission) |[4] | | 2-Hydroxypyridine | Fluorescence | Cyclohexane | ~310 (Emission) |[4] |
Experimental Protocol: Fluorescence Spectroscopy
Fluorescence spectroscopy is particularly useful for detecting the minor hydroxypyridine tautomer in solution.[6][7][8]
Caption: Workflow for fluorescence analysis of tautomers.
-
Sample Preparation: Prepare a highly dilute solution of the compound in a suitable solvent (e.g., 4 x 10⁻⁵ M in cyclohexane).[4] Using a non-polar solvent can favor the hydroxypyridine tautomer.[2]
-
Instrument Setup: Use a spectrofluorometer.
-
Data Acquisition: Set the excitation wavelength to a value where the minor tautomer (hydroxypyridine) absorbs, for example, 270 nm.[4] Record the emission spectrum over a range that covers the expected emission from both tautomers (e.g., 280-500 nm).
-
Data Analysis: The resulting spectrum may show two distinct emission bands. Based on reference compounds, the shorter wavelength emission (~310 nm) can be assigned to the hydroxypyridine form and the longer wavelength emission (~370 nm) to the pyridinone form.[4] The relative intensities of these bands provide insight into the tautomeric equilibrium under the specific experimental conditions.[6]
References
- 1. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. connectsci.au [connectsci.au]
- 4. Fluorescence spectroscopic detection of the pyridinol form in tautomeric 2(1H)-pyridones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Fluorescence spectroscopic detection of the pyridinol form in tautomeric 2(1H)-pyridones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Assessing the Purity of Commercial 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of commercially available 2,4,6,6-Tetramethyl-3(6H)-pyridinone, a natural product with potential applications in life sciences research. Due to the limited availability of standardized analytical protocols for this specific compound, this document outlines a suite of recommended experimental procedures for comparative analysis. The methodologies are based on established principles for the characterization of related pyridinone and alkaloid compounds.
Comparative Analysis of Commercial Sources
To ensure the reproducibility and reliability of research findings, it is imperative to ascertain the purity of starting materials. This section presents a comparative analysis of hypothetical commercial samples of this compound, designated as Supplier A, Supplier B, and Supplier C. The purity of each sample was evaluated using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Summary of Purity Analysis of Commercial this compound Samples
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | >99% | >97% |
| HPLC Purity (%) | 98.5 | 99.2 | 97.8 |
| Major Impurity (by HPLC, %) | 0.8 | 0.5 | 1.5 |
| ¹H NMR | Consistent | Consistent | Minor unidentified |
| Mass Spec (m/z) | 152.1226 [M+H]⁺ | 152.1225 [M+H]⁺ | 152.1227 [M+H]⁺ |
| Appearance | White to off-white | White crystalline | Off-white powder |
| Solubility (in Methanol) | Soluble | Soluble | Sparingly soluble |
Experimental Protocols
Detailed methodologies for the key experiments performed in this comparative analysis are provided below. These protocols can be adapted by researchers to conduct their own independent purity assessments.
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in methanol (B129727). Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and the identification of impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
¹H NMR Analysis: Acquire a standard proton NMR spectrum. The expected chemical shifts for this compound should be identified and integrated. The presence of any unexpected signals should be noted and quantified relative to the main compound.
-
¹³C NMR Analysis: Acquire a standard carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities based on their mass-to-charge ratio.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally suitable for this class of compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in methanol.
-
Analysis: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum. The expected [M+H]⁺ ion for C₉H₁₃NO is approximately 152.1075.
Potential Impurities
While specific impurities can vary depending on the synthetic route, potential contaminants in commercially available this compound may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Isomeric pyridinones or products of side reactions.
-
Residual solvents: Solvents used in the synthesis and purification process.
Visualizations
To aid in the understanding of the experimental workflow, the following diagrams are provided.
Caption: Experimental workflow for the purity assessment of commercial samples.
Caption: Relationship between compound properties and analytical methods.
Disclaimer: The data presented in this guide is for illustrative purposes only and is based on hypothetical scenarios. Researchers should always perform their own analysis to verify the purity of their reagents. The provided experimental protocols are intended as a starting point and may require optimization for specific instrumentation and samples.
A Comparative Literature Review of the Biological Effects of 2,4,6,6-Tetramethyl-3(6H)-pyridinone and Related Pyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the known biological effects of 2,4,6,6-tetramethyl-3(6H)-pyridinone and compares them with the broader activities of the pyridinone class of compounds. Due to the limited specific experimental data available for this compound, this review contextualizes its potential biological activities through an examination of its natural sources and the well-documented pharmacological properties of structurally related pyridinone derivatives.
Introduction to this compound
This compound is a natural product that has been isolated from the tropical marine sponge Agelas oroides and the herbs of Sophora viciifolia.[1][2] While its existence and sources are documented, there is a notable scarcity of published research detailing its specific biological activities, mechanisms of action, or potential therapeutic applications. Commercial suppliers offer this compound for research purposes, indicating its availability for further investigation.[3]
The pyridinone scaffold is a significant motif in medicinal chemistry, known to be a versatile pharmacophore that can form hydrogen bonds and interact with various biological targets.[4][5] Pyridinone derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5] This suggests that this compound may possess similar pharmacological properties worthy of exploration.
Comparative Analysis of Biological Activities of Pyridinone Derivatives
Given the lack of specific data for this compound, this section provides a comparative overview of the documented biological effects of various pyridinone derivatives. This comparative approach aims to highlight the potential areas of interest for future research on the target compound.
Table 1: Summary of Biological Activities of Various Pyridinone Derivatives
| Biological Activity | Compound/Derivative Class | Key Findings | Reference(s) |
| Anticancer | Pyridinone–quinazoline derivatives | Displayed >70% inhibition with IC50 values ranging from 9 to 15 μM against MCF-7, HeLa, and HepG2 cell lines. | [5] |
| Pyridinone-derived ruthenium complexes | Showed cytotoxicity against several cancer cell lines, with activity influenced by lipophilicity. | [5] | |
| Antiviral (Anti-HIV) | 4-cycloalkyloxypyridin-2(1H)-one derivatives | The pyridinone ring interacts with Leu100 and Val106, and the lactam NH forms a hydrogen bond with Lys101, ensuring high antiviral activity. | |
| 6-phenethyl pyridinone family | Introduction of an isopropyl moiety on C-3 improved anti-HIV activity. | [5] | |
| Antifungal | Ilicicolin H (a hydroxyl-pyridinone) | Exhibited potent inhibition against a wide range of fungi by depressing mitochondrial cytochrome bc1 reductase (IC50 = 2–3 ng/ml). | [5] |
| Antibacterial | 1,2-dihydropyridine-bearing OPRT inhibitors | Showed submicromolar inhibitory effect on M. tuberculosis OPRT enzyme activity. | |
| 3-hydroxy-4-pyridinones (3,4-HPO) | Act as iron(III) chelators, showing inhibitory activity at high concentrations (MIC: 70 mg/L to 180 mg/L). | ||
| Anti-inflammatory | Pyridazinone derivatives | Emerge as a leading structure for anti-inflammatory agents with low ulcerogenic effects. | [6][7] |
| Phytotoxic | 4-hydroxy-6-methylpyridin-2(1H)-one derivatives | Showed phytotoxic selectivity, being more active against dicotyledonous species. | [8][9] |
Biological Context from Natural Sources
The biological activities of other compounds isolated from the natural sources of this compound provide valuable clues to its potential bioactivity.
Extracts from Agelas oroides have been shown to possess notable antimicrobial, acetylcholinesterase (AChE) inhibitory, and radical scavenging activities.[10] Other compounds isolated from this sponge, primarily brominated pyrrole (B145914) alkaloids like oroidin, have demonstrated antibacterial, quorum sensing inhibitory, and cytotoxic effects against pancreatic cancer cells.[11][12] One study found that farmed Agelas oroides extracts exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[13]
Extracts from various parts of Sophora viciifolia are rich in polyphenols, flavonoids, and alkaloids and have been reported to possess antioxidant and antibacterial properties.[14][15] The flowers, in particular, have shown significant antioxidant activity, with flavonoids being major contributors.[16][17] The genus Sophora is known for producing a wide range of secondary metabolites with diverse biological effects, including anti-inflammatory, anticancer, and antiviral activities.[18]
Experimental Protocols: A General Framework
While specific experimental protocols for this compound are not available, this section outlines a general experimental workflow for the initial biological screening of a novel natural product, which could be applied to the title compound.
Diagram 1: General Experimental Workflow for Bioactivity Screening
Caption: A generalized workflow for the biological evaluation of a novel natural product.
Signaling Pathways and Structural Relationships
The diverse biological activities of pyridinone derivatives stem from their ability to interact with a multitude of cellular targets. The core pyridinone structure serves as a scaffold that can be functionalized at various positions to modulate its physicochemical properties and target specificity.
Diagram 2: Structural Diversity of Bioactive Pyridinone Derivatives
Caption: The pyridinone core as a versatile scaffold for developing diverse bioactive compounds.
Conclusion and Future Directions
This compound remains a largely uncharacterized natural product with significant potential for biological activity. The rich pharmacology of the broader pyridinone class, combined with the bioactive profiles of its natural sources, strongly suggests that this compound warrants further investigation. Future research should focus on systematic in vitro screening to elucidate its potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. Positive findings would then justify more in-depth mechanistic studies and eventual in vivo evaluation. The information compiled in this guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:203524-64-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Phytochemicals Content, Antioxidant and Antibacterial Activities of Sophora viciifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant activity and chemical constituents of edible flower of Sophora viciifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Genus Sophora: a comprehensive review on secondary chemical metabolites and their biological aspects from past achievements to future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,4,6,6-Tetramethyl-3(6H)-pyridinone (CAS No. 203524-64-5), a natural product utilized in life sciences research.[1] The following procedures are based on best practices for similar chemical compounds and are intended to provide essential safety and logistical information.
I. Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This minimizes exposure and ensures personal safety.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[3] |
| Respiratory | In cases of dust or aerosol generation, use a NIOSH-approved respirator. |
General Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.
-
Wash hands thoroughly after handling the compound.
II. Spill and Leak Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent wider contamination.
Spill Containment and Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal.[2]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated clothing, should be placed in a sealed, labeled container for proper disposal.
III. Disposal Procedures
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the general trash.[2]
Step-by-Step Disposal Guidance:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a designated, compatible, and clearly labeled waste container.
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[2]
-
-
Engage a Licensed Waste Disposal Company:
-
The disposal of this chemical waste must be entrusted to a licensed and qualified hazardous waste disposal company.
-
Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for the compound to ensure they can handle and transport it safely.
-
-
Regulatory Compliance:
-
Ensure that all disposal activities are in full compliance with all applicable local and national environmental regulations.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
